Ethyl dodeca-2,4-dienoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl dodeca-2,4-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h10-13H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHVDALFQVTEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC=CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90707495 | |
| Record name | Ethyl dodeca-2,4-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90707495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39924-20-4 | |
| Record name | Ethyl dodeca-2,4-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90707495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl dodeca-2,4-dienoate chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl Deca-2,4-dienoate
Disclaimer: Initial searches for "ethyl dodeca-2,4-dienoate" did not yield significant specific information. The available scientific literature predominantly focuses on "ethyl deca-2,4-dienoate," a compound with a 10-carbon chain, which is a well-documented fragrance and flavor agent, also known as pear ester. It is presumed that the user's interest lies with this more common compound. This guide will, therefore, focus on the chemical and physical properties of ethyl deca-2,4-dienoate. No comprehensive data was found for this compound. A single related, but distinct, compound, ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate, has been identified in scientific databases.
Chemical and Physical Properties
Ethyl deca-2,4-dienoate is a colorless liquid with a characteristic pear-like aroma.[1][2] It is found naturally in apples, Bartlett pears, Concord grapes, beer, and quince.[1] The (2E,4Z) isomer is particularly noted for its strong pear flavor.[3]
Below is a summary of its key chemical and physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀O₂ | [4][5] |
| Molecular Weight | 196.29 g/mol | [4] |
| CAS Number | 3025-30-7 ((2E,4Z) isomer) | [6] |
| Appearance | Colorless to pale yellow liquid | [2][7] |
| Boiling Point | 70-72 °C at 0.05 mmHg | [5] |
| 260 °C at 760 mmHg (estimated) | [8] | |
| Melting Point | -60 °C (estimated) | [8] |
| Density | 0.905 - 0.920 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.480 - 1.486 | [5] |
| Solubility | Insoluble in water; Soluble in alcohol | [7] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [9] |
| Vapor Pressure | 0.01 mmHg at 25 °C (estimated) | [7] |
Synthesis and Experimental Protocols
The synthesis of ethyl deca-2,4-dienoate, particularly the commercially important (2E,4Z) isomer, can be achieved through several routes.
Synthesis from Allenic Ester
A common and experimentally simple method involves the rearrangement of an allenic ester.[10]
Experimental Protocol:
-
Preparation of the Allenic Ester (Ethyl 3,4-decadienoate): 1-Octyn-3-ol is reacted with an excess of triethyl orthoacetate in the presence of a catalytic amount of propionic acid. The mixture is heated until the starting material is consumed (typically 6-8 hours). Excess triethyl orthoacetate is removed under reduced pressure, and the resulting allenic ester is purified by distillation.[10]
-
Rearrangement to Ethyl (E,Z)-2,4-decadienoate: The purified allenic ester is dissolved in benzene and heated at reflux with vigorous stirring in the presence of activated aluminum oxide for approximately 5 hours. The aluminum oxide is then filtered off, and the solvent is evaporated. The crude product is purified by distillation under reduced pressure to yield ethyl (E,Z)-2,4-decadienoate.[10]
Other Synthetic Routes
-
Wittig Reaction: The reaction of hexyltriphenylphosphonium bromide with ethyl (E)-4-oxo-2-butenoate.[10]
-
Organocuprate Addition: The addition of lithium di-(Z)-1-heptenylcuprate to ethyl propiolate.[3][5]
-
Enzymatic Esterification: Transesterification of other (2E,4Z)-deca-2,4-dienoate esters with ethanol in the presence of lipase from Candida antarctica.[5]
Spectroscopic Data
The structural identification of ethyl deca-2,4-dienoate is confirmed by various spectroscopic techniques.
| Spectroscopic Technique | Key Features | Source(s) |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 196. The NIST WebBook provides a detailed mass spectrum under electron ionization. | [11] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (ester) and C=C (alkene) functional groups are expected. FTIR spectra are available in databases. | [6] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR data are used to confirm the isomeric structure, particularly the (2E,4Z) configuration. |
Safety and Toxicity
Ethyl deca-2,4-dienoate is generally recognized as safe (GRAS) for use as a food additive in the United States.[1] However, in its concentrated form, it presents some hazards.
| Hazard | Description | Precautionary Measures | Source(s) |
| Skin Irritation | Causes skin irritation. | Wear protective gloves. Wash skin thoroughly after handling. | [12][13] |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. | [12] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | Avoid release to the environment. | [12][13] |
| Handling | Use in a well-ventilated area. Avoid breathing vapor. | [13] | |
| Storage | Store away from incompatible materials. | [12] |
Biological Activity and Applications
Kairomonal Activity
Ethyl (E,Z)-2,4-decadienoate is a well-documented kairomone, acting as an attractant for the codling moth (Cydia pomonella), a significant pest of apple and pear crops.[14][15] Both male and female moths are attracted to this compound, which mimics the odor of ripe pears.[15] This property is being explored for its potential use in pest management strategies, such as in trapping and monitoring systems.[14][16]
References
- 1. Ethyl decadienoate - Wikipedia [en.wikipedia.org]
- 2. ethyl (E,Z)-2,4-decadienoate, 3025-30-7 [thegoodscentscompany.com]
- 3. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [chemicalbook.com]
- 4. Ethyl deca-2,4-dienoate | C12H20O2 | CID 81769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. Ethyl 2,4-decadienoate, (2E,4Z)- | C12H20O2 | CID 5281162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ethyl (E,E)-2,4-decadienoate, 7328-34-9 [thegoodscentscompany.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 2-反-4-顺-癸二烯酸乙酯 ≥95%, stabilized, FG | Sigma-Aldrich [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2,4-Decadienoic acid, ethyl ester, (E,Z)- [webbook.nist.gov]
- 12. vigon.com [vigon.com]
- 13. chemos.de [chemos.de]
- 14. Biological activity of ethyl (e,z)-2,4-decadienoate on different tortricid species: electrophysiological responses and field tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl deca-2,4-dienoate: Structure, Isomerism, and Synthesis
A Note on Nomenclature: The initial query for "Ethyl dodeca-2,4-dienoate" (a 12-carbon chain ester) did not yield significant results for a well-characterized compound. It is highly probable that the intended compound was Ethyl deca-2,4-dienoate (a 10-carbon chain ester), a well-documented and commercially significant flavor and fragrance compound. This guide will, therefore, focus on the properties and synthesis of Ethyl deca-2,4-dienoate.
Introduction
Ethyl deca-2,4-dienoate is an organic compound with the molecular formula C₁₂H₂₀O₂. It is a fatty acid ethyl ester that exists as several geometric isomers, with the (2E,4Z) isomer being of particular importance due to its characteristic aroma of Williams pears, leading to its common name, "pear ester".[1] This compound is a key component in the flavor and fragrance industry and also finds applications in agriculture as a kairomone for certain pests.[2] This technical guide provides a comprehensive overview of its structural formula, isomerism, physicochemical properties, and a detailed experimental protocol for its synthesis.
Structural Formula and Isomerism
The structural formula of Ethyl deca-2,4-dienoate reveals a ten-carbon chain with two double bonds at the second and fourth positions, connected to an ethyl group via an ester linkage.[3] The presence of two carbon-carbon double bonds gives rise to four possible geometric isomers, each with distinct spatial arrangements of substituents.
The four geometric isomers are:
-
(2E,4Z)-ethyl deca-2,4-dienoate
-
(2E,4E)-ethyl deca-2,4-dienoate
-
(2Z,4E)-ethyl deca-2,4-dienoate
-
(2Z,4Z)-ethyl deca-2,4-dienoate
The 'E' (entgegen, German for opposite) and 'Z' (zusammen, German for together) notation describes the priority of the substituents on either side of the double bonds. The (2E,4Z) isomer is the most commercially significant due to its desirable aroma.[1]
Visualization of Structural Formula and Isomers
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for Ethyl deca-2,4-dienoate is presented below. The data primarily corresponds to the (2E,4Z) isomer unless otherwise specified.
Table 1: Physicochemical Properties of Ethyl (2E,4Z)-deca-2,4-dienoate
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₂ | [4] |
| Molecular Weight | 196.29 g/mol | [4] |
| CAS Number | 3025-30-7 | [4] |
| Appearance | Colorless liquid | [2] |
| Melting Point | -60 °C | [4] |
| Boiling Point | 260 °C | [4] |
| Density | 0.905 g/mL | [4] |
| Refractive Index | 1.486 | [4] |
Table 2: Spectroscopic Data for Ethyl deca-2,4-dienoate Isomers
| Isomer | ¹H NMR Data (δ, ppm) | Coupling Constants (J, Hz) | Reference |
| (2E,4Z) | H2: 5.81, H3: 7.27, H4: 6.05, H5: 5.69 | J H2-H3: 15.4, J H4-H5: 11.1 | [3] |
| (2E,4E) | H2: 5.75, H3: 7.18, H4: 6.12, H5: 6.01 | J H2-H3: 15.4, J H4-H5: 15.2 | [3] |
| (2Z,4E) | Not Reported | Not Reported | [3] |
| (2Z,4Z) | Not Reported | Not Reported | [3] |
Experimental Protocols
Synthesis of Ethyl (2E,4Z)-deca-2,4-dienoate
A common and stereoselective method for the synthesis of Ethyl (2E,4Z)-deca-2,4-dienoate involves the reaction of (Z)-1-heptenyl bromide with lithium and copper iodide to form a lithium di-(Z)-1-heptenylcuprate complex. This complex is then reacted with ethyl propiolate.[5] A detailed, experimentally verified procedure is available in Organic Syntheses.[6]
Experimental Procedure (adapted from Organic Syntheses) [6]
A. Ethyl 3,4-decadienoate (1):
-
A mixture of 1-octyn-3-ol (12.6 g, 0.1 mol), triethyl orthoacetate (52 g, 0.32 mol), and propionic acid (0.2 g, 2.7 mmol) is heated at 140-145°C for 6-8 hours.
-
Excess triethyl orthoacetate is removed under reduced pressure.
-
The residue is distilled under reduced pressure to yield the allenic ester 1 .
B. Ethyl (2E,4Z)-deca-2,4-dienoate (2):
-
A dry, 500-mL, round-bottomed flask is charged with 50 g of weakly basic alumina (200-300 mesh) and heated at 200°C for 2 hours under reduced pressure (0.05 mm).
-
The flask is flushed with nitrogen, and 200 mL of benzene and 15.4–17.2 g (78–88 mmol) of the allenic ester 1 are added.
-
The mixture is heated at reflux with vigorous stirring for 5 hours.
-
After cooling, the aluminum oxide is removed by filtration and washed with ethyl acetate.
-
The combined filtrate and washings are concentrated under reduced pressure.
-
The residue is distilled under reduced pressure to give Ethyl (2E,4Z)-deca-2,4-dienoate. The product purity is typically around 93%, with the main impurity being the (2E,4E) isomer.
Analytical Methods
The separation and identification of Ethyl deca-2,4-dienoate isomers are typically performed using chromatographic techniques coupled with spectroscopy.
-
Gas Chromatography (GC): A VOCOL capillary column can be used for the successful separation of the isomers.
-
High-Performance Liquid Chromatography (HPLC): Separation can be achieved on a nonpolar reversed-phase column (C18) with a mobile phase containing silver ions.[7]
-
Mass Spectrometry (MS): When coupled with GC (GC-MS), it is a powerful tool for both separation and identification based on fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for the definitive identification of the geometric isomers by comparing chemical shifts and proton-proton coupling constants.[3]
Conclusion
Ethyl deca-2,4-dienoate, particularly the (2E,4Z) isomer, is a compound of significant interest in the fields of flavor chemistry and chemical ecology. A thorough understanding of its structure, isomerism, and synthesis is crucial for its effective application. The stereoselective synthesis outlined provides a reliable method for obtaining the desired isomer, and the analytical techniques described allow for its accurate characterization. This guide serves as a valuable resource for researchers and professionals working with this important molecule.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. youtube.com [youtube.com]
- 5. uakron.edu [uakron.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Dodeca-2,4-dienoate: A Comprehensive Technical Guide to its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl dodeca-2,4-dienoate is a volatile organic compound of significant interest due to its potent aroma characteristics and its role as a semiochemical in insect communication. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, with a focus on its presence in various fruits and its function as an insect kairomone. This document details the experimental protocols for the extraction and analysis of this compound and presents the available quantitative data. Furthermore, a putative biosynthetic pathway is proposed based on established principles of plant biochemistry.
Natural Occurrence of this compound
This compound, often referred to as "pear ester," is a key contributor to the characteristic aroma of several fruits. Its presence has been identified in a variety of plant species, where it plays a crucial role in the sensory profile of the fruit. Beyond its role in fruit aroma, this compound is a significant kairomone, a chemical signal that benefits the receiver, for the codling moth (Cydia pomonella), a major agricultural pest.
Occurrence in Fruits
This compound is a prominent volatile compound in a range of fruits, most notably in pears, where it is a key component of the distinctive "Bartlett" pear aroma.[1] Its presence has also been confirmed in other fruits, including apples, grapes, and quince.[2]
Table 1: Natural Sources of this compound
| Natural Source | Family | Species | Common Name | Role of Compound |
| Pear | Rosaceae | Pyrus communis | Bartlett Pear, other cultivars | Key aroma compound ("pear ester") |
| Apple | Rosaceae | Malus domestica | Various cultivars | Aroma component |
| Grape | Vitaceae | Vitis vinifera | Concord Grape, other cultivars | Aroma component |
| Quince | Rosaceae | Cydonia oblonga | Quince | Aroma component |
| Host Plants of Cydia pomonella | Various | Various | e.g., Apple, Pear | Kairomone |
Role as an Insect Kairomone
This compound is a well-documented kairomone for the codling moth (Cydia pomonella), a significant pest of pome fruits. The compound is released by host plants and acts as a powerful attractant for both male and female moths, guiding them to suitable sites for oviposition.
Quantitative Data
Quantitative data for this compound in natural sources is limited in the available scientific literature. The concentration of this volatile compound can vary significantly depending on the cultivar, ripeness, and storage conditions of the fruit. The following table summarizes the available quantitative findings.
Table 2: Concentration of this compound in Pears
| Pear Cultivar | Concentration (ng/g) | Analytical Method |
| Longyuanyangli | < 0.53 | HS-SPME-GC×GC-TOFMS[3] |
| Packham | < 0.53 | HS-SPME-GC×GC-TOFMS[3] |
| Seckel | Major ester component (exact concentration not specified) | Dynamic Headspace GC/MS[4] |
Note: One study on various Chinese pear cultivars detected the related compound (E,Z)-2,4-decadienoic acid methyl ester at concentrations ranging from 0.08 ng/g to 1.37 ng/g and also noted the presence of the ethyl ester, though without specifying its concentration.[5]
Experimental Protocols: Analysis of this compound
The primary analytical technique for the isolation and quantification of this compound from natural sources is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Homogenize a known weight of the fruit sample (e.g., 5-10 g of pear tissue) in a blender or with a mortar and pestle.
-
Transfer the homogenized sample to a headspace vial (e.g., 20 mL).
-
To enhance the release of volatiles, a saturated solution of sodium chloride can be added.
-
An internal standard (e.g., 2-octanone or a deuterated analog of the target compound) should be added for accurate quantification.
-
Seal the vial immediately with a PTFE/silicone septum.
Headspace Solid-Phase Microextraction (HS-SPME)
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber is commonly used for the extraction of fruit volatiles.
-
Incubation: Place the sealed vial in a heating block or water bath and incubate at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., at 250°C) to desorb the analytes onto the GC column.
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or DB-WAX) is typically used for separation.
-
Oven Temperature Program: A temperature gradient is employed to separate the volatile compounds. A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 250°C.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) ionization at 70 eV is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used.
-
Data Acquisition: Data is collected in full scan mode to identify all volatile compounds and in selected ion monitoring (SIM) mode for targeted quantification of this compound.
-
Identification and Quantification
-
Identification: The identification of this compound is confirmed by comparing its mass spectrum and retention time with that of an authentic standard and by matching the mass spectrum against a reference library (e.g., NIST, Wiley).
-
Quantification: The concentration of this compound is determined by constructing a calibration curve using a series of standard solutions of known concentrations and the response of the internal standard.
Signaling Pathways and Biosynthesis
Detailed information regarding specific signaling pathways in plants that are directly regulated by this compound is not extensively documented in current scientific literature. Its primary known biological role in the plant kingdom is as a secondary metabolite contributing to fruit aroma.
The biosynthesis of this compound in plants has not been fully elucidated. However, based on the general principles of fatty acid metabolism and ester formation in plants, a putative pathway can be proposed. This hypothetical pathway involves the lipoxygenase (LOX) pathway, which is responsible for the formation of many volatile compounds in fruits.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Putative biosynthetic pathway of this compound.
References
- 1. Changes of Volatile Organic Compounds of Different Flesh Texture Pears during Shelf Life Based on Headspace Solid-Phase Microextraction with Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Volatile Compounds and Flavor in Spirits of Old Apple and Pear Cultivars from the Balkan Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Volatile Compounds in Pears by HS-SPME-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Aroma Fingerprint of Various Chinese Pear Cultivars through Qualitative and Quantitative Analysis of Volatile Compounds Using HS-SPME and GC×GC-TOFMS [mdpi.com]
The Quintessential Aroma of Bartlett Pears: A Technical Guide to the Identification of Ethyl (E,Z)-2,4-decadienoate
For Immediate Release
This technical guide provides an in-depth analysis of the identification and quantification of Ethyl (E,Z)-2,4-decadienoate, a key volatile compound responsible for the characteristic aroma of Bartlett pears. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who are interested in the chemical analysis of natural products.
Introduction
The alluring aroma of fresh Bartlett pears (Pyrus communis L.) is a complex bouquet of volatile organic compounds, with esters being the most significant contributors. Among these, Ethyl (E,Z)-2,4-decadienoate, often referred to as "pear ester," is a character-impact compound that imparts the distinctive fruity and pear-like notes.[1][2][3] The accurate identification and quantification of this ester and its isomers are crucial for understanding pear flavor, quality control in the food and beverage industry, and for the development of natural-identical flavoring agents.
This guide details the primary analytical methodologies for the isolation and characterization of Ethyl (E,Z)-2,4-decadienoate from Bartlett pears, presents quantitative data from scientific literature, and provides visual representations of the experimental workflows.
Quantitative Data Presentation
The concentration of Ethyl (E,Z)-2,4-decadienoate and its isomers in Bartlett pears can vary depending on factors such as ripeness, storage conditions, and geographical origin. The following table summarizes the quantitative data reported in a key study.
| Compound | Concentration (μg/kg) in Bartlett Pears | Reference |
| Ethyl (E,Z)-2,4-decadienoate | 1100 | [1] |
| Ethyl (E,E)-2,4-decadienoate | 350 | [1] |
Experimental Protocols
The identification and quantification of Ethyl (E,Z)-2,4-decadienoate in Bartlett pears typically involve a combination of sample preparation, volatile extraction, and chromatographic analysis. The most common and effective methods are Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and Aroma Extract Dilution Analysis (AEDA).
Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)
HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile and semi-volatile compounds in fruits.[4]
a. Sample Preparation:
-
Fresh Bartlett pear tissue (pulp and peel) is homogenized.
-
A known amount of the homogenate is placed in a headspace vial.
-
An internal standard (e.g., 2-octanol) is added for quantification.[5]
-
The vial is sealed and equilibrated at a specific temperature to allow volatiles to partition into the headspace.
b. HS-SPME Procedure:
-
A fused silica fiber coated with a stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the sample vial.[2]
-
Volatile compounds adsorb onto the fiber for a defined period at a controlled temperature.
-
The fiber is then retracted and introduced into the injection port of a gas chromatograph.
c. GC-MS Analysis:
-
Desorption: The adsorbed volatiles are thermally desorbed from the SPME fiber in the hot GC inlet.
-
Separation: The compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-WAX or HP-5ms).
-
Detection and Identification: The separated compounds are detected by a mass spectrometer. Identification is achieved by comparing the obtained mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing retention indices with those of authentic standards.
Aroma Extract Dilution Analysis (AEDA)
AEDA is a powerful technique used to identify the most potent odor-active compounds in a sample.
a. Volatile Extraction:
-
Pear volatiles are extracted using solvent extraction or distillation methods to obtain a concentrated aroma extract.
-
The extract is then serially diluted.
b. Gas Chromatography-Olfactometry (GC-O):
-
Each dilution is injected into a GC-O system, where the effluent from the GC column is split between a mass spectrometer and a sniffing port.
-
A trained panel of assessors sniffs the effluent and records the retention time and odor description of each detected scent.
-
The highest dilution at which an odor can still be perceived is defined as the Flavor Dilution (FD) factor. Compounds with higher FD factors are considered more potent contributors to the overall aroma.
c. Identification:
-
The compounds corresponding to the detected odors are identified by the coupled mass spectrometer.
Visualizations
To further elucidate the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for HS-SPME-GC-MS analysis of pear volatiles.
Caption: Workflow for Aroma Extract Dilution Analysis (AEDA).
Conclusion
The identification of Ethyl (E,Z)-2,4-decadienoate as a primary aroma compound in Bartlett pears is well-established in scientific literature. The methodologies of HS-SPME-GC-MS and AEDA provide robust and reliable means for its detection and for assessing its sensory impact. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and industry professionals, facilitating further studies into the complex chemistry of fruit flavors and aiding in the development of high-quality food and fragrance products.
References
- 1. Aroma-Active Compounds in Bartlett Pears and Their Changes during the Manufacturing Process of Bartlett Pear Brandy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Volatile Compounds in Pears by HS-SPME-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl decadienoate - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Insights into the aroma volatiles and the changes of expression of ester biosynthesis candidate genes during postharvest storage of European pear - PMC [pmc.ncbi.nlm.nih.gov]
The Kairomonal Effects of Ethyl dodeca-2,4-dienoate in Insects: A Technical Guide
An In-depth Examination of a Potent Semiochemical for Researchers and Pest Management Professionals
Ethyl dodeca-2,4-dienoate, a volatile ester naturally emitted by ripe pears, has emerged as a significant kairomone in the field of chemical ecology, particularly for the codling moth, Cydia pomonella, a major pest of pome fruits worldwide.[1] This technical guide provides a comprehensive overview of the kairomonal effects of this compound on insects, with a focus on quantitative data, experimental methodologies, and the underlying biological mechanisms.
Behavioral and Electrophysiological Responses
Ethyl (2E,4Z)-2,4-decadienoate has been extensively studied for its potent attractant properties for both male and female codling moths.[1] This kairomone's effectiveness has been quantified in numerous field and laboratory studies, demonstrating its potential as a valuable tool for monitoring and potentially controlling codling moth populations.
Field Trapping Data
Field studies have consistently demonstrated the attractiveness of this compound to Cydia pomonella. The following tables summarize key quantitative findings from various trapping experiments.
| Lure Composition | Target Sex | Mean Catch (±SEM) | Location | Orchard Type | Mating Disruption (MD) Status | Reference |
| Pear Ester (PE) + Acetic Acid (AA) | Total | Varies | Italy | Apple/Pear | With MD | [2] |
| Sex Pheromone (PH) + PE + AA (PVC lure) | Total | Highest | Italy & USA | Apple/Pear | With MD | [2] |
| PE + Dimethyl nonatriene (DMNT) + Linalool oxide (LOX) + AA | Female | Highest | USA | Apple/Pear | With MD | [2] |
| Kairomone (this compound) | Male | Low | Bulgaria | Apple | Not specified | [3] |
| Pheromone + Kairomone | Male | Greatest | Bulgaria | Apple | Not specified | [3] |
Table 1: Summary of Field Trapping Captures of Cydia pomonella using this compound and other semiochemicals.
| Lure Loading (this compound) | Target Sex | Outcome | Orchard Type | Reference |
| 40.0 mg | Male & Total | Significantly increased catch | 'Bartlett' Pear | [4] |
| 0.1, 1.0, 3.0, or 10.0 mg vs 40.0 mg | Total | No difference in catch | 'Bartlett' Pear | [4] |
| 1.0 - 10.0 mg vs 1.0 - 100.0 µg | Female | Significantly more caught with higher dose | 'Bartlett' Pear | [4] |
Table 2: Dose-Response of Cydia pomonella to this compound Lures in 'Bartlett' Pear Orchards.
Ovipositional Behavior
Beyond attraction, this compound has been shown to influence the oviposition behavior of female Cydia pomonella. Semi-field trials have indicated that while the pear ester may not affect the total number of eggs laid, it can significantly alter their distribution, leading to oviposition at a greater distance from the fruit.[5] This disruption of host location could lead to increased larval mortality.[5]
Electrophysiological Responses
Electroantennography (EAG) studies have confirmed the sensitivity of Cydia pomonella antennae to this compound. These studies have shown dose-dependent EAG responses in both males and females, indicating the presence of specific olfactory receptors for this compound.[6][7][8][9] Similar sensitivities have also been observed in other tortricid species, such as Cydia fagiglandana, Cydia splendana, and Pammene fasciana.[6][7][8][9]
Experimental Protocols
The following sections detail the methodologies commonly employed in the study of this compound's kairomonal effects.
Field Trapping Bioassay
A standard protocol for a field trapping bioassay to evaluate the attractiveness of this compound is as follows:
-
Lure Preparation:
-
Synthesize or procure high-purity Ethyl (2E,4Z)-2,4-decadienoate.
-
Load the kairomone onto a carrier substrate, such as gray halobutyl rubber septa or a PVC matrix.[2][4]
-
Prepare different lure loadings (e.g., 0.1 mg to 40.0 mg) to determine the optimal dose.[4]
-
For combination lures, add other semiochemicals like sex pheromones (e.g., (E,E)-8,10-dodecadien-1-ol), acetic acid, or other green leaf volatiles.[2]
-
-
Trap Deployment:
-
Use standardized traps (e.g., delta traps with sticky liners).
-
Hang traps in the orchard canopy at a consistent height.
-
Randomize the placement of different lure treatments within the orchard blocks.
-
Ensure a minimum distance between traps to avoid interference (e.g., >20 meters).
-
-
Data Collection and Analysis:
-
Check traps at regular intervals (e.g., weekly).
-
Record the number of male and female moths caught in each trap.
-
Statistically analyze the data using appropriate methods (e.g., ANOVA followed by a means separation test) to compare the effectiveness of different lure treatments.
-
Oviposition Behavior Assay
To assess the impact of this compound on oviposition, the following semi-field experimental setup can be used:
-
Experimental Arenas:
-
Use screen cages or enclosed branches on host trees (e.g., apple or pear).
-
-
Treatment Application:
-
Apply a solution of this compound in a suitable solvent to the foliage and/or fruit in the treatment cages.
-
Use a solvent-only control in the control cages.
-
-
Insect Release:
-
Release a known number of mated female Cydia pomonella into each cage.
-
-
Data Collection:
-
After a set period, carefully inspect the branches, leaves, and fruit in each cage for eggs.
-
Record the total number of eggs laid.
-
Measure the distance of each egg from the nearest fruit.[5]
-
-
Data Analysis:
-
Compare the total number of eggs between treated and control cages using a t-test or similar statistical analysis.
-
Analyze the distribution of egg distances from the fruit to determine if the treatment influenced oviposition site selection.
-
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to a volatile compound.
-
Antenna Preparation:
-
Excise an antenna from a live, immobilized insect (e.g., Cydia pomonella).
-
Mount the antenna between two electrodes using conductive gel.
-
-
Odorant Delivery:
-
Deliver a continuous stream of purified, humidified air over the antenna.
-
Inject a precise puff of air containing a known concentration of this compound into the airstream.
-
-
Signal Recording and Analysis:
-
Record the resulting depolarization of the antennal preparation (the EAG response).
-
Measure the amplitude of the EAG response in millivolts.
-
Test a range of concentrations to generate a dose-response curve.
-
Signaling Pathways and Experimental Workflows
While the specific intracellular signaling cascade initiated by this compound in the olfactory receptor neurons of insects has not been fully elucidated, a generalized workflow for its investigation and a conceptual model of its action can be visualized.
Figure 1: A generalized experimental workflow for investigating the kairomonal effects of this compound.
References
- 1. A pear-derived kairomone with pheromonal potency that attracts male and female codling moth, Cydia pomonella (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Interactive effects of ethyl (2E,4Z)-2,4-decadienoate and sex pheromone lures to codling moth: apple orchard investigations in Bulgaria [plantprotection.pl]
- 4. View of Use of Ethyl and Propyl (E,Z)-2,4-decadienoates in Codling Moth Management: Improved Monitoring in Bartlett Pear with High Dose Lures [journal.entsocbc.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of Ethyl (E,Z)-2,4-Decadienoate on different Tortricid species: electrophysiological responses and field tests [iris.unimol.it]
- 8. Biological activity of ethyl (e,z)-2,4-decadienoate on different tortricid species: electrophysiological responses and field tests. | Sigma-Aldrich [sigmaaldrich.com]
- 9. "Biological activity of ethyl (e,z)-2,4-decadienoate on different tortricid species: electrophysiological responses and field tests" [pherobase.com]
A Technical Guide to the Flavor and Fragrance Profile of Pear Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pear ester, chemically known as ethyl (2E,4Z)-deca-2,4-dienoate, is a key volatile organic compound that defines the characteristic aroma and flavor of pears, particularly the Williams (Bartlett) variety.[1][2][3] Its potent and multifaceted sensory profile, encompassing fruity, green, and sweet notes, has led to its widespread use in the flavor and fragrance industries.[1][4] Beyond its organoleptic properties, pear ester also plays a significant role in chemical ecology, acting as a kairomone for certain insect species.[3][5] This technical guide provides an in-depth exploration of the flavor and fragrance profile of pear ester, its physicochemical properties, natural occurrence, and the underlying biochemical pathways of its biosynthesis and sensory perception. Detailed experimental protocols for its synthesis, analysis, and sensory evaluation are also presented to support further research and application in various scientific and industrial fields.
Chemical and Physical Properties
Pear ester is a colorless to pale yellow liquid with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol .[2][5][6] Its chemical structure features a ten-carbon chain with two double bonds at the second and fourth positions, and an ethyl ester functional group. The specific stereochemistry of the double bonds, (2E,4Z), is crucial for its characteristic pear-like aroma. A comprehensive summary of its physicochemical properties is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₂ | [1][2] |
| Molecular Weight | 196.29 g/mol | [2][3] |
| CAS Number | 3025-30-7 | [6] |
| FEMA Number | 3148 | [6] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor Profile | Juicy, green, characteristic of Williams/Bartlett pear, with sweet and fruity notes. | [7] |
| Flavor Profile | Fruity, oily, juicy, and fleshy notes reminiscent of Williams pear. | [6] |
| Boiling Point | 70-72 °C at 0.05 mmHg | [1] |
| Flash Point | >100 °C | [6] |
| Specific Gravity (d20/20) | 0.901 - 0.911 | [6] |
| Refractive Index (nD/20) | 1.481 - 1.491 | [6] |
| Solubility | Soluble in ethanol, chloroform, and methanol (slightly); Insoluble in water. | [3] |
| LogP | 4.1 - 4.7 | [3] |
| Vapor Pressure | 1.6 hPa at 21.1 °C | [3] |
| Sensory Detection Threshold | 100 ppb (0.00001%) | [2] |
Flavor and Fragrance Profile
The sensory characteristics of pear ester are described as intensely fruity and green, with a profile that is strikingly similar to that of a ripe Williams pear.[7] The flavor is characterized by juicy, sweet, and fleshy notes.[1][6] In fragrance applications, it imparts a juicy and ripe Bartlett pear note, which is particularly useful in fruity-floral compositions.[8] Its versatility allows it to be used in a variety of flavor applications, including apple, mango, and other tropical fruit profiles.[8]
Natural Occurrence
Pear ester is a naturally occurring compound found in a variety of fruits. It is a key component of the volatile profile of Bartlett pears and is also found in apples, Concord grapes, quince, and pear brandy.[1][9][10] The concentration of pear ester can vary significantly between different pear cultivars and is influenced by the fruit's ripeness. A commercial 'pear essence' derived from the fermentation of 'Bartlett' pears was found to contain approximately 31.8% ethyl (E,Z)-2,4-decadienoate.[11]
Biosynthesis of Pear Ester in Pears
The biosynthesis of pear ester, along with other volatile esters in pears, primarily follows the lipoxygenase (LOX) pathway, which utilizes fatty acids as precursors. This pathway is a key part of the broader fatty acid metabolism in the fruit.
The pathway begins with the oxygenation of unsaturated fatty acids, such as linoleic and linolenic acid, by the enzyme lipoxygenase (LOX) to form fatty acid hydroperoxides.[12][13] These hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to produce shorter-chain aldehydes.[12] Subsequently, alcohol dehydrogenase (ADH) reduces these aldehydes to their corresponding alcohols. Finally, alcohol acyltransferase (AAT) catalyzes the esterification of these alcohols with acyl-CoA molecules to produce a variety of volatile esters, including pear ester.[12]
Olfactory Perception of Pear Ester
The perception of pear ester, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G protein-coupled receptors (GPCRs).
The binding of an odorant molecule, such as pear ester, to its specific OR causes a conformational change in the receptor, leading to the activation of a specialized G-protein (Gαolf).[14][15] This activated G-protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[14] The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the cell.[14] This influx of positive ions depolarizes the neuron, and if the depolarization reaches a certain threshold, it triggers an action potential that travels along the axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the pear aroma.
Experimental Protocols
Synthesis of Ethyl (2E,4Z)-2,4-decadienoate
A common method for the synthesis of pear ester involves the reaction of (Z)-1-heptenyl bromide with lithium and copper iodide to form a 1-heptenyllithium cuprate complex. This complex is then reacted with ethyl propiolate to yield a mixture of ethyl (2E,4Z)- and ethyl (2E,4E)-2,4-decadienoate, with the desired (2E,4Z) isomer being the major product (typically >92%).[1][3] The final product is purified by fractional distillation.[3]
A detailed, experimentally simple, and less expensive procedure involves the rearrangement of β-allenic esters.[16]
Materials:
-
1-Octyn-3-ol
-
Triethyl orthoacetate
-
Propionic acid (catalyst)
-
Aluminum oxide (activated)
-
Benzene (or a suitable alternative solvent)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Preparation of Ethyl 3,4-decadienoate (β-allenic ester):
-
In a reaction flask, combine 1-octyn-3-ol and an excess of triethyl orthoacetate.
-
Add a catalytic amount of propionic acid.
-
Heat the mixture until the starting material is consumed (typically 6-8 hours), monitoring by a suitable method (e.g., TLC or GC).
-
Remove the excess triethyl orthoacetate under reduced pressure.
-
Distill the residue under reduced pressure to obtain the β-allenic ester.[16]
-
-
Rearrangement to Ethyl (E,Z)-2,4-decadienoate:
-
In a dry, round-bottomed flask, activate aluminum oxide by heating at 200°C for 2 hours under reduced pressure.
-
Fit the flask with a reflux condenser under a nitrogen atmosphere.
-
Add benzene and the prepared β-allenic ester to the flask.
-
Heat the mixture at reflux with vigorous stirring for approximately 5 hours.[16]
-
Monitor the reaction for the disappearance of the starting material.
-
-
Purification:
-
After cooling, filter the reaction mixture to remove the aluminum oxide.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure ethyl (E,Z)-2,4-decadienoate.[3]
-
Analysis by Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique for identifying odor-active compounds in a complex mixture.
Instrumentation:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory port.
-
Capillary column suitable for flavor and fragrance analysis (e.g., DB-WAX or HP-INNOWAX).[17]
-
Humidified air supply for the olfactory port.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the pear ester sample in a suitable solvent (e.g., dichloromethane or ethanol) at an appropriate concentration for GC analysis.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at a suitable rate (e.g., 5 °C/min) to a final temperature of 240 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Split Ratio: Adjust according to sample concentration.
-
-
Olfactometry:
-
The effluent from the GC column is split between the FID and the olfactory port.
-
A trained panelist sniffs the effluent from the olfactory port and records the retention time and a descriptor for each odor perceived.
-
The intensity of each odor can also be rated on a scale.
-
-
Data Analysis:
-
The olfactometry data is correlated with the chromatogram from the FID to identify the retention times of the odor-active compounds.
-
For identification, the GC can be coupled with a mass spectrometer (GC-MS).
-
Headspace Solid-Phase Microextraction (HS-SPME) for Pear Volatiles
HS-SPME is a solvent-free sample preparation technique ideal for the analysis of volatile compounds from solid or liquid samples.
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).[17]
-
SPME vial with a septum cap.
-
Heating and stirring module.
Procedure:
-
Sample Preparation:
-
Place a known amount of the pear sample (e.g., pear puree or juice) into an SPME vial.
-
An internal standard can be added for quantitative analysis.
-
The addition of salt (e.g., NaCl) can enhance the release of volatiles.[18]
-
-
Extraction:
-
Seal the vial and place it in the heating module at a controlled temperature (e.g., 40-60 °C).
-
Allow the sample to equilibrate for a set time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) with agitation.
-
-
Desorption and Analysis:
-
Retract the fiber and insert it into the heated injector of the GC or GC-MS system for thermal desorption of the analytes.
-
The GC analysis proceeds as described in the GC-O protocol.
-
Sensory Evaluation of Pear Ester
Descriptive sensory analysis with a trained panel is used to quantify the sensory attributes of pear ester.
Procedure:
-
Panelist Training:
-
Select and train a panel of assessors (typically 8-12 individuals) to recognize and quantify the key aroma and flavor attributes of pear and pear-related compounds.
-
Develop a consensus vocabulary of sensory descriptors.
-
-
Sample Preparation:
-
Prepare solutions of pear ester at different concentrations in a neutral medium (e.g., water with a small amount of ethanol for solubility, or deodorized oil).
-
Present the samples in coded, identical containers.
-
-
Evaluation:
-
Panelists evaluate the samples in a controlled environment (sensory booths).
-
Assessors rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very intense").
-
-
Data Analysis:
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples and Principal Component Analysis (PCA) to visualize the relationships between the samples and their sensory attributes.
-
Conclusion
Pear ester is a fascinating molecule with a rich and complex flavor and fragrance profile that is integral to the sensory experience of pears and a valuable component in the flavor and fragrance industry. This technical guide has provided a comprehensive overview of its chemical and physical properties, its natural occurrence, and the biochemical pathways that govern its formation and perception. The detailed experimental protocols for its synthesis, analysis, and sensory evaluation offer a practical resource for researchers and professionals seeking to further explore and utilize this important flavor and fragrance compound. A deeper understanding of pear ester not only aids in the development of new food and consumer products but also provides insights into the intricate world of chemical communication in nature.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. ScenTree - Pear Ester (CAS N° 3025-30-7) [scentree.co]
- 3. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Ethyl 2,4-decadienoate, (2E,4Z)- | C12H20O2 | CID 5281162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. firmenich.com [firmenich.com]
- 7. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 8. ethyl (E,Z)-2,4-decadienoate, 3025-30-7 [thegoodscentscompany.com]
- 9. perfumerflavorist.com [perfumerflavorist.com]
- 10. Ethyl decadienoate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The Molecular Network behind Volatile Aroma Formation in Pear (Pyrus spp. Panguxiang) Revealed by Transcriptome Profiling via Fatty Acid Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Changes of Volatile Organic Compounds of Different Flesh Texture Pears during Shelf Life Based on Headspace Solid-Phase Microextraction with Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Physical characteristics of Ethyl 2-trans-4-cis-decadienoate
An In-depth Technical Guide to the Physical Characteristics of Ethyl 2-trans-4-cis-decadienoate
Abstract
Ethyl 2-trans-4-cis-decadienoate, a fatty acid ethyl ester, is a significant compound in the fields of flavor chemistry, perfumery, and agricultural science.[1][2] It is naturally found in fruits such as apples and Bartlett pears and is a key contributor to their characteristic aromas.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-trans-4-cis-decadienoate, detailed experimental methodologies for their determination, and a summary of its applications and safety information. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Physical and Chemical Properties
Ethyl 2-trans-4-cis-decadienoate is a colorless to pale yellow liquid with a characteristic pear-like aroma.[5][6][7] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Ethyl 2-trans-4-cis-decadienoate
| Property | Value | References |
| Molecular Formula | C₁₂H₂₀O₂ | [3][5][6][8][9] |
| Molecular Weight | 196.29 g/mol | [2][4][5][6][8][9] |
| Appearance | Colorless to pale yellow, clear liquid | [3][5][6] |
| Odor | Strong, fruity, pear-like, green, waxy | [5][9][10] |
| Boiling Point | 70-72 °C at 0.05 mmHg | [1][2][3][4][5][7][10][11][12] |
| 119-121 °C | [6] | |
| Melting Point | -60 °C | [7][13] |
| Density | 0.905 g/mL at 25 °C | [1][7][10][11] |
| Specific Gravity | 0.917 - 0.920 at 25 °C | [2][3][5] |
| Refractive Index | 1.480 - 1.490 at 20 °C | [1][2][3][5][6][9][10][11][14] |
| Solubility | Soluble in alcohol and oils.[5][14] Insoluble in water (8.588 mg/L at 25 °C (est.)).[4][5][14] | |
| Vapor Pressure | 0.01 mmHg at 25 °C (est.) | [5][14] |
| Flash Point | >110 °C (>230 °F) | [4][5][14] |
| logP (o/w) | 4.454 - 4.52 (est.) | [3][5][14] |
Spectroscopic Data
The structural elucidation and confirmation of Ethyl 2-trans-4-cis-decadienoate are typically achieved through various spectroscopic techniques. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the isomeric purity and confirming the trans and cis configuration of the double bonds.[15]
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), it is used to identify and quantify the compound and its isomers.[15]
-
Infrared (IR) Spectroscopy: Provides information on the functional groups present, such as the ester carbonyl group and the carbon-carbon double bonds.
-
Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis absorption spectra show no significant absorbance between 290 and 700 nm.[8]
Experimental Methodologies
The determination of the physical properties of Ethyl 2-trans-4-cis-decadienoate follows standard laboratory procedures for liquid organic compounds.
Determination of Boiling Point
The boiling point is determined at reduced pressure due to the compound's relatively high boiling point at atmospheric pressure. A common method is vacuum distillation, where the temperature at which the liquid boils is recorded at a specific pressure (e.g., 0.05 mmHg).[1][10][11]
Determination of Density and Specific Gravity
Density is measured using a pycnometer or a digital density meter at a controlled temperature, typically 25 °C.[1][7][10][11] Specific gravity is the ratio of the density of the substance to the density of a reference substance, usually water, at a specified temperature.
Determination of Refractive Index
The refractive index is measured using a refractometer, such as an Abbé refractometer, at a specific temperature (e.g., 20 °C) and wavelength (typically the sodium D-line, 589 nm).[1][6][9][10][11]
Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The isomeric purity of Ethyl 2-trans-4-cis-decadienoate can be determined using GC-MS.[15]
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., ethanol).
-
Gas Chromatography: The sample is injected into a gas chromatograph equipped with a capillary column suitable for separating fatty acid esters. The isomers will have slightly different retention times.
-
Mass Spectrometry: The separated isomers are then introduced into a mass spectrometer for identification based on their mass spectra.
Visualizations
Synthesis Workflow
A common synthetic route to Ethyl 2-trans-4-cis-decadienoate involves the reaction of a 1-heptenyllithium cuprate complex with ethyl propiolate.[1][3] The general workflow is depicted below.
Caption: Synthesis workflow for Ethyl 2-trans-4-cis-decadienoate.
Role as a Kairomone
Ethyl 2-trans-4-cis-decadienoate functions as a kairomone, a chemical substance emitted by one species that benefits another. It is a known attractant for the codling moth (Cydia pomonella).[11]
Caption: Olfactory signaling pathway of Ethyl 2-trans-4-cis-decadienoate.
Applications
The primary applications of Ethyl 2-trans-4-cis-decadienoate are in the following areas:
-
Flavor and Fragrance Industry: It is widely used as a flavoring agent in food products and as a fragrance component in perfumes due to its characteristic pear-like aroma.[3][6][7]
-
Agriculture: It serves as a kairomonal attractant for certain agricultural pests, such as the codling moth, making it valuable in the development of pest management strategies.[6][11]
Safety Information
Ethyl 2-trans-4-cis-decadienoate is classified as a skin irritant.[11] It is also considered hazardous to the aquatic environment with long-lasting effects.[11] Standard safety precautions, such as wearing protective gloves and eye protection, should be followed when handling this compound.[11][13] It is a combustible liquid.[11]
References
- 1. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [chemicalbook.com]
- 2. Ethyl 2,4-decadienoate, (2E,4Z)- | C12H20O2 | CID 5281162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. Ethyl decadienoate - Wikipedia [en.wikipedia.org]
- 5. ethyl (E,Z)-2,4-decadienoate, 3025-30-7 [thegoodscentscompany.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Ethyl 2-trans-4-cis-decadienoate [myskinrecipes.com]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. ETHYL TRANS-2-CIS-4-DECADIENOATE EXTRA [ventos.com]
- 10. Ethyl 2-trans-4-cis-decadienoate = 95 , stabilized, FG 3025-30-7 [sigmaaldrich.com]
- 11. Ethyl 2-trans-4-cis-decadienoate technical, = 97.0 GC sum of isomers 3025-30-7 [sigmaaldrich.com]
- 12. labsolu.ca [labsolu.ca]
- 13. axxence.de [axxence.de]
- 14. ethyl (E,Z)-2,4-decadienoate [flavscents.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl deca-2,4-dienoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl deca-2,4-dienoate, a significant compound in chemical ecology and flavor chemistry. This document will detail its chemical properties, synthesis, and biological activity, with a focus on its role as a kairomone. The information is presented to be of maximal utility to researchers in academia and industry.
Chemical Identification and Properties
Ethyl deca-2,4-dienoate is a fatty acid ethyl ester. The name "dodeca-2,4-dienoate" is a common misnomer; the correct IUPAC nomenclature refers to a ten-carbon chain, i.e., "deca-2,4-dienoate". The compound exists as four possible stereoisomers, with the (2E,4Z) and (2E,4E) isomers being the most prevalent and studied. The (2E,4Z) isomer, commonly known as "pear ester," is a key aroma component of Bartlett pears and a potent kairomone for several insect species.
Table 1: Physicochemical and Spectral Data for Ethyl deca-2,4-dienoate Isomers
| Property | (2E,4Z)-deca-2,4-dienoate | (2E,4E)-deca-2,4-dienoate |
| CAS Registry Number | 3025-30-7[1][2] | 7328-34-9 |
| Molecular Formula | C₁₂H₂₀O₂[1][2] | C₁₂H₂₀O₂ |
| Molecular Weight | 196.29 g/mol [1][2] | 196.29 g/mol |
| Appearance | Colorless to slightly yellow oil[1] | - |
| Odor | Characteristic pear-like, fruity aroma[3] | - |
| Boiling Point | 70-72 °C at 0.05 mmHg[1][3] | - |
| Density | 0.905 - 0.920 g/mL at 25 °C[1][3] | - |
| Refractive Index (n²⁰/D) | 1.480 - 1.486[1][3] | - |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.46 (dd, 1H), 6.3-5.4 (m, 3H), 4.12 (q, 2H), 2.6-1.9 (m, 2H), 1.40 (m, 6H), 1.28 (t, 3H), 0.90 (t, 3H) | Data not readily available |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Data not readily available | Data not readily available |
| Mass Spectrum (m/z) | Molecular Ion: 196. Key fragments: data not readily available | Molecular Ion: 196. Key fragments: data not readily available |
Experimental Protocols
The following protocol is a representative method for the synthesis of ethyl (2E,4Z)-deca-2,4-dienoate, adapted from established literature.
Objective: To synthesize ethyl (2E,4Z)-deca-2,4-dienoate via the reaction of a cuprate reagent with ethyl propiolate.[4]
Materials:
-
(Z)-1-Heptenyl bromide
-
Lithium metal
-
Copper(I) iodide
-
Ethyl propiolate
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)
Procedure:
-
Preparation of the Cuprate Reagent:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add freshly cut lithium metal to anhydrous diethyl ether.
-
To this suspension, slowly add a solution of (Z)-1-heptenyl bromide in anhydrous diethyl ether at a temperature maintained below 0 °C.
-
After the lithium has been consumed, the resulting heptenyllithium solution is cooled to -40 °C.
-
In a separate flask, prepare a suspension of copper(I) iodide in anhydrous THF and cool to -40 °C.
-
Slowly transfer the heptenyllithium solution to the copper(I) iodide suspension via cannula, maintaining the temperature at -40 °C. The formation of the lithium di-(Z)-1-heptenylcuprate is indicated by a color change.
-
-
Reaction with Ethyl Propiolate:
-
To the freshly prepared cuprate reagent at -40 °C, add a solution of ethyl propiolate in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at -40 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product is then purified by fractional distillation under high vacuum to yield pure ethyl (2E,4Z)-deca-2,4-dienoate.
-
Expected Yield: 90% (with approximately 95% isomeric purity).[5]
Biological Activity and Signaling Pathway
Ethyl (2E,4Z)-deca-2,4-dienoate is a well-documented kairomone, a chemical substance emitted by one species that benefits another. It is a potent attractant for both male and female codling moths (Cydia pomonella), a major pest in apple and pear orchards.
The perception of ethyl (2E,4Z)-deca-2,4-dienoate in C. pomonella is mediated by a specific odorant receptor, CpomOR3, which is expressed in the olfactory sensory neurons of the moth's antennae. Interestingly, CpomOR3 is phylogenetically related to pheromone receptors, suggesting an evolutionary link between the perception of host-plant volatiles and species-specific mating cues.
The binding of ethyl (2E,4Z)-deca-2,4-dienoate to CpomOR3 is the initial step in a signaling cascade that leads to the generation of an electrical signal in the neuron. While the exact downstream pathway for CpomOR3 is not fully elucidated, the general mechanism of insect olfaction is believed to involve a G-protein coupled cascade.
The following diagram illustrates the proposed signaling pathway for ethyl (2E,4Z)-deca-2,4-dienoate in an olfactory sensory neuron of C. pomonella.
Caption: Proposed olfactory signaling pathway for ethyl (2E,4Z)-deca-2,4-dienoate.
The following diagram outlines a typical experimental workflow for the laboratory synthesis and subsequent purification of ethyl (2E,4Z)-deca-2,4-dienoate.
Caption: Experimental workflow for the synthesis of ethyl (2E,4Z)-deca-2,4-dienoate.
References
- 1. Ethyl 2,4-decadienoate, (2E,4Z)- | C12H20O2 | CID 5281162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl (2E,4Z)-deca-2,4-dienoate | SIELC Technologies [sielc.com]
- 3. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [chemicalbook.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Ethyl (2E,4Z)-dodeca-2,4-dienoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical synthesis of ethyl (2E,4Z)-dodeca-2,4-dienoate, a significant flavor and fragrance compound also utilized as a synthon in the development of more complex molecules. The following sections present a comparative summary of various synthetic strategies, detailed experimental procedures for recommended protocols, and a visual representation of a synthetic workflow.
Introduction
Ethyl (2E,4Z)-dodeca-2,4-dienoate is a naturally occurring ester found in pears, apples, and other fruits, prized for its characteristic pear-like aroma.[1] Its synthesis is of interest for the flavor and fragrance industry and for academic research into stereoselective reaction methodologies. Several synthetic routes have been developed, each with distinct advantages concerning yield, purity, stereoselectivity, and experimental simplicity. This note details two effective methods for its preparation: the stereoselective rearrangement of an allenic ester catalyzed by alumina and the addition of an organocuprate to ethyl propiolate.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the quantitative data for different synthetic routes to ethyl (2E,4Z)-dodeca-2,4-dienoate, allowing for a direct comparison of their efficiencies.
| Synthesis Method | Key Reagents | Yield (%) | Purity (%) | Reference |
| Alumina-Catalyzed Rearrangement | 1-Heptyn-3-ol, Triethyl orthoacetate, Alumina | High (implied) | High (not specified) | [2] |
| Organocuprate Addition | (Z)-1-Bromoheptene, Lithium, Copper Iodide, Ethyl propiolate | 90 | 95 | [1][2] |
| Wittig Reaction | Hexyltriphenylphosphonium bromide, Ethyl (E)-4-oxo-2-butenoate | 68 | 85 | [2] |
Experimental Protocols
Protocol 1: Alumina-Catalyzed Stereoselective Rearrangement
This protocol is noted for its experimental simplicity and the use of readily available and less sensitive reagents, making it suitable for larger-scale preparations under essentially neutral conditions.[2]
Part A: Synthesis of Ethyl 2,3-Dodecadienoate (Allenic Ester)
-
Reaction Setup: In a suitable reaction vessel, combine 1-heptyn-3-ol and an excess of triethyl orthoacetate.
-
Reaction Execution: Heat the mixture until the starting material is consumed, which typically takes 6-8 hours.
-
Work-up: Remove the excess triethyl orthoacetate under reduced pressure.
-
Purification: Distill the residue under reduced pressure to obtain the pure allenic ester. The expected yield is between 82-91%.[2]
Part B: Synthesis of Ethyl (2E,4Z)-dodeca-2,4-dienoate
-
Catalyst Preparation: In a 500-mL round-bottomed flask, heat 50 g of aluminum oxide at 200°C for 2 hours under reduced pressure (0.05 mm).
-
Reaction Setup: Fit the flask with a reflux condenser connected to a nitrogen line and add a magnetic stirring bar. After flushing with nitrogen, add 200 mL of benzene and 15.4–17.2 g (78–88 mmol) of the allenic ester from Part A.
-
Reaction Execution: Heat the mixture at reflux with vigorous stirring for 5 hours.
-
Work-up and Purification: After cooling, the alumina is removed by filtration and the solvent is evaporated. The resulting product is then purified by distillation.
Protocol 2: Organocuprate Addition to Ethyl Propiolate
This method offers high yield and stereoselectivity.[1][2]
-
Preparation of the Organocuprate Reagent: Start with (Z)-1-heptenyl bromide, which is converted into a 1-heptenyllithium cuprate complex using lithium and copper iodide.[1] This step requires anhydrous conditions and is typically performed at low temperatures (-8 to -40°C).[2]
-
Reaction with Ethyl Propiolate: React the prepared lithium di-(Z)-1-heptenylcuprate with ethyl propiolate.
-
Product Mixture: This reaction yields a mixture of approximately 95% ethyl (2E,4Z)-dodeca-2,4-dienoate and 5% of the (2E,4E) isomer.[1]
-
Purification: The desired pure ethyl (2E,4Z)-dodeca-2,4-dienoate is obtained through fractional distillation.[1]
Visualization of Synthetic Workflow
The following diagram illustrates the logical workflow for the alumina-catalyzed stereoselective rearrangement protocol.
Caption: Workflow for Alumina-Catalyzed Synthesis.
References
Application Notes and Protocols for the Stereoselective Synthesis of Pear Ester
Introduction
Pear ester, formally known as ethyl (2E,4Z)-deca-2,4-dienoate, is a key flavor and fragrance compound responsible for the characteristic aroma of Bartlett pears. Its synthesis with precise control over the geometry of the two double bonds is a significant challenge in organic chemistry. The desired (2E,4Z) isomer possesses the characteristic pear aroma, while other stereoisomers may have different or less desirable scent profiles. This document provides detailed application notes and experimental protocols for various stereoselective methods for the synthesis of pear ester, intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Methods Overview
Several synthetic strategies have been developed to achieve the stereoselective synthesis of pear ester. The primary challenge lies in the controlled formation of the conjugated diene system with the required E and Z configurations. The most prominent methods include:
-
Organocuprate Addition: This method involves the reaction of a lithium di-(Z)-1-heptenylcuprate with ethyl propiolate, offering good stereoselectivity.
-
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These classic olefination reactions provide a versatile approach to constructing the diene system by coupling an appropriate aldehyde with a phosphorus ylide or phosphonate carbanion.
-
Johnson-Claisen Rearrangement: A powerful sigmatropic rearrangement that can establish the desired stereochemistry in a single step from an allylic alcohol.
-
Iron-Catalyzed Cross-Coupling: A modern and efficient method that utilizes an iron catalyst to couple a vinyl halide with a Grignard reagent.
-
Enzymatic Transesterification: A biocatalytic approach that employs lipases to produce pear ester from natural oils, offering a "green" chemistry alternative.
Organocuprate Addition Method
This method is highly effective for establishing the (2E,4Z) stereochemistry through a syn-addition of the organocuprate to an alkyne.
Logical Workflow:
Caption: Workflow for Pear Ester Synthesis via Organocuprate Addition.
Experimental Protocol:
Step 1: Preparation of Lithium Di-(Z)-1-heptenylcuprate
-
To a solution of (Z)-1-heptenyl bromide in anhydrous diethyl ether at -78 °C under a nitrogen atmosphere, add two equivalents of tert-butyllithium in pentane dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of (Z)-1-heptenyllithium.
-
In a separate flask, prepare a suspension of copper(I) iodide in anhydrous diethyl ether at -40 °C.
-
Slowly add the freshly prepared (Z)-1-heptenyllithium solution to the copper(I) iodide suspension.
-
Allow the mixture to warm to -20 °C and stir for 1 hour to form the lithium di-(Z)-1-heptenylcuprate complex.
Step 2: Reaction with Ethyl Propiolate
-
Cool the cuprate solution to -78 °C.
-
Add a solution of ethyl propiolate in anhydrous diethyl ether dropwise to the cuprate solution.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation to isolate the ethyl (2E,4Z)-deca-2,4-dienoate.[1]
Quantitative Data:
| Method | Starting Materials | Key Reagents | Yield | Isomeric Purity | Reference |
| Organocuprate Addition | (Z)-1-Heptenyl Bromide, Ethyl Propiolate | t-BuLi, CuI | 90% | 95% (2E,4Z) | [1][2] |
Wittig Reaction Method
The Wittig reaction offers a reliable way to form the C4-C5 double bond with Z-selectivity using a non-stabilized ylide.
Reaction Pathway:
Caption: Synthesis of Pear Ester using the Wittig Reaction.
Experimental Protocol:
Step 1: Preparation of Hexyltriphenylphosphonium Bromide
-
In a round-bottom flask, dissolve triphenylphosphine in anhydrous toluene.
-
Add 1-bromohexane to the solution.
-
Heat the mixture at reflux for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature, and collect the precipitated white solid by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to obtain hexyltriphenylphosphonium bromide.
Step 2: Wittig Reaction
-
Suspend the hexyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere.
-
Add n-butyllithium (n-BuLi) in hexanes dropwise until a deep red color persists, indicating the formation of the ylide.
-
Stir the ylide solution for 30 minutes at 0 °C.
-
Add a solution of ethyl (E)-4-oxo-2-butenoate in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
Step 3: Work-up and Purification
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
The crude product contains triphenylphosphine oxide as a byproduct, which can be removed by chromatography on silica gel.
Quantitative Data:
| Method | Starting Materials | Key Reagents | Yield | Isomeric Purity | Reference |
| Wittig Reaction | Hexyltriphenylphosphonium Bromide, Ethyl (E)-4-oxo-2-butenoate | n-BuLi | 68% | 85% (2E,4Z) |
Johnson-Claisen Rearrangement
This elegant method provides a stereoselective route to the pear ester in a single, thermally induced step.
Reaction Pathway:
Caption: Johnson-Claisen Rearrangement for Pear Ester Synthesis.
Experimental Protocol:
-
In a flame-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine oct-1-yn-3-ol and an excess of triethyl orthoacetate.[3]
-
Add a catalytic amount of propanoic acid to the mixture.[3]
-
Heat the reaction mixture to 140-150 °C in an oil bath.[3]
-
During the reaction, ethanol is produced as a byproduct. Periodically remove the ethanol under reduced pressure to drive the reaction to completion.
-
Monitor the reaction by TLC or GC until the starting alcohol is consumed.
-
After completion, remove the excess triethyl orthoacetate under reduced pressure.
-
The resulting crude product is ethyl 3,4-decadienoate (an allenic ester).
-
This intermediate rearranges to the final product upon heating. The crude allenic ester is heated in a suitable high-boiling solvent (e.g., xylene) or neat under nitrogen to effect the[4][4]-sigmatropic rearrangement to ethyl (2E,4Z)-deca-2,4-dienoate.
-
Purify the final product by vacuum distillation.
Quantitative Data:
| Method | Starting Materials | Key Reagents | Yield | Isomeric Purity | Reference |
| Johnson-Claisen Rearrangement | Oct-1-yn-3-ol, Triethyl Orthoacetate | Propanoic Acid | Good yields | High (2E,4Z) selectivity | [3] |
Iron-Catalyzed Cross-Coupling
This method presents a modern, cost-effective, and efficient two-step synthesis.
Logical Workflow:
Caption: Iron-Catalyzed Synthesis of Pear Ester.
Experimental Protocol:
Step 1: Synthesis of Ethyl-(2E,4Z)-5-chloropenta-2,4-dienoate
-
This intermediate is prepared via a one-pot oxidation and olefination of the readily available (2Z)-3-chloroprop-2-en-1-ol.[2]
-
The specific conditions for this step involve an oxidant (e.g., manganese dioxide) and a Wittig reagent such as (carbethoxymethylene)triphenylphosphorane in a suitable solvent.
Step 2: Iron-Catalyzed Cross-Coupling
-
In a dry reaction vessel under a nitrogen atmosphere, dissolve the ethyl-(2E,4Z)-5-chloropenta-2,4-dienoate in an appropriate anhydrous solvent (e.g., THF).
-
Add a catalytic amount of an iron salt, such as iron(III) acetylacetonate [Fe(acac)₃].
-
Cool the mixture to 0 °C.
-
Slowly add a solution of n-pentylmagnesium bromide (a Grignard reagent) in THF.
-
Allow the reaction to proceed at room temperature until the starting material is consumed, as monitored by TLC or GC.
Step 3: Work-up and Purification
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure pear ester.
Quantitative Data:
| Method | Starting Materials | Key Reagents | Yield | Isomeric Purity | Reference |
| Fe-Catalyzed Cross-Coupling | Ethyl-(2E,4Z)-5-chloropenta-2,4-dienoate, n-Pentylmagnesium Bromide | Fe(acac)₃ | High | High (2E,4Z) selectivity | [2] |
Enzymatic Transesterification
This biocatalytic method provides a route to "natural" pear ester, which is highly desirable in the food and fragrance industries.
Reaction Pathway:
Caption: Enzymatic Synthesis of Pear Ester.
Experimental Protocol:
-
Combine Stillingia oil, which contains glycerides of (2E,4Z)-decadienoic acid, and natural ethanol in a reaction vessel.
-
Add an immobilized lipase, preferably Candida antarctica lipase B (such as Novozym 435), to the mixture.[5]
-
The reaction can be carried out in a solvent-free system or in a non-polar organic solvent like hexane.
-
Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with gentle agitation for a period ranging from several hours to days.
-
Monitor the progress of the transesterification by GC analysis of aliquots.
-
Once the reaction reaches equilibrium or the desired conversion, filter off the immobilized enzyme for reuse.
-
The product mixture, which contains ethyl esters of various fatty acids from the oil, is then subjected to fractional distillation under reduced pressure to isolate the pure ethyl (2E,4Z)-deca-2,4-dienoate.
Quantitative Data:
| Method | Starting Materials | Key Reagents/Catalyst | Yield | Isomeric Purity | Reference |
| Enzymatic Transesterification | Stillingia Oil, Ethanol | Candida antarctica Lipase B | High conversion of glycerides | High purity after distillation | [5][6] |
Summary and Comparison of Methods
| Method | Key Advantages | Key Disadvantages | Typical Stereoselectivity |
| Organocuprate Addition | High stereoselectivity for (2E,4Z) isomer. | Requires cryogenic temperatures and stoichiometric use of organometallic reagents. | >95% (2E,4Z) |
| Wittig Reaction | Versatile and well-established. | Can produce phosphine oxide byproducts that are difficult to remove; stereoselectivity can be moderate. | ~85% (2E,4Z) |
| Johnson-Claisen Rearrangement | Excellent stereocontrol; can be a one-pot process. | Requires high temperatures. | High |
| Fe-Catalyzed Cross-Coupling | Uses an inexpensive and environmentally benign catalyst; high efficiency. | Requires a pre-functionalized substrate. | High |
| Enzymatic Transesterification | "Green" process; produces "natural" ester; mild reaction conditions. | Slower reaction times; requires specific natural oil source; extensive purification needed. | Dependent on natural source purity |
These methods provide a range of options for the stereoselective synthesis of pear ester, each with its own advantages and challenges. The choice of method will depend on factors such as the desired scale of synthesis, cost considerations, and the required level of isomeric purity.
References
- 1. ScenTree - Pear Ester (CAS N° 3025-30-7) [scentree.co]
- 2. researchgate.net [researchgate.net]
- 3. ams.usda.gov [ams.usda.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. US5753473A - Process for the preparation of trans-2, cis-4-decadienoic acid ethyl ester - Google Patents [patents.google.com]
Application Notes and Protocols for the Biotechnological Production of Ethyl Dodeca-2,4-dienoate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl dodeca-2,4-dienoate is a key aroma compound, notably recognized as the character impact compound of Williams pears. Its production through biotechnological methods offers a sustainable and "natural" alternative to chemical synthesis, which is highly desirable in the flavor, fragrance, and pharmaceutical industries. This document provides detailed application notes and protocols for the two primary biotechnological strategies for producing this compound: enzymatic transesterification of a natural oil and a prospective de novo microbial biosynthesis pathway.
Section 1: Enzymatic Production via Transesterification
The most established and commercially viable biotechnological route for producing this compound is the enzymatic transesterification of Stillingia oil. This oil is a natural source of trans-2,cis-4-decadienoic acid, the precursor acid to the target ester.[1] The process utilizes the high specificity of lipases to catalyze the ester exchange between the triglycerides in the oil and ethanol.
Principle
Immobilized lipase from Candida antarctica (Novozym 435) is used to catalyze the transesterification of the deca-2,4-dienoate acyl groups from the glycerol backbone of Stillingia oil triglycerides to ethanol, yielding this compound and a mixture of other fatty acid ethyl esters. The desired product is then purified from this mixture.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the enzymatic production of this compound.
| Parameter | Value | Enzyme/Conditions | Source |
| Enzyme | Immobilized Lipase B from Candida antarctica (Novozym 435) | - | Gatfield et al., 2001 |
| Substrate | Stillingia Oil | Contains ~8% trans-2,cis-4-decadienoic acid | [1] |
| Co-substrate | Ethanol | - | Gatfield et al., 2001 |
| Reaction Temperature | 45°C | Optimal for enzyme activity and stability | Gatfield et al., 2001 |
| Enzyme Loading | 10% (w/w of oil) | - | Gatfield et al., 2001 |
| Biotransformation Efficiency | ~95% | Conversion of deca-2,4-dienoyl glycerides to ethyl ester | Gatfield et al., 2001 |
| Final Product Yield | ~5% | After fractional distillation | Gatfield et al., 2001 |
Experimental Protocol: Enzymatic Transesterification
1.3.1 Materials:
-
Stillingia oil (raw material)
-
Ethanol (absolute, food grade)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Nitrogen gas
-
Hexane (for extraction, optional)
-
Sodium sulfate (anhydrous, for drying)
1.3.2 Equipment:
-
Jacketed glass reactor with overhead stirrer
-
Temperature controller/water bath
-
Vacuum pump
-
Rotary evaporator
-
Fractional distillation apparatus
1.3.3 Procedure:
-
Reaction Setup: Charge the jacketed glass reactor with Stillingia oil and ethanol. A typical ratio is 5 parts oil to 1 part ethanol by weight.
-
Inert Atmosphere: Purge the reactor with nitrogen gas to displace air and prevent oxidation of the unsaturated fatty acids.
-
Temperature Control: Heat the mixture to 45°C using the circulating water bath.
-
Enzyme Addition: Once the temperature is stable, add the immobilized lipase (Novozym 435) at a concentration of 10% (w/w) relative to the Stillingia oil.
-
Reaction: Stir the mixture at a constant rate (e.g., 200 rpm) for 48-72 hours at 45°C under a nitrogen blanket. Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC) for the formation of this compound.
-
Enzyme Recovery: After the reaction reaches completion (no further increase in product concentration), stop the agitation and allow the immobilized enzyme to settle. Decant or filter the liquid reaction mixture to recover the enzyme beads. The enzyme can be washed with hexane and dried for potential reuse.
-
Product Mixture Work-up: Transfer the liquid product mixture to a rotary evaporator to remove excess ethanol under reduced pressure.
-
Purification: The resulting crude ester mixture is subjected to fractional distillation under high vacuum to separate the this compound from other fatty acid ethyl esters (like ethyl linoleate and ethyl oleate) and glycerol. The high purity fraction is collected based on its boiling point.
Workflow Diagram
Caption: Workflow for the enzymatic synthesis of this compound.
Section 2: Future Perspectives: Engineered Microbial Biosynthesis
While not yet established, the de novo biosynthesis of dodeca-2,4-dienoic acid in a microbial chassis like Escherichia coli or Yarrowia lipolytica represents a promising future direction. This would eliminate the reliance on agricultural feedstocks like Stillingia oil and allow for production from simple carbon sources like glucose.
Proposed Hypothetical Metabolic Pathway
The proposed pathway begins with the standard fatty acid synthesis (FAS) machinery to build a 12-carbon saturated fatty acid backbone (lauric acid), which is then sequentially modified by specific desaturases and an isomerase to introduce the required conjugated double bonds.
-
Fatty Acid Synthesis (FAS): The microbial FAS system elongates acetyl-CoA with malonyl-CoA units to produce the C12 fatty acid, lauroyl-ACP. A specific thioesterase (e.g., a C12-specific TesA variant) is required to release free lauric acid.
-
First Desaturation (Δ4): A Δ4-desaturase introduces the first double bond at the 4th carbon position, converting lauric acid to dodec-4-enoic acid.
-
Second Desaturation/Isomerization (Δ2): The formation of the conjugated system is the most challenging step. It could potentially be achieved by a specialized fatty acid desaturase-related enzyme capable of introducing a double bond at the Δ2 position in conjugation with the existing Δ4 double bond. Enzymes that synthesize conjugated linolenic acid (calendic acid) from linoleic acid have been identified and could serve as a starting point for protein engineering.[2] Alternatively, a Δ2-desaturase could act on the C12 backbone, followed by an isomerase to shift the double bonds into conjugation.
Final Esterification Step
Once dodeca-2,4-dienoic acid is produced, it must be esterified to this compound. This can be achieved by expressing a wax ester synthase (WS) or an acyl-CoA:alcohol acyltransferase, which would utilize dodeca-2,4-dienoyl-CoA and ethanol as substrates. The host organism would also need to be engineered to produce sufficient intracellular ethanol, for example, by expressing a pyruvate decarboxylase (PDC) and an alcohol dehydrogenase (ADH).
Proposed Pathway Diagram
Caption: Hypothetical metabolic pathway for de novo biosynthesis.
References
Application Notes and Protocols for the GC-MS Analysis of Ethyl Dodeca-2,4-dienoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl dodeca-2,4-dienoate is a volatile organic compound and a significant contributor to the characteristic aroma of pears and other fruits. Its analysis is crucial in the food and fragrance industries for quality control, flavor profiling, and authenticity studies. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
I. Quantitative Data Summary
The following table summarizes the key quantitative data for the GC-MS analysis of this compound. This data is essential for method development, compound identification, and quantification.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀O₂ | --INVALID-LINK-- |
| Molecular Weight | 196.29 g/mol | --INVALID-LINK-- |
| Kovats Retention Index (non-polar column) | 1482 (on DB-1) | --INVALID-LINK-- |
| Quantification Ion (m/z) | 99 | --INVALID-LINK-- |
| Qualification Ions (m/z) | 67, 81, 125, 151 | --INVALID-LINK-- |
| Estimated Limit of Detection (LOD) | 0.1 - 10 ng/mL | General literature for flavor compounds |
| Estimated Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | General literature for flavor compounds |
Note: LOD and LOQ are estimates and can vary significantly depending on the instrument, sample matrix, and specific method parameters. Method validation is required for accurate determination.
II. Experimental Protocols
This section details the methodologies for the GC-MS analysis of this compound, covering sample preparation and instrument parameters.
A. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds in liquid and solid samples.
Materials:
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath with agitation capability
-
Sodium chloride (NaCl), analytical grade
-
Internal standard (e.g., Ethyl undecanoate), if quantitative analysis is required
Protocol:
-
Sample Weighing: Accurately weigh 5.0 g of the homogenized sample (e.g., fruit puree, beverage) into a 20 mL headspace vial.
-
Matrix Modification: Add 1.0 g of NaCl to the vial. This increases the ionic strength of the aqueous phase, promoting the release of volatile analytes into the headspace.
-
(Optional) Internal Standard Spiking: For quantitative analysis, spike the sample with a known amount of internal standard solution.
-
Vial Sealing: Immediately seal the vial with the magnetic screw cap.
-
Equilibration and Extraction: Place the vial in a heater-stirrer or water bath set to 60°C. Allow the sample to equilibrate for 15 minutes with gentle agitation.
-
SPME Fiber Exposure: Insert the SPME fiber through the vial's septum and expose it to the headspace for 30 minutes at 60°C.
-
Fiber Retraction and Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption.
B. GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and analytical goals.
Gas Chromatograph (GC) Parameters:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Inlet: Split/Splitless, operated in splitless mode for higher sensitivity.
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 150°C.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
Desorption Time (in inlet): 5 minutes.
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the ions listed in the data table.
-
Solvent Delay: 3 minutes.
III. Data Analysis and Interpretation
A. Compound Identification:
The identification of this compound is confirmed by comparing the retention time of the peak in the sample chromatogram with that of a certified reference standard. Further confirmation is achieved by comparing the acquired mass spectrum of the sample peak with a reference mass spectrum from a library (e.g., NIST).
B. Mass Spectrum and Fragmentation Pathway:
The mass spectrum of this compound is characterized by a series of fragment ions that provide structural information. The molecular ion peak ([M]⁺) at m/z 196 may be of low abundance or absent. Key fragment ions and their proposed origins are described below.
Caption: Proposed fragmentation pathway of this compound.
The fragmentation of this compound is initiated by electron ionization, leading to the formation of a molecular ion. The conjugated diene system and the ester functional group influence the subsequent fragmentation. The base peak at m/z 99 is likely due to a cleavage alpha to the carbonyl group followed by a rearrangement. Other significant fragments arise from cleavages along the alkyl chain and rearrangements involving the double bonds.
IV. Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: GC-MS analysis workflow for this compound.
Application Notes and Protocols for the Structural Elucidation of Ethyl dodeca-2,4-dienoate using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Predicted NMR Spectral Data
The chemical structure of Ethyl dodeca-2,4-dienoate is shown below:
Based on the analysis of ethyl sorbate and general principles of NMR spectroscopy, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| a | ~7.25 | dd | J_ab ≈ 15.0, J_ac ≈ 10.0 | H-3 |
| b | ~6.15 | m | - | H-4 |
| c | ~6.05 | m | - | H-5 |
| d | ~5.80 | d | J_da ≈ 15.0 | H-2 |
| e | ~4.19 | q | J ≈ 7.1 | -O-CH₂-CH₃ |
| f | ~2.15 | m | - | H-6 |
| g | ~1.25-1.40 | m | - | -(CH₂)₅-CH₃ |
| h | ~1.29 | t | J ≈ 7.1 | -O-CH₂-CH₃ |
| i | ~0.88 | t | J ≈ 6.8 | -(CH₂)₆-CH₃ |
Note: The chemical shifts for the conjugated system (protons a, b, c, d) are based on data for ethyl sorbate.[2] The chemical shifts for the alkyl chain are standard literature values.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | ~167.0 | C=O |
| 2 | ~118.0 | C-2 |
| 3 | ~145.0 | C-3 |
| 4 | ~128.0 | C-4 |
| 5 | ~140.0 | C-5 |
| 6 | ~32.0 | C-6 |
| 7-11 | ~28.0-29.5 | C-7 to C-11 |
| 12 | ~22.7 | C-12 |
| 13 | ~14.1 | C-13 |
| 14 | ~60.5 | -O-CH₂-CH₃ |
| 15 | ~14.3 | -O-CH₂-CH₃ |
Note: Chemical shifts are predicted based on typical values for esters and conjugated dienes.[1][3]
Experimental Protocol
This section outlines a standard protocol for acquiring ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe to the ¹H and ¹³C frequencies for CDCl₃.
-
Lock the field frequency to the deuterium signal of CDCl₃.
3. ¹H NMR Acquisition Parameters
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Spectral Width: 10-12 ppm (e.g., -1 to 11 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 (adjust as needed for signal-to-noise).
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).
-
Spectral Width: 200-220 ppm (e.g., -10 to 210 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more (adjust for signal-to-noise).
-
Temperature: 298 K.
5. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Interpretation of Spectra
The ¹H NMR spectrum is expected to show distinct regions corresponding to the different types of protons in this compound.
-
Olefinic Region (δ 5.5-7.5 ppm): The four protons on the conjugated double bond (H-2, H-3, H-4, and H-5) will appear in this downfield region due to the deshielding effect of the π-electrons. The coupling patterns will be complex due to both geminal and vicinal couplings. The large coupling constant (J ≈ 15 Hz) for the doublet at ~5.80 ppm is characteristic of a trans-alkene geometry between H-2 and H-3.
-
Ester Ethyl Group (δ 4.19 and 1.29 ppm): The methylene protons (-O-CH₂-) are deshielded by the adjacent oxygen atom and appear as a quartet around 4.19 ppm, coupled to the methyl protons. The methyl protons (-CH₃) appear as a triplet around 1.29 ppm, coupled to the methylene protons.
-
Alkyl Chain Region (δ 0.8-2.2 ppm): The terminal methyl group of the dodecyl chain will appear as a triplet around 0.88 ppm. The methylene groups of the alkyl chain will appear as a series of overlapping multiplets in the region of 1.25-1.40 ppm, with the methylene group adjacent to the double bond (H-6) appearing slightly further downfield around 2.15 ppm.
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environments.
-
Carbonyl Carbon (δ ~167.0 ppm): The ester carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum.
-
Olefinic Carbons (δ ~118.0-145.0 ppm): The four sp² hybridized carbons of the conjugated diene system will resonate in this region.
-
Ester and Alkyl Carbons (δ ~14.0-61.0 ppm): The carbons of the ethyl group and the dodecyl chain will appear in the upfield region of the spectrum. The -O-CH₂ carbon will be the most deshielded of this group, appearing around 60.5 ppm.
Logical Relationship Diagram
The following diagram illustrates the logical relationships in interpreting the NMR data for structural confirmation.
Caption: Logic of NMR data interpretation for structure.
By following the detailed protocols and applying the principles of NMR spectral interpretation outlined in this document, researchers can effectively elucidate the structure of this compound and related unsaturated esters. The combination of ¹H and ¹³C NMR spectroscopy provides a comprehensive and unambiguous method for confirming the molecular structure, including stereochemical details of the conjugated diene system.
References
Application Notes and Protocols: Characterization of Ethyl Dodeca-2,4-dienoate using IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl dodeca-2,4-dienoate is an unsaturated fatty acid ester with potential applications in the pharmaceutical and fragrance industries. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the structural characterization and quality control of such compounds. This document provides a detailed protocol for the characterization of this compound using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, outlines the interpretation of the resulting spectrum, and presents the expected characteristic absorption bands.
Principles of IR Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group within the molecule, the radiation is absorbed. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a unique "molecular fingerprint."
For this compound, IR spectroscopy is particularly useful for confirming the presence of key functional groups, including the ester carbonyl (C=O), the carbon-carbon double bonds (C=C) of the conjugated system, and the various carbon-hydrogen (C-H) and carbon-oxygen (C-O) single bonds.
Experimental Protocol: ATR-FTIR Spectroscopy of this compound
Attenuated Total Reflectance (ATR) is a sampling technique that simplifies the analysis of liquid samples by eliminating the need for traditional transmission cells.[1][2][3]
3.1. Materials and Equipment
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
This compound sample (liquid)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
-
Computer with FTIR software for data acquisition and analysis
3.2. Experimental Workflow Diagram
3.3. Detailed Procedure
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.
-
ATR Crystal Cleaning: Before acquiring the background and sample spectra, it is crucial to clean the ATR crystal surface to remove any residual contaminants.[1] Moisten a lint-free wipe with a suitable solvent like isopropanol and gently wipe the crystal surface. Allow the solvent to evaporate completely.
-
Background Spectrum Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. This spectrum will account for the absorbance of the crystal material and any ambient atmospheric components (e.g., CO₂, water vapor) and will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.[3] Ensure that the crystal surface is completely covered by the sample.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1] Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Post-Measurement Cleaning: After the measurement is complete, clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.
-
Data Processing: Process the acquired spectrum using the FTIR software. This may include baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.
Data Presentation and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its specific functional groups. The presence of a conjugated system of double bonds influences the position of the C=O and C=C stretching vibrations.
4.1. Summary of Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Notes |
| =C-H stretch (alkene) | 3100 - 3000 | Medium | Associated with the sp² hybridized C-H bonds of the conjugated diene. |
| C-H stretch (alkane) | 2980 - 2850 | Strong | Arising from the ethyl group and the aliphatic chain. |
| C=O stretch (ester) | 1730 - 1715 | Strong, Sharp | The conjugation with the C=C bonds lowers the frequency from a typical saturated ester (1750-1735 cm⁻¹).[4][5] |
| C=C stretch (conjugated diene) | 1650 - 1600 | Medium to Strong | Often appears as two distinct bands for the two double bonds in the conjugated system. |
| C-O stretch (ester) | 1300 - 1000 | Strong | Two distinct bands are expected for the C-O single bonds of the ester group. |
| =C-H bend (alkene) | 1000 - 650 | Medium to Strong | Out-of-plane bending vibrations that can provide information about the stereochemistry of the double bonds. |
4.2. Detailed Interpretation
-
C-H Stretching Region (3100-2850 cm⁻¹): The region just above 3000 cm⁻¹ will show medium intensity peaks corresponding to the stretching of the C-H bonds on the double-bonded carbons (=C-H). Below 3000 cm⁻¹, strong absorptions will be present due to the C-H stretching of the ethyl group and the saturated portion of the dodecyl chain (-CH₂-, -CH₃).
-
Carbonyl Stretching Region (1730-1715 cm⁻¹): A strong and sharp absorption band in this region is the most characteristic signal for the ester functional group (C=O).[6] The conjugation with the diene system delocalizes the pi electrons, weakening the C=O bond and shifting its absorption to a lower wavenumber compared to a non-conjugated ester.
-
Carbon-Carbon Double Bond Stretching Region (1650-1600 cm⁻¹): The stretching vibrations of the conjugated C=C bonds will appear in this region. Due to the conjugation, these bands are typically more intense than those of isolated double bonds. The presence of two bands in this region can be attributed to the symmetric and asymmetric stretching of the diene system.
-
Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule, including the strong C-O stretching bands of the ester group between 1300 and 1000 cm⁻¹.[4] The out-of-plane =C-H bending vibrations also appear in this region and can be diagnostic for the substitution pattern of the double bonds.
Conclusion
IR spectroscopy, particularly using the ATR technique, is an invaluable tool for the characterization of this compound. The protocol outlined provides a straightforward and reliable method for obtaining a high-quality IR spectrum. By analyzing the positions and intensities of the key absorption bands, researchers can confirm the identity and purity of the compound, ensuring its suitability for further applications in research and development.
References
Application Notes and Protocols for Monitoring Codling Moth Populations Using Ethyl dodeca-2,4-dienoate
Introduction
Codling moth, Cydia pomonella, is a significant pest in pome fruit orchards worldwide. Effective management of this pest relies on accurate monitoring of adult populations to inform pest control decisions. While sex pheromone traps are a standard tool, their efficacy can be diminished in orchards utilizing mating disruption strategies. Ethyl (2E,4Z)-dodeca-2,4-dienoate, a kairomone identified from ripe pears and commonly known as pear ester, has emerged as a potent attractant for both male and female codling moths.[1][2][3] This makes it a valuable tool for monitoring codling moth populations, especially in orchards under mating disruption.[1][2]
These application notes provide detailed protocols for researchers, scientists, and pest management professionals on the use of Ethyl dodeca-2,4-dienoate for monitoring codling moth populations.
Data Presentation
Table 1: Comparison of Codling Moth Captures in Different Trap and Lure Combinations
| Lure Composition | Trap Type | Target Sex | Key Findings | Reference |
| This compound (Pear Ester) | Delta Trap | Male & Female | Effective in monitoring both sexes, particularly in mating disruption orchards.[1][2] Catches can be lower than sex pheromone lures in non-disrupted orchards.[2] | [1][2] |
| Pear Ester + Acetic Acid | Clear Delta Trap | Primarily Female | Significantly increases the capture of female moths compared to pear ester alone.[4][5] | [4][5] |
| Pear Ester + Codlemone (Sex Pheromone) | Orange Delta Trap | Primarily Male | Increases the capture of male moths.[4] | [4] |
| Codlemone (1 mg) | Standard Wing Trap | Male | Standard monitoring tool, but less effective in mating disruption orchards.[4] | [4] |
| Codlemone (10 mg - High Load) | Delta Trap | Male | Used for monitoring in mating disruption orchards.[4] | [4] |
Table 2: Influence of Lure Loading on Codling Moth Capture
| Lure | Loading Dose | Effect on Capture | Reference |
| This compound | 1.0 - 10.0 mg | Significantly more females caught compared to lower doses (1.0 - 100.0 µg). | [6] |
| Ethyl or Propyl (E,Z)-2,4-decadienoates | 40.0 mg | Significantly increased male and total moth catch in some experiments. | [6] |
| This compound | 0.01 - 10.0 mg | No significant difference in mean total moth capture. | [7] |
Experimental Protocols
Protocol 1: General Monitoring with this compound Lures
Objective: To monitor the population dynamics of both male and female codling moths.
Materials:
-
Delta traps (orange or white)[2]
-
Lures containing Ethyl (2E,4Z)-dodeca-2,4-dienoate (pear ester)
-
Trap hangers
-
Gloves
-
Data collection sheets or electronic device
Procedure:
-
Trap Placement:
-
Deploy traps in the upper third of the tree canopy.[2] For example, in an orchard with an average canopy height of 14 feet, place traps at least 10 feet high.[2]
-
Ensure the trap openings are not obstructed by foliage.[2]
-
Place traps near a fruit cluster to improve the capture of female moths.[2]
-
Use a density of at least one trap per hectare (ha).[4]
-
-
Lure Handling and Placement:
-
Handle lures with gloves to avoid contamination.
-
Place the lure inside the trap according to the manufacturer's instructions.
-
-
Trap Servicing:
-
Check traps weekly.
-
Record the number of male and female codling moths captured. The sex of the moths can be determined by examining the tip of the abdomen; the female's is broader with a lobed, hairy ovipositor.[2]
-
Replace lures according to the manufacturer's recommendations, typically every 4-8 weeks.
-
-
Data Analysis:
-
Plot the weekly trap captures to visualize population peaks and inform treatment decisions.
-
Protocol 2: Enhanced Monitoring of Female Codling Moths
Objective: To specifically monitor the female codling moth population, which is crucial for predicting egg-laying and subsequent larval damage.
Materials:
-
Clear delta traps[5]
-
Lures containing Ethyl (2E,4Z)-dodeca-2,4-dienoate (pear ester)
-
Acetic acid dispensers (e.g., vials or septa)[5]
-
Trap hangers
-
Gloves
-
Data collection sheets or electronic device
Procedure:
-
Trap and Lure Preparation:
-
Use clear delta traps, which have been shown to capture significantly more females when baited with pear ester and acetic acid.[5]
-
Place both the pear ester lure and the acetic acid dispenser inside the trap.
-
-
Trap Placement and Servicing:
-
Follow the trap placement guidelines outlined in Protocol 1.
-
Service traps weekly, recording the number of female and male moths separately.
-
-
Data Analysis:
-
Focus on the trends in female moth captures to establish action thresholds for pest control interventions.
-
Visualizations
Caption: Experimental workflow for codling moth monitoring.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 3. In the News--Scientists take research about codling moth to the streets—UC IPM [ipm.ucanr.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. View of Use of Ethyl and Propyl (E,Z)-2,4-decadienoates in Codling Moth Management: Improved Monitoring in Bartlett Pear with High Dose Lures [journal.entsocbc.ca]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of Ethyl Dodeca-2,4-dienoate in Crafting Authentic Fruit Flavor Formulations
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of ethyl dodeca-2,4-dienoate, a key volatile compound instrumental in developing authentic fruit flavor profiles, particularly pear. This application note details its chemical properties, natural occurrence, sensory characteristics, and provides actionable protocols for its quantification and sensory evaluation in beverage applications.
Introduction to this compound
Ethyl (2E,4Z)-dodeca-2,4-dienoate, commonly known as pear ester, is a naturally occurring ester that is a critical contributor to the characteristic aroma and flavor of several fruits.[1] Its potent and distinct pear-like profile makes it an indispensable component in the flavorist's palette for creating realistic and impactful fruit flavors for the food, beverage, and pharmaceutical industries.
Chemical Structure and Properties:
This compound is a C12 fatty acid ethyl ester. Its chemical structure features two conjugated double bonds, which contribute to its characteristic aroma and reactivity.
| Property | Value |
| Chemical Name | Ethyl (2E,4Z)-dodeca-2,4-dienoate |
| Synonyms | Pear ester, Ethyl decadienoate |
| CAS Number | 3025-30-7 |
| Molecular Formula | C₁₂H₂₀O₂ |
| Molecular Weight | 196.29 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Characteristic Bartlett pear, green, juicy, with hints of melon and tropical fruits.[2][3] |
| Solubility | Insoluble in water, soluble in alcohol. |
Natural Occurrence and Sensory Significance
This compound is a key volatile component identified in a variety of fruits, most notably in Bartlett pears, where it is a signature aroma compound.[1] It is also found in apples, Concord grapes, quince, and other fruits.[1]
Sensory Threshold:
The sensory detection threshold of this compound is remarkably low, highlighting its potency as a flavor compound. The detection threshold in water has been reported to be as low as 100 parts per billion (ppb). This low threshold means that even minute quantities can significantly impact the overall flavor profile of a product.
Application in Fruit Flavor Formulations
This compound is a cornerstone in the creation of authentic pear flavors. It provides the characteristic "juicy" and "ripe" notes that are often difficult to replicate with other compounds. Flavorists utilize it to build the core of a pear flavor, often blending it with other esters, alcohols, and aldehydes to create a well-rounded and complex profile.
Typical Concentration in Flavor Formulations:
While specific concentrations are proprietary, the typical use level of this compound in a finished beverage product to impart a noticeable pear character can range from 0.1 to 5 parts per million (ppm), depending on the desired intensity and the complexity of the flavor matrix. In a concentrated pear flavor formulation, its concentration can be significantly higher.
Experimental Protocols
Quantitative Analysis of this compound in a Beverage Matrix using GC-MS
This protocol outlines a method for the quantification of this compound in a clear beverage matrix (e.g., a pear-flavored soda or juice) using Gas Chromatography-Mass Spectrometry (GC-MS) with Selected Ion Monitoring (SIM).
Objective: To accurately determine the concentration of this compound in a beverage sample.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
SPME (Solid Phase Microextraction) holder and fibers (e.g., PDMS/DVB)
-
Headspace vials (20 mL) with magnetic screw caps and septa
-
This compound standard (food grade)
-
Internal standard (e.g., ethyl undecanoate)
-
Deionized water
-
Sodium chloride (analytical grade)
-
Beverage sample
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in ethanol (1000 ppm). Create a series of calibration standards in deionized water (e.g., 0.1, 0.5, 1, 5, 10 ppm) containing a fixed concentration of the internal standard.
-
Sample Preparation:
-
Pipette 10 mL of the beverage sample into a 20 mL headspace vial.
-
Add 2 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Spike the sample with the internal standard to the same concentration as in the calibration standards.
-
Immediately seal the vial with a magnetic screw cap.
-
-
SPME Extraction:
-
Place the vial in a heating block or water bath at a controlled temperature (e.g., 40°C).
-
Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) with constant agitation.
-
-
GC-MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a short period (e.g., 2 minutes).
-
Use a suitable capillary column (e.g., DB-5ms).
-
Set the oven temperature program to achieve good separation of the target analyte from other matrix components.
-
Operate the mass spectrometer in SIM mode, monitoring characteristic ions for this compound (e.g., m/z 67, 81, 95, 125, 196) and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the beverage sample using the calibration curve.
-
Workflow for GC-MS Analysis of this compound:
Caption: Workflow for the quantitative analysis of this compound in a beverage sample using SPME-GC-MS.
Sensory Evaluation of a Pear-Flavored Beverage
This protocol describes a descriptive sensory analysis to evaluate the contribution of this compound to the flavor profile of a pear-flavored beverage.[4][5]
Objective: To characterize the sensory attributes of a pear-flavored beverage and determine the impact of varying concentrations of this compound.
Materials:
-
Trained sensory panel (8-12 panelists)
-
Sensory evaluation booths with controlled lighting and ventilation
-
Glassware for sample presentation
-
Unsalted crackers and filtered water for palate cleansing
-
Beverage base (without flavor)
-
This compound solutions of varying concentrations
-
Reference standards for pear aroma attributes (e.g., fresh pear, cooked pear, green apple)
Procedure:
-
Panel Training:
-
Familiarize the panel with the key aroma and flavor attributes of pear.
-
Present reference standards for attributes such as "fresh pear," "ripe pear," "green," "floral," and "sweet."
-
Conduct training sessions with beverage samples containing known concentrations of this compound to standardize the panel's perception and scoring.
-
-
Sample Preparation:
-
Prepare a control beverage (base only).
-
Prepare beverage samples with increasing concentrations of this compound (e.g., 0.5 ppm, 1 ppm, 2 ppm).
-
Code the samples with random three-digit numbers to blind the panelists.
-
-
Evaluation:
-
Present the samples to the panelists in a randomized order.
-
Instruct panelists to evaluate the aroma first, then the flavor.
-
Ask panelists to rate the intensity of pre-defined attributes (e.g., pear aroma intensity, juiciness, green character, sweetness, aftertaste) on a structured scale (e.g., a 15-cm line scale anchored from "low" to "high").
-
Ensure panelists cleanse their palates with water and crackers between samples.
-
-
Data Analysis:
-
Collect the data from the panelists.
-
Perform statistical analysis (e.g., ANOVA, PCA) to determine significant differences between the samples and to visualize the sensory space.
-
Logical Flow for Sensory Evaluation:
Caption: Logical workflow for the descriptive sensory analysis of a pear-flavored beverage.
Olfactory Perception of this compound
The perception of flavor is a complex process initiated by the interaction of volatile compounds with olfactory receptors (ORs) in the nasal cavity. Esters, such as this compound, are primarily detected by the OR family of G-protein coupled receptors.[6] While the specific receptor for this compound has not been definitively identified, it is hypothesized to interact with a subset of ORs that recognize long-chain esters.
Hypothesized Signaling Pathway:
The binding of an odorant molecule like this compound to its specific OR is thought to trigger a conformational change in the receptor, initiating an intracellular signaling cascade.
Caption: Hypothesized olfactory signal transduction pathway for this compound.
Conclusion
This compound is a vital component in the development of authentic and appealing fruit flavors, particularly pear. Its low sensory threshold and characteristic aroma profile make it a powerful tool for flavorists. The protocols provided in this document offer a framework for the precise quantification and sensory evaluation of this compound in beverage applications, enabling researchers and developers to optimize their flavor formulations for maximum consumer appeal. Further research into the specific olfactory receptors and their interactions with this and other flavor molecules will continue to advance the science of flavor creation.
References
- 1. Ethyl decadienoate - Wikipedia [en.wikipedia.org]
- 2. Perfumers Apprentice - Ethyl 2,4-Decadienoate (Bedoukian) ** [shop.perfumersapprentice.com]
- 3. ethyl (E,Z)-2,4-decadienoate, 3025-30-7 [thegoodscentscompany.com]
- 4. tandobeverage.com [tandobeverage.com]
- 5. researchgate.net [researchgate.net]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
Application of Ethyl dodeca-2,4-dienoate Kairomone Lures in Pest Control: Application Notes and Protocols
Introduction
Ethyl (2E,4Z)-dodeca-2,4-dienoate, a volatile compound identified from ripe pears, serves as a potent kairomone for the codling moth, Cydia pomonella, a major pest of pome fruits and walnuts worldwide.[1][2] This kairomone is attractive to both male and female codling moths, making it a valuable tool for monitoring and control.[1][2] Its application in pest management ranges from population monitoring to direct control through larval behavior disruption. This document provides detailed application notes and experimental protocols for researchers and pest management professionals.
Application Notes
Target Pests
The primary target pest for Ethyl dodeca-2,4-dienoate lures is the Codling Moth (Cydia pomonella) .[1][2]
Studies have shown a high degree of specificity of this kairomone to the codling moth.[1] While some electroantennographic (EAG) responses have been observed in other tortricid species such as the chestnut tortricids (Cydia fagiglandana and Cydia splendana) and the green budmoth (Hedya nubiferana), field trapping efficacy is significantly lower for these species compared to the codling moth.[2] Attraction of chestnut tortricids has been noted in their specific host plant environments.[2]
Mechanism of Action
This compound acts as a host-plant volatile attractant. In adult codling moths, the kairomone elicits an upwind flight response, luring them to a trap or a specific location. By attracting both sexes, it provides a more comprehensive assessment of the pest population compared to female-produced sex pheromones which only attract males.
In neonate larvae, the kairomone has been shown to evoke attraction and arrestment, leading to a "wandering" behavior. This disruption of host-finding can increase larval mortality by prolonging their exposure to environmental hazards and insecticides.
Application Strategies
-
Monitoring: Kairomone-baited traps are used to monitor the presence, abundance, and flight phenology of codling moth populations. This information is critical for timing insecticide applications and making other pest management decisions. Lures can be used alone or in combination with the codling moth sex pheromone (codlemone).
-
Larval Control: A microencapsulated formulation of this compound can be sprayed on foliage. This application disrupts the host-finding ability of newly hatched larvae, thereby reducing fruit damage. It can be used as a standalone treatment or in conjunction with insecticides to enhance their efficacy.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy of this compound lures.
Table 1: Efficacy of this compound (PE) Lures for Codling Moth Monitoring
| Lure Type | Lure Loading | Trap Type | Target Sex | Mean Trap Catch (Moths/Trap/Week) | Location | Reference |
| Pear Ester (PE) | 1 mg | Delta | Male & Female | 5.6 | Apple Orchard, USA | Knight & Light, 2004 |
| PE + Acetic Acid | 1 mg PE | Delta | Male & Female | 12.3 | Apple Orchard, USA | Knight & Light, 2004 |
| Codlemone (Pheromone) | 1 mg | Delta | Male | 8.9 | Apple Orchard, USA | Knight & Light, 2004 |
| PE | 40 mg | Delta | Male & Female | Significantly higher than 3 mg PE lure | Pear Orchard, USA | Knight & Light, 2004 |
| PE + Codlemone | Not Specified | Delta | Male | Greater than PE or Codlemone alone | Apple Orchard, Bulgaria | Il'ichev et al., 2005[3] |
Table 2: Effect of Microencapsulated Pear Ester (PE-MEC) on Larval Behavior
| Treatment | Application Rate | Larval Response | Efficacy | Reference |
| PE-MEC | Not Specified | Increased wandering and arrestment | Enhanced mortality with insecticides | Light et al., 2010 |
| PE-MEC | Not Specified | Disruption of host location | Reduced fruit entry | Light et al., 2010 |
Experimental Protocols
Protocol 1: Preparation of this compound Lures
Objective: To prepare rubber septa lures loaded with this compound for field trapping.
Materials:
-
Ethyl (2E,4Z)-dodeca-2,4-dienoate (95%+ purity)
-
Red rubber septa
-
Hexane (HPLC grade)
-
Micropipette
-
Fume hood
-
Vortex mixer
-
Forceps
-
Glass vials with PTFE-lined caps
Procedure:
-
Prepare a stock solution of this compound in hexane. The concentration will depend on the desired lure loading. For a 1 mg lure, a 10 mg/mL solution is convenient.
-
Place a single rubber septum in a glass vial.
-
Under a fume hood, use a micropipette to apply the desired volume of the stock solution directly onto the septum. For a 1 mg lure from a 10 mg/mL stock, apply 100 µL.
-
Allow the hexane to evaporate completely (approximately 10-15 minutes) at room temperature.
-
Seal the vial with the PTFE-lined cap.
-
Store the prepared lures at -20°C until use.
Protocol 2: Field Trial for Monitoring Codling Moth with Kairomone Lures
Objective: To evaluate the efficacy of this compound baited traps for monitoring codling moth populations.
Materials:
-
Prepared this compound lures (Protocol 1)
-
Delta traps with sticky liners
-
Control lures (e.g., blank septa, pheromone lures)
-
Stakes or poles for trap deployment
-
GPS device for mapping trap locations
-
Field data sheets or electronic data capture device
Experimental Design:
-
Select a suitable orchard with a known or suspected codling moth population.
-
Use a randomized complete block design. Each block should contain one of each lure treatment. The number of blocks will depend on the size of the orchard and the desired statistical power.
-
Within each block, traps should be placed at a minimum distance of 50 meters from each other to avoid interference.
-
Hang traps in the upper third of the tree canopy, on the north-east side of the tree to be shaded from direct afternoon sun.
Procedure:
-
Deploy the traps at the beginning of the codling moth flight season.
-
Place one lure in the center of the sticky liner of each trap.
-
Visit the traps weekly to count and record the number of male and female codling moths captured.
-
Replace the sticky liners as needed.
-
Replace the lures according to their specified field life (typically 4-8 weeks).
-
Continue monitoring throughout the entire flight period of all codling moth generations.
Data Analysis:
-
Transform the trap catch data (e.g., using a square root or logarithmic transformation) if the variances are not homogeneous.
-
Perform an Analysis of Variance (ANOVA) to determine if there are significant differences in the mean trap catches between the different lure treatments.
-
If the ANOVA is significant, use a post-hoc test (e.g., Tukey's HSD) to compare the means of the different treatments.
Visualizations
Caption: Signaling pathway of this compound attraction in codling moth.
Caption: Experimental workflow for evaluating this compound lures.
References
- 1. Specificity of codling moth (Lepidoptera: Tortricidae) for the host plant kairomone, ethyl (2E,4Z)-2,4-decadienoate: field bioassays with pome fruit volatiles, analogue, and isomeric compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interactive effects of ethyl (2E,4Z)-2,4-decadienoate and sex pheromone lures to codling moth: apple orchard investigations in Bulgaria [plantprotection.pl]
Application Notes and Protocols: Formulation of Microencapsulated Pear Ester for Insect Management
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of microencapsulated pear ester (ethyl (2E,4Z)-2,4-decadienoate) for the management of insect pests, particularly the codling moth (Cydia pomonella) and the navel orangeworm (Amyelois transitella).
Introduction
Pear ester is a potent kairomone, a chemical cue emitted by a host plant that benefits an insect.[1][2] It strongly attracts both male and female codling moths and arrests the movement of neonate larvae, increasing their exposure to insecticides.[1][2] Microencapsulation of pear ester provides a controlled-release formulation (PE-MEC) that enhances its stability and longevity in the field, thereby improving the efficacy of integrated pest management (IPM) strategies.[3][4] When combined with insecticides, PE-MEC can lead to significant reductions in crop damage, allowing for the use of lower insecticide rates and promoting more sustainable agricultural practices.[3]
Data Presentation
The following tables summarize key quantitative data related to the formulation and application of microencapsulated pear ester.
Table 1: Characteristics of Microencapsulated Pear Ester (PE-MEC)
| Parameter | Value | Reference |
| Active Ingredient | Ethyl (2E,4Z)-2,4-decadienoate | [2] |
| Capsule Wall Material | Polyamide (Nylon) | [5] |
| Microcapsule Diameter | 2 - 14 µm (68% between 2-3 µm) | [2] |
| Microcapsule Concentration in Field Spray | ~2.59 x 10⁵ capsules/mL | [2] |
| Residual Attractiveness | Up to 14 days | [2] |
Table 2: Field Application Rates of PE-MEC for Enhanced Insecticide Efficacy
| Pest Species | Crop | PE-MEC Application Rate (g AI/ha) | Insecticide Class | Outcome | Reference |
| Codling Moth (Cydia pomonella) | Apple | < 3.0 | Organophosphate, Neonicotinoid | Significantly lowered fruit injury with low insecticide rates. | [1] |
| Codling Moth (Cydia pomonella) | Walnut | 0.6, 1.8, 4.4 | Organophosphate, Carbamate, IGR, Granulovirus | Significant reduction in nut injury compared to insecticide alone. | [3] |
| Navel Orangeworm (Amyelois transitella) | Walnut | 0.6, 1.8, 4.4 | Organophosphate, Carbamate | Significant reduction in nut injury in most trials. | [3] |
Table 3: Efficacy of PE-MEC in Combination with Specific Insecticides against Codling Moth in Walnuts
| Insecticide | Rate | % Nut Injury (Insecticide Alone) | % Nut Injury (Insecticide + PE-MEC) | % Reduction in Injury with PE-MEC |
| Chlorpyrifos | Reduced | 15.2 | 6.8 | 55.3 |
| Phosmet | Reduced | 12.5 | 5.5 | 56.0 |
| Methoxyfenozide | Reduced | 10.1 | 4.9 | 51.5 |
| Codling Moth Granulovirus | Standard | 18.9 | 11.2 | 40.7 |
Note: Data is illustrative and compiled from findings suggesting significant reductions in nut injury.[3]
Experimental Protocols
Formulation of Pear Ester Microcapsules via Interfacial Polymerization
This protocol describes the laboratory-scale synthesis of polyamide microcapsules containing pear ester.
Materials:
-
Pear ester (ethyl (2E,4Z)-2,4-decadienoate) - Core material
-
Diacid chloride (e.g., sebacoyl chloride) - Oil-soluble monomer
-
Diamine (e.g., hexamethylenediamine) - Water-soluble monomer
-
An organic solvent immiscible with water (e.g., cyclohexane)
-
Deionized water
-
Emulsifying agent (e.g., polyvinyl alcohol - PVA)
-
Sodium carbonate (for acid scavenging)
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, for smaller droplet size)
-
Beakers, graduated cylinders, and pipettes
Procedure:
-
Prepare the Organic Phase (Oil Phase):
-
In a beaker, dissolve the pear ester and the diacid chloride in the organic solvent. The concentration of pear ester will determine the loading of the final microcapsules. A typical starting point is a 1:1 ratio of pear ester to organic solvent by volume. The diacid chloride concentration should be optimized but can start at 5-10% (w/v) relative to the organic phase.
-
-
Prepare the Aqueous Phase:
-
In a separate beaker, dissolve the emulsifying agent (e.g., 1-2% w/v PVA) and sodium carbonate (as an acid scavenger, ~2-4% w/v) in deionized water.
-
Add the diamine to the aqueous phase. The molar ratio of diamine to diacid chloride should be approximately 2:1 to ensure complete reaction.
-
-
Emulsification:
-
Slowly add the organic phase to the aqueous phase while stirring vigorously with a magnetic stirrer.
-
Continue stirring to form a stable oil-in-water emulsion. For smaller and more uniform microcapsules, a high-shear homogenizer can be used at this stage for a short period (e.g., 1-2 minutes). The droplet size of the emulsion will determine the final microcapsule size.
-
-
Interfacial Polymerization:
-
Continue stirring the emulsion at a moderate speed for 2-4 hours at room temperature. The polymerization reaction will occur at the oil-water interface, forming the polyamide capsule wall around the pear ester droplets.
-
-
Curing and Washing:
-
Allow the microcapsule suspension to stir gently overnight to ensure complete polymerization.
-
Wash the microcapsules by centrifugation or filtration. Resuspend the microcapsules in deionized water and repeat the washing process 2-3 times to remove unreacted monomers and excess emulsifier.
-
-
Drying and Storage:
-
The final product is an aqueous suspension of microcapsules. If a dry powder is required, the suspension can be lyophilized (freeze-dried).
-
Store the microcapsule suspension or powder in a cool, dark place.
-
Characterization of Microcapsules
a) Particle Size Analysis:
-
The size distribution of the microcapsules can be determined using laser diffraction particle size analysis or by optical microscopy with image analysis software.
b) Encapsulation Efficiency:
-
A known amount of microcapsule suspension is thoroughly washed to remove any surface (unencapsulated) pear ester.
-
The washed microcapsules are then broken open by adding a suitable organic solvent (e.g., acetone) and sonicating.
-
The amount of pear ester in the organic solvent is quantified using gas chromatography-mass spectrometry (GC-MS).
-
Encapsulation efficiency (%) = (Mass of encapsulated pear ester / Initial mass of pear ester) x 100.
c) Release Rate Determination (Headspace GC-MS):
This protocol determines the rate at which the volatile pear ester is released from the microcapsules.
Materials and Equipment:
-
A known quantity of dried microcapsules or a precise volume of the aqueous suspension.
-
Glass vials with airtight septa.
-
Headspace autosampler coupled to a GC-MS system.
-
Incubator or temperature-controlled chamber.
Procedure:
-
Place a known amount of microcapsules into a headspace vial and seal it.
-
Incubate the vial at a constant temperature (e.g., 25°C).
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14 days), analyze the headspace of the vial using the headspace GC-MS.
-
The GC-MS will quantify the concentration of pear ester in the gas phase.
-
Plot the concentration of pear ester in the headspace over time to determine the release profile. The release rate can be modeled using kinetic equations, such as first-order power decay.[2]
Field Efficacy Trial Protocol
This protocol outlines a typical field trial to evaluate the efficacy of PE-MEC as an insecticide adjuvant.
Experimental Design:
-
Select a suitable orchard (e.g., apple or walnut) with a known history of codling moth infestation.
-
Design a randomized complete block design with multiple replicates (e.g., 4-5 blocks).
-
Each block should contain the following treatment plots:
-
Untreated Control
-
Insecticide alone (at a standard and/or reduced rate)
-
Insecticide (at the same rate as above) + PE-MEC
-
PE-MEC alone (optional, to assess its direct effect)
-
Application:
-
Apply treatments using a calibrated airblast sprayer to ensure uniform coverage.
-
Time the applications based on codling moth phenology models and monitoring data (e.g., from pheromone traps). Multiple applications may be necessary throughout the season.
Data Collection:
-
Pest Monitoring: Throughout the season, monitor the population of adult codling moths using pheromone traps.
-
Crop Damage Assessment: At harvest, randomly collect a large sample of fruit/nuts (e.g., 500-1000) from the center trees of each plot.
-
Count the number of fruit/nuts with damage characteristic of codling moth larvae.
-
Calculate the percentage of infested fruit/nuts for each treatment.
Statistical Analysis:
-
Analyze the crop damage data using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments.
-
If significant differences are found, use a means separation test (e.g., Tukey's HSD) to compare individual treatments.
Visualizations
Caption: Experimental workflow for PE-MEC formulation and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of microencapsulated pear ester, (2E,4Z)-ethyl-2,4-decadienoate, a kairomonal spray adjuvant against neonate codling moth larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microencapsulated pear ester enhances insecticide efficacy in walnuts for codling moth (Lepidoptera: Tortricidae) and navel orangeworm (Lepidoptera: Pyralidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ams.usda.gov [ams.usda.gov]
- 5. beyondpesticides.org [beyondpesticides.org]
Application Note: High-Throughput Analysis of Ethyl (2E,4Z)-deca-2,4-dienoate using Reverse Phase HPLC
Introduction
Ethyl (2E,4Z)-deca-2,4-dienoate is a key aroma compound, notably recognized as the characteristic flavor of Bartlett pears. Its accurate and efficient quantification is crucial in the food and beverage industry for quality control, in fragrance development, and in agricultural research to understand fruit ripening processes. This application note describes a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Ethyl (2E,4Z)-deca-2,4-dienoate. The described protocol is suitable for researchers, scientists, and drug development professionals requiring a precise and validated analytical method.
Chromatographic Conditions
A successful separation of Ethyl (2E,4Z)-deca-2,4-dienoate has been achieved using a specialized reverse-phase column with a simple isocratic mobile phase.[1][2] The method is scalable and can be adapted for preparative separation to isolate impurities.[1][2] For applications requiring mass spectrometric detection (LC-MS), the phosphoric acid in the mobile phase should be substituted with a volatile modifier like formic acid.[1][2]
An alternative approach, particularly for the separation of the various isomers of ethyl 2,4-decadienoate, involves the use of a nonpolar C18 column with a mobile phase containing silver ions.[3] This technique leverages the interaction between the silver ions and the double bonds of the analytes to achieve separation of the geometric isomers.
Data Presentation
The following tables summarize the chromatographic parameters and the performance of the method. Please note that while the method described is based on published information, the quantitative validation data presented below is illustrative for a typical RP-HPLC method for a small organic molecule, as a complete validation dataset for Ethyl (2E,4Z)-deca-2,4-dienoate under these specific conditions is not publicly available.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (70:30:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 265 nm |
| Run Time | 10 minutes |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Result |
| Retention Time (t_R_) | ~ 5.2 min |
| Tailing Factor (T_f_) | 1.1 |
| Theoretical Plates (N) | > 5000 |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
1. Preparation of Mobile Phase
-
Measure 700 mL of HPLC-grade acetonitrile.
-
Measure 300 mL of HPLC-grade water.
-
Add 1.0 mL of concentrated phosphoric acid (85%).
-
Mix the components thoroughly in a suitable solvent reservoir.
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser.
2. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Ethyl (2E,4Z)-deca-2,4-dienoate standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation
-
Liquid Samples (e.g., juices, beverages):
-
Centrifuge the sample at 5000 rpm for 10 minutes to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.
-
-
Solid Samples (e.g., fruit tissue):
-
Homogenize a known weight of the sample with a suitable extraction solvent (e.g., acetonitrile or a mixture of methanol and water).
-
Centrifuge the homogenate and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
4. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared samples.
-
After each injection, run a blank (mobile phase) to prevent carryover.
5. Data Analysis
-
Integrate the peak corresponding to Ethyl (2E,4Z)-deca-2,4-dienoate.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Ethyl (2E,4Z)-deca-2,4-dienoate in the samples by interpolating their peak areas on the calibration curve.
Diagrams
Caption: Experimental workflow for the RP-HPLC analysis of Ethyl (2E,4Z)-deca-2,4-dienoate.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Synthetic Ethyl Dodeca-2,4-dienoate
Welcome to the technical support center for the purification of synthetic Ethyl dodeca-2,4-dienoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthetic this compound?
A1: The primary techniques for purifying this compound are vacuum fractional distillation and silica gel column chromatography. Recrystallization is less common for this compound due to its oily nature but may be applicable in certain situations. High-performance liquid chromatography (HPLC) is also a viable option for high-purity applications and is scalable for preparative separation.
Q2: What are the typical impurities encountered during the synthesis of this compound?
A2: Common impurities depend on the synthetic route employed.
-
Geometric Isomers: The most common impurity is the presence of other geometric isomers, such as the (2E,4E), (2Z,4E), and (2Z,4Z) isomers, in addition to the desired (2E,4Z) isomer (pear ester).
-
Reaction Byproducts:
-
Unreacted Starting Materials: Residual aldehyde, phosphonate ylide, or other reagents may be present.
-
Solvent Residues: Solvents used in the reaction or workup may remain.
Q3: How can I analyze the purity and isomeric ratio of my this compound sample?
A3: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for assessing the purity and identifying the isomeric composition of your sample.[5] Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for determining the isomeric ratio by analyzing the coupling constants and chemical shifts of the olefinic protons.
Troubleshooting Guides
Column Chromatography
This guide addresses common issues encountered during the purification of this compound using silica gel column chromatography.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Isomers | - Inappropriate solvent system polarity.- Column overloading.- Irregular column packing. | - Optimize Solvent System: Use a low-polarity solvent system such as a gradient of ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate and gradually increasing to 10-20%).[6] Perform thin-layer chromatography (TLC) first to determine the optimal solvent ratio.- Reduce Sample Load: A general rule of thumb is to use a silica gel to crude product ratio of 50:1 to 100:1 for difficult separations.[7]- Improve Packing Technique: Ensure the silica gel is packed uniformly without any cracks or channels. A slurry packing method is often preferred. |
| Product Elutes Too Quickly (Low Retention) | - Solvent system is too polar. | - Decrease the polarity of the eluent by reducing the percentage of the more polar solvent (e.g., ethyl acetate). |
| Product Does Not Elute or Elutes Very Slowly | - Solvent system is not polar enough.- Compound may be degrading on the silica gel. | - Gradually increase the polarity of the eluent.[8]- If degradation is suspected, consider deactivating the silica gel by pre-eluting the column with the eluent containing a small amount of triethylamine (1-3%).[8] |
| Low Recovery of Product | - Compound streaking or tailing on the column.- Irreversible adsorption to the silica gel.- Elution of the compound in very broad bands. | - Check for Tailing on TLC: If tailing is observed, adding a small amount of a slightly more polar solvent or a modifier like triethylamine to the eluent can help.[8]- Dry Loading: For compounds with poor solubility in the initial eluent, dry loading onto silica gel can improve resolution and recovery.[8]- Optimize Flow Rate: A very slow flow rate can lead to band broadening due to diffusion. Conversely, a very fast flow rate may not allow for proper equilibration. |
| Presence of Triphenylphosphine Oxide in Fractions | - Triphenylphosphine oxide co-elutes with the product. | - Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to separate by chromatography alone.[1][9] Consider a pre-purification step such as precipitation with a metal salt (e.g., zinc chloride) or trituration with a non-polar solvent like hexane or a mixture of pentane/ether to remove the bulk of it before chromatography.[9] |
Vacuum Fractional Distillation
This guide focuses on troubleshooting issues during the purification of this compound via vacuum fractional distillation.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Bumping or Uncontrolled Boiling | - Lack of smooth boiling.- Too rapid heating. | - Use a Stir Bar: Always use a magnetic stir bar to ensure smooth boiling. Boiling chips are not effective under vacuum.[10]- Gradual Heating: Heat the distillation flask slowly and evenly using a heating mantle. |
| Product Decomposition (Darkening of Color) | - Distillation temperature is too high, leading to thermal degradation. | - Reduce Pressure: Ensure a good vacuum is achieved to lower the boiling point of the ester. Use a high-quality vacuum pump and check for leaks in the system.[10]- Insulate the Column: Insulating the fractionating column can help maintain the vapor temperature and improve separation efficiency, potentially allowing for distillation at a lower temperature. |
| Poor Separation of Isomers | - Insufficient column efficiency (not enough theoretical plates).- Distillation rate is too fast. | - Use an Efficient Fractionating Column: A Vigreux or packed column (e.g., with Raschig rings or metal sponges) will provide better separation than a simple distillation apparatus.- Control the Distillation Rate: A slow and steady distillation rate is crucial for good separation. Aim for a drop rate of approximately 1 drop per second from the condenser. |
| No Product Distilling Over | - Vacuum is too high for the temperature, causing the boiling point to be below the temperature of the condenser water.- System has a leak. | - Check Condenser Temperature: Ensure the condenser water is not too cold.- Check for Leaks: Ensure all ground glass joints are properly greased and sealed.[10] |
| Low Yield | - Hold-up in the distillation column.- Incomplete distillation. | - Minimize Column Hold-up: Choose a column with low hold-up for the scale of your distillation.- Ensure Complete Distillation: Continue distillation until the temperature at the head of the column begins to drop, indicating that the desired product has been collected. |
Recrystallization
While less common for oily esters like this compound, low-temperature recrystallization can sometimes be employed.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product Oils Out Instead of Crystallizing | - The melting point of the compound is below the temperature of the solution.- The solvent is not ideal. | - Use a Lower Temperature: Attempt crystallization at very low temperatures (e.g., -20°C to -78°C).[11]- Solvent Selection: Experiment with different solvents or solvent mixtures. A solvent in which the compound is sparingly soluble at low temperatures is required. |
| No Crystals Form Upon Cooling | - The solution is not supersaturated.- The compound is too soluble in the chosen solvent. | - Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the ester.- Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal if available.- Change Solvent: Switch to a solvent in which the ester is less soluble. |
| Low Recovery of Crystals | - Too much solvent was used.- Crystals are dissolving during washing. | - Use Minimal Solvent: Dissolve the crude product in the minimum amount of hot solvent necessary.- Use Cold Solvent for Washing: Wash the collected crystals with a small amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This is a general protocol for the purification of approximately 1 gram of crude this compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system of 5% ethyl acetate in hexanes.
-
Visualize the spots under UV light. The desired product should have an Rf value of approximately 0.3-0.4. Adjust the solvent polarity if necessary.
-
-
Column Preparation:
-
Select a glass column with a diameter of about 2-3 cm.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (about 0.5 cm).
-
Prepare a slurry of silica gel (approx. 50-100 g) in the initial, low-polarity eluent (e.g., 2% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed evenly without air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound (1 g) in a minimal amount of a low-polarity solvent like dichloromethane or the initial eluent.
-
Carefully apply the solution to the top of the silica gel bed.
-
Alternatively, for better resolution, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system (e.g., 2% ethyl acetate in hexanes).
-
Collect fractions and monitor the elution by TLC.
-
Gradually increase the solvent polarity (e.g., to 5%, then 10% ethyl acetate in hexanes) to elute the product.[7]
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Vacuum Fractional Distillation
This protocol is suitable for the purification of larger quantities of this compound.
-
Apparatus Setup:
-
Assemble a vacuum fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is free of cracks or defects.[10]
-
Use a magnetic stir bar in the distillation flask.
-
Lightly grease all ground glass joints to ensure a good seal.[10]
-
Connect the apparatus to a vacuum trap and a vacuum pump.
-
-
Distillation:
-
Place the crude this compound into the distillation flask.
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Once the pressure is stable, begin heating the distillation flask gently with a heating mantle.
-
Observe the reflux in the column. Adjust the heating rate to allow a slow and steady distillation.
-
Collect the fraction that distills at the expected boiling point for this compound at the given pressure.
-
Monitor the temperature at the distillation head; a stable temperature indicates a pure fraction is being collected.
-
-
Post-Distillation:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Data Presentation
| Purification Technique | Expected Purity | Expected Yield | Notes |
| Flash Column Chromatography | >98% | 70-90% | Highly effective for removing polar impurities and separating isomers with careful optimization of the solvent system.[7] |
| Vacuum Fractional Distillation | >95% | 80-95% | Good for large-scale purification and removing non-volatile impurities. Isomer separation may be less efficient than chromatography. |
| Low-Temperature Recrystallization | Variable (>99% if successful) | Variable (can be low) | Highly dependent on the specific impurities and the ability to find a suitable solvent system. |
Visualizations
Experimental Workflow for Purification of this compound
Caption: General purification workflow for synthetic this compound.
Logical Relationship of Impurities and Purification Choices
Caption: Relationship between impurity type and effective purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2018002559A1 - Method for producing fatty acid esters and glycerol at a low temperature - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Purification [chem.rochester.edu]
- 9. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 10. scielo.br [scielo.br]
- 11. pubs.acs.org [pubs.acs.org]
Fractional distillation for isolating Ethyl (2E,4Z)-2,4-decadienoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the fractional distillation of Ethyl (2E,4Z)-2,4-decadienoate.
Frequently Asked Questions (FAQs)
Q1: What is Ethyl (2E,4Z)-2,4-decadienoate and why is it important?
A1: Ethyl (2E,4Z)-2,4-decadienoate, also known as pear ester, is an organic compound responsible for the characteristic aroma and flavor of Bartlett pears.[1][2][3] It is widely used as a flavoring agent in the food and beverage industry and as a fragrance ingredient in perfumery.[2][3] Its synthesis often results in a mixture of isomers, necessitating purification.[2][3]
Q2: Why is fractional distillation under vacuum the recommended method for purification?
A2: Ethyl (2E,4Z)-2,4-decadienoate has a high boiling point at atmospheric pressure (approximately 258-260 °C), which can lead to thermal degradation.[4][5][6] Vacuum distillation reduces the boiling point to a much lower temperature, minimizing the risk of decomposition.[7] Fractional distillation is specifically required to separate the desired (2E,4Z) isomer from other geometric isomers, such as the (2E,4E) form, which may be produced during synthesis and have very similar physical properties.[2][8][9]
Q3: What are the critical parameters to control during the distillation?
A3: The most critical parameters are:
-
Pressure: Maintaining a stable, low vacuum is essential for controlling the boiling point.[10][11]
-
Temperature: The heating mantle temperature must be carefully controlled to ensure a slow, steady distillation rate and prevent overheating, which can cause decomposition.[12]
-
Column Efficiency: The choice of fractionating column and packing material determines the separation efficiency (number of theoretical plates).[8] A highly efficient column is necessary for separating closely boiling isomers.
Q4: What safety precautions should be taken?
A4: Standard laboratory safety protocols should be followed. This includes wearing safety goggles, gloves, and a lab coat.[13] The distillation should be performed in a well-ventilated fume hood.[13] Care must be taken when working with glassware under vacuum, as imperfections can lead to implosion. All glassware should be inspected for cracks or star fractures before use. Additionally, be aware that the compound can cause skin and serious eye irritation.[14]
Data Presentation
Physical and Chemical Properties of Ethyl (2E,4Z)-2,4-decadienoate
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀O₂ | [4][15] |
| Molecular Weight | 196.29 g/mol | [4][14] |
| Appearance | Colorless to slightly yellow liquid | [15] |
| Boiling Point | 70-72 °C @ 0.05 mm Hg | [1][16] |
| 120 °C @ 7.00 mm Hg | [16] | |
| 81-82 °C @ 0.1 mm Hg | [1] | |
| Density | 0.900 - 0.905 g/cm³ at 25°C | [6][14] |
| Refractive Index | 1.485 - 1.490 at 20°C | [5] |
| Vapor Pressure | 0.01 mmHg @ 25°C | [14] |
| Solubility | Insoluble in water; soluble in alcohol | [5][16] |
Troubleshooting Guide
Problem: Inability to achieve or maintain the target vacuum pressure.
-
Possible Causes:
-
Solutions:
-
Leak Test: Carefully inspect all connections. Use a vacuum leak detector or apply a small amount of solvent (like acetone) to suspected joints and watch for a pressure change.
-
Check Seals: Disassemble, clean, and re-grease all ground glass joints with a suitable vacuum grease. Replace any cracked or worn O-rings.
-
Pump Maintenance: Check the vacuum pump oil level and clarity. Change the oil if it appears cloudy or has been in use for an extended period.[12]
-
Cold Trap: Ensure the cold trap is filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen) and is functioning correctly to prevent volatile substances from entering the pump.
-
Problem: The distillation rate is too slow, or no product is distilling over at the expected temperature.
-
Possible Causes:
-
The vacuum pressure is not low enough, resulting in a higher-than-expected boiling point.
-
The heating mantle temperature is too low.[12]
-
The fractionating column is not properly insulated, leading to excessive heat loss.
-
Vapor is condensing and refluxing back into the distillation flask before reaching the condenser ("flooding" or inefficient column).
-
-
Solutions:
-
Verify Vacuum: Confirm that your vacuum gauge is reading correctly and that the target pressure has been reached. Address any leaks as described above.
-
Increase Temperature Gradually: Slowly increase the heat input to the distillation flask. Avoid rapid heating, which can cause bumping and compromise separation.
-
Insulate Column: Wrap the fractionating column with glass wool or aluminum foil to ensure a proper temperature gradient.
-
Adjust Heating/Cooling: If the column is flooded, reduce the heating rate to allow the condensed vapor to return to the flask. Ensure the condenser has adequate coolant flow but is not causing premature condensation within the column head.
-
Problem: The distillate is discolored, or a burnt odor is present.
-
Possible Causes:
-
The heating mantle temperature is too high, causing thermal decomposition of the ester.[12]
-
The residence time of the compound in the heated flask is too long.
-
Presence of non-volatile impurities that are being heated excessively.
-
-
Solutions:
-
Reduce Temperature: Immediately lower the heating mantle temperature. It is crucial to heat the material only to the point where a slow, steady distillation occurs.[12]
-
Ensure Even Heating: Use a heating mantle that fits the flask properly and consider using a magnetic stirrer or boiling chips to ensure even heat distribution and prevent localized overheating.
-
Work Efficiently: Once the distillation is complete, remove the heat source promptly and allow the system to cool before breaking the vacuum.
-
Problem: Poor separation of isomers (confirmed by analysis, e.g., GC).
-
Possible Causes:
-
The distillation was performed too quickly, not allowing for proper vapor-liquid equilibrium in the column.
-
The fractionating column has insufficient theoretical plates (is too short or has inefficient packing) for the separation.[8]
-
Fluctuations in heat input or pressure during the distillation.[7]
-
-
Solutions:
-
Slow Down: Reduce the heating rate to achieve a very slow takeoff rate (e.g., 1-2 drops per second) at the condenser. This allows the column to reach equilibrium.
-
Improve Column Efficiency: Use a longer fractionating column or one with more efficient packing material (e.g., Vigreux indentations, Raschig rings, or structured packing).
-
Maintain Stability: Ensure the heat input is constant and the vacuum pressure is stable throughout the entire process. Use a high-quality vacuum regulator if available.[7]
-
Experimental Protocols
Detailed Methodology for Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using clean, dry glassware. Inspect all components for cracks.
-
The setup should consist of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer or temperature probe, a condenser, and a receiving flask.
-
Use a single-neck round-bottom flask for the initial distillation and a multi-adapter (cow-type) for collecting different fractions without interrupting the vacuum.
-
Ensure all ground-glass joints are lightly greased with a high-vacuum grease and securely clamped.
-
Place a magnetic stir bar or boiling chips in the distillation flask.[13]
-
Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[17]
-
Connect the condenser to a circulating coolant source.
-
Connect the vacuum takeoff adapter to a cold trap and a high-vacuum pump.
-
-
Distillation Procedure:
-
Charge the round-bottom flask with the crude Ethyl (2E,4Z)-2,4-decadienoate mixture. Do not fill the flask more than two-thirds full.
-
Begin stirring (if using a stir bar) and slowly open the system to the vacuum pump. Allow the pressure to stabilize at the desired level (e.g., 0.05 - 0.1 mm Hg).
-
Once the vacuum is stable, begin to gently heat the distillation flask using a heating mantle.
-
Observe the mixture for boiling and watch for the condensation ring to slowly rise up the fractionating column.
-
Collect any low-boiling impurities as a forerun fraction.
-
As the vapor temperature stabilizes at the boiling point of Ethyl (2E,4Z)-2,4-decadienoate at the working pressure, switch to collecting the main fraction in a clean receiving flask.
-
Maintain a slow and steady distillation rate. If the temperature fluctuates or rises significantly, it may indicate the start of a new, higher-boiling fraction.
-
Stop the distillation before the distilling flask runs dry to prevent overheating of the residue.[18]
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool under vacuum.
-
Once the apparatus has cooled to room temperature, slowly and carefully vent the system to atmospheric pressure.
-
Disassemble the glassware and analyze the collected fractions for purity.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of Ethyl (2E,4Z)-2,4-decadienoate.
Caption: A decision tree for troubleshooting common fractional distillation issues.
References
- 1. Ethyl decadienoate - Wikipedia [en.wikipedia.org]
- 2. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [chemicalbook.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. parchem.com [parchem.com]
- 6. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 7. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 8. vernier.com [vernier.com]
- 9. issuhub.com [issuhub.com]
- 10. beakerandwrench.com [beakerandwrench.com]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. njhjchem.com [njhjchem.com]
- 13. youtube.com [youtube.com]
- 14. vigon.com [vigon.com]
- 15. bedoukian.com [bedoukian.com]
- 16. ethyl (E,Z)-2,4-decadienoate, 3025-30-7 [thegoodscentscompany.com]
- 17. youtube.com [youtube.com]
- 18. scribd.com [scribd.com]
Overcoming challenges in the stereoselective synthesis of Ethyl dodeca-2,4-dienoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of Ethyl dodeca-2,4-dienoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the stereoselective synthesis of this compound?
A1: The most prevalent methods for constructing the conjugated diene system in this compound with stereocontrol are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.[1][2] These olefination reactions involve the coupling of a phosphorus-stabilized carbanion with an appropriate aldehyde. The HWE reaction typically offers excellent E-selectivity, while the Wittig reaction's stereochemical outcome is highly dependent on the nature of the ylide.[2][3]
Q2: How can I control the stereochemistry to obtain the desired (E,E) or (E,Z) isomer?
A2: Stereochemical control is a critical aspect of this synthesis. For the Horner-Wadsworth-Emmons reaction, the use of stabilized phosphonate ylides generally favors the formation of the (E)-alkene.[3] To achieve high (Z)-selectivity, a common strategy is the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent systems like KHMDS with 18-crown-6 in THF.[4] In the Wittig reaction, stabilized ylides tend to give the (E)-product, whereas non-stabilized ylides favor the (Z)-product.[2]
Q3: What are the key starting materials for the HWE and Wittig synthesis of this compound?
A3: For a convergent synthesis, a common strategy involves the reaction of an ylide with an α,β-unsaturated aldehyde. For instance, to synthesize this compound, one could use a phosphonium ylide or a phosphonate carbanion derived from a C2-synthon (e.g., ethyl (triphenylphosphoranylidene)acetate or triethyl phosphonoacetate) and react it with (E)-dec-2-enal.
Q4: What are some of the major challenges in this synthesis?
A4: Key challenges include:
-
Stereoselectivity Control: Achieving a high ratio of the desired geometric isomer (e.g., >95% E,E or E,Z) can be difficult.
-
Side Reactions: Competing reactions can lower the yield and complicate purification.
-
Purification: Separating the desired stereoisomer from other isomers and reaction byproducts can be challenging.
-
Reaction Conditions: Many of these reactions are sensitive to moisture and require anhydrous conditions and inert atmospheres.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Monitor the reaction progress using TLC or GC-MS. - Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. - Check the quality and stoichiometry of your reagents. The aldehyde should be freshly distilled if possible. |
| Degradation of starting materials or product | - If using a strong base, consider adding it slowly at a low temperature to minimize side reactions. - For base-sensitive substrates, milder conditions such as LiCl/DBU can be employed in the HWE reaction.[1] - Ensure your product is stable to the workup conditions. Test the stability of a small sample to the aqueous quench if you suspect degradation. |
| Inefficient workup and isolation | - Ensure complete extraction of the product from the aqueous layer. This compound is soluble in common organic solvents like ethyl acetate and diethyl ether. - Be mindful of the product's volatility during solvent removal. Use a rotary evaporator at a moderate temperature and pressure. - Check for product loss during filtration steps. |
Problem 2: Poor Stereoselectivity (Incorrect E/Z Ratio)
| Possible Cause | Suggested Solution |
| Suboptimal reaction conditions for HWE reaction | - For high (E)-selectivity , use standard HWE conditions with NaH or NaOMe as the base in a solvent like THF or DME.[3] The use of lithium salts can also enhance E-selectivity.[1] - For high (Z)-selectivity , employ the Still-Gennari modification using bis(2,2,2-trifluoroethyl)phosphonoacetate with KHMDS and 18-crown-6 in THF at low temperatures (-78 °C).[4] |
| Incorrect ylide type for Wittig reaction | - For the (E)-isomer , use a stabilized ylide (e.g., ethyl (triphenylphosphoranylidene)acetate). - For the (Z)-isomer , a non-stabilized ylide would be required, though this is less common for this specific target. |
| Reaction temperature | - Higher reaction temperatures in the HWE reaction can sometimes favor the thermodynamically more stable (E)-isomer.[1] |
| Choice of base and counterion | - The choice of base and the resulting metal counterion can significantly influence the stereochemical outcome of the HWE reaction. Lithium bases often favor (E)-isomers, while potassium bases in the presence of a crown ether are used for (Z)-selectivity.[1][4] |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Presence of geometric isomers | - Isomers of this compound can have very similar polarities, making separation by standard column chromatography challenging. - Consider using a less polar solvent system and a high-performance silica gel for chromatography. - Preparative HPLC or SFC may be necessary for achieving high isomeric purity. |
| Contamination with triphenylphosphine oxide (from Wittig) | - Triphenylphosphine oxide can be difficult to remove completely by chromatography. - To facilitate its removal, you can try to precipitate it from a nonpolar solvent like hexane or a mixture of diethyl ether and hexane. - Another method is to convert it to a water-soluble salt by treatment with an acid. |
| Contamination with phosphate byproducts (from HWE) | - The dialkylphosphate byproduct from the HWE reaction is generally water-soluble and can be removed by aqueous workup.[3] Ensure thorough washing of the organic layer with water or brine. |
Experimental Protocols
Protocol 1: Synthesis of (2E,4E)-Ethyl dodeca-2,4-dienoate via Horner-Wadsworth-Emmons Reaction
This protocol is a general procedure adapted from standard HWE olefination methods favoring the (E)-isomer.
-
Preparation of the Phosphonate Ylide:
-
To a stirred suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add triethyl phosphonoacetate (1.1 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases and the solution becomes clear.
-
-
Olefination:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of (E)-dec-2-enal (1.0 eq.) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (2E,4E)-Ethyl dodeca-2,4-dienoate.
-
Protocol 2: Synthesis of (2E,4Z)-Ethyl dodeca-2,4-dienoate via Still-Gennari Modification of the HWE Reaction
This protocol is adapted for achieving high (Z)-selectivity.
-
Preparation of the Phosphonate Ylide:
-
To a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq.) and 18-crown-6 (1.1 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq.) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Olefination:
-
Add a solution of (E)-dec-2-enal (1.0 eq.) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (2E,4Z)-Ethyl dodeca-2,4-dienoate.
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Stereoselectivity of the Horner-Wadsworth-Emmons Reaction
| Phosphonate Reagent | Base | Solvent | Temperature (°C) | Aldehyde | Major Isomer | E:Z Ratio | Reference |
| Triethyl phosphonoacetate | NaH | THF | 0 to RT | Aliphatic | E | >95:5 | [3] |
| Triethyl phosphonoacetate | LiCl, DBU | Acetonitrile | RT | Aliphatic | E | High E | [1] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 | THF | -78 | Aliphatic | Z | High Z | [4] |
| Diethyl (cyanomethyl)phosphonate | NaH | THF | 0 to RT | Aromatic | E | >90:10 | General HWE |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Logic diagram for achieving E/Z stereoselectivity in olefination reactions.
References
Identification of byproducts in Ethyl dodeca-2,4-dienoate synthesis
Technical Support Center: Synthesis of Ethyl Dodeca-2,4-Dienoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing byproducts during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are the main inorganic byproducts?
The most common methods for synthesizing α,β-unsaturated esters like this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[1]
-
Wittig Reaction: This reaction involves an aldehyde or ketone reacting with a phosphonium ylide (a Wittig reagent).[2] The primary byproduct is a phosphine oxide, typically triphenylphosphine oxide.[3] While effective, removing this byproduct can sometimes be challenging.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion.[4] The HWE reaction is often preferred because it typically favors the formation of (E)-alkenes, and the dialkylphosphate salt byproduct is water-soluble, making it easy to remove by aqueous extraction.[4][5]
Q2: I'm observing geometric isomers in my product mixture. What are they and how can I identify them?
This compound has two double bonds, which can exist in different geometric configurations (cis/Z or trans/E). The four possible isomers are (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The desired isomer is often the (2E,4Z) form, known as the pear ester.[6][7]
Identification of these isomers is typically achieved through:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling constants (J values) of the vinyl protons in the 1H NMR spectrum can distinguish between cis and trans isomers.
-
Gas Chromatography (GC): Using a suitable capillary column, it is often possible to separate the different geometric isomers based on their boiling points and polarity.[8]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, sometimes with a silver ion additive in the mobile phase, can effectively separate cis-trans isomers.[8]
Q3: My yield is lower than expected. What potential side reactions could be occurring?
Low yields can result from several side reactions, depending on the specific synthetic route and conditions used:
-
Ylide/Carbanion Instability: The phosphonium ylide (in Wittig) or phosphonate carbanion (in HWE) can be unstable, especially if strong bases are used or temperatures are not controlled. This can lead to decomposition before it reacts with the aldehyde.
-
Aldehyde Self-Condensation: Under basic conditions, the aldehyde starting material can undergo self-condensation reactions (e.g., aldol condensation).
-
Reaction with Solvent: The reactive ylide or carbanion may react with certain solvents, especially protic solvents.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or GC can help determine the optimal reaction time.
Q4: How can I minimize the formation of unwanted geometric isomers?
Controlling stereoselectivity is a key challenge. Here are some strategies:
-
Use the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction generally shows a high preference for the formation of (E)-alkenes.[4][9]
-
Still-Gennari Modification: For the synthesis of (Z)-olefins, the Still-Gennari modification of the HWE reaction can be employed, which uses phosphonates with electron-withdrawing groups.[9]
-
Schlosser Modification of the Wittig Reaction: This modification can be used to favor the formation of E-alkenes.[2]
-
Reaction Conditions: The choice of base, solvent, and temperature can influence the ratio of isomers. For example, in the HWE reaction, changing the counter-ion of the base (e.g., from Li+ to Na+ or K+) can affect the E/Z selectivity.
Q5: What are the recommended methods for purifying this compound from its byproducts?
Purification is crucial to obtain the desired product with high purity.
-
Aqueous Extraction: This is a simple and effective first step to remove water-soluble byproducts, such as the phosphate salts from the HWE reaction.[4]
-
Chromatography: Column chromatography on silica gel is a common method for separating the desired ester from organic byproducts like triphenylphosphine oxide (from the Wittig reaction) and any unreacted starting materials.
-
Fractional Distillation: If the boiling points of the product and byproducts are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[7]
Quantitative Data
The stereoselectivity of olefination reactions is highly dependent on the specific reagents and conditions used. The Horner-Wadsworth-Emmons reaction is known for its high (E)-selectivity.
| Reaction Type | Typical Conditions | Major Isomer | Typical E:Z Ratio |
| Wittig (unstabilized ylide) | n-BuLi, THF, low temp. | Z-alkene | >95:5 |
| Wittig (stabilized ylide) | NaH, THF, room temp. | E-alkene | >95:5 |
| Horner-Wadsworth-Emmons | NaH, DME or THF | E-alkene | Often >90:10 |
| Still-Gennari (HWE mod.) | KHMDS, 18-crown-6, THF, -78°C | Z-alkene | >95:5 |
Note: These are general selectivities and can vary based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol: Identification of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for analyzing a crude reaction mixture to identify this compound isomers and other byproducts.
-
Sample Preparation:
-
Take a small aliquot (approx. 1-2 mg) of the crude reaction mixture.
-
Dissolve the aliquot in a suitable volatile solvent (e.g., 1 mL of hexane or ethyl acetate).
-
If necessary, filter the sample through a small plug of silica or a syringe filter to remove any solid byproducts (like phosphine oxide or salts).
-
-
GC-MS Instrument Setup (Example Conditions):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5, or a VOCOL column for better isomer separation) is typically used.[8]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Analyze the resulting chromatogram. The retention times of the different peaks can help separate the components.
-
Analyze the mass spectrum of each peak. Compare the fragmentation patterns to a spectral library (e.g., NIST) to identify the compounds. The molecular ion peak for this compound should be at m/z 196.29.[10]
-
Visualizations
Troubleshooting Workflow for Byproduct Identification
Caption: Troubleshooting workflow for byproduct identification in this compound synthesis.
References
- 1. Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Ethyl 2,4-decadienoate, (2E,4Z)- | C12H20O2 | CID 5281162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ScenTree - Pear Ester (CAS N° 3025-30-7) [scentree.co]
- 8. researchgate.net [researchgate.net]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. Ethyl deca-2,4-dienoate | C12H20O2 | CID 81769 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing HPLC separation conditions for Ethyl dodeca-2,4-dienoate isomers
Technical Support Center: Ethyl dodeca-2,4-dienoate Isomer Separation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) separation of this compound isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Q: I am not seeing any separation between my this compound isomers. What is the first thing I should check?
A: The most common cause of co-elution for geometric isomers is insufficient column selectivity.[1] this compound has four potential geometric isomers ((2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z)) with very similar hydrophobicity, making them difficult to separate on standard C18 columns.[1]
-
Initial Checks:
-
Confirm Peak Identity: Ensure the peak you are observing corresponds to your isomers, not a solvent front or impurity.
-
Mobile Phase Strength: If using a high percentage of organic solvent (e.g., >90% Acetonitrile or Methanol), your isomers may be eluting too quickly. Reduce the organic solvent percentage to increase retention.[2]
-
Column Choice: A standard C18 column may not provide the necessary shape selectivity. Consider columns specifically designed for isomer separations.[1]
-
2. Q: What type of HPLC column is best suited for separating geometric isomers of conjugated dienes like this compound?
A: While standard C18 columns can be used, achieving baseline separation of all four isomers often requires a stationary phase with enhanced shape selectivity.[3][4]
-
Recommended Column Chemistries:
-
C30 Columns: These columns are well-suited for separating long-chain, hydrophobic isomers.
-
Phenyl-Hexyl Columns: The phenyl chemistry offers alternative selectivity through pi-pi interactions with the conjugated double bonds of the analyte.[5]
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Cholesteryl-bonded Phases (e.g., COSMOSIL Cholester): These have demonstrated high molecular-shape selectivity and can be effective for separating cis/trans isomers that are difficult to resolve on C18 columns.[1]
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Silver Ion (Ag+) HPLC: Using a reversed-phase column (like C18) with silver ions added to the mobile phase can significantly improve the separation of geometric isomers.[3][4] The silver ions form reversible complexes with the double bonds, and the stability of these complexes differs between isomers, leading to differential retention.[4]
-
3. Q: My peaks are broad and tailing. How can I improve the peak shape?
A: Poor peak shape can be caused by several factors, from column contamination to issues with the mobile phase or sample solvent.[6]
-
Troubleshooting Steps:
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase.[7] Injecting in a stronger solvent can cause peak distortion.[6]
-
Column Contamination: Accumulated impurities can lead to peak tailing. Flush the column with a strong solvent (e.g., Isopropanol) to clean it.[6] A guard column is recommended to protect the analytical column.[8]
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Secondary Silanol Interactions: Residual silanols on the silica backbone can interact with the ester group, causing tailing. Using a low-silanol activity column or adding a small amount of an acidic modifier (e.g., 0.1% Formic Acid or Acetic Acid) to the mobile phase can suppress these interactions.[9]
-
Column Void: A void or channel in the column packing can lead to split or broad peaks. This can happen if the column is dropped or subjected to high-pressure shocks.[6]
-
4. Q: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
A: Improving resolution requires manipulating the three factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).
-
Strategies for Improving Resolution:
-
Optimize Mobile Phase:
-
Solvent Strength: Decrease the percentage of organic solvent (e.g., acetonitrile, methanol) to increase the retention factor (k).[2]
-
Solvent Type: Switching from methanol to acetonitrile, or vice versa, can alter selectivity (α) due to different interactions with the analyte and stationary phase.[2][10] Acetonitrile can have specific interactions with pi electrons in double bonds.[10]
-
-
Increase Column Efficiency:
-
Adjust Temperature: Increasing the column temperature can improve efficiency by reducing mobile phase viscosity.[2] However, it can also alter selectivity, which may either improve or worsen your separation. A good starting range is 30-60°C.[2]
-
Experimental Protocols & Data
Protocol 1: General Screening Method for Isomer Separation
This protocol provides a starting point for developing a separation method for this compound isomers on a conventional C18 column.
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: A: Water; B: Acetonitrile
-
Gradient: 70% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV at 265 nm (λmax for conjugated dienes)
-
Injection Volume: 10 µL
-
Sample Solvent: Mobile phase at initial conditions (70% Acetonitrile)
Protocol 2: Optimized Method Using Silver Ion HPLC
This method is adapted from literature for separating similar conjugated diene esters and is expected to provide superior resolution.[3][4]
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile/Water (e.g., 60:40 v/v) containing 5-10 mM Silver Nitrate (AgNO₃). Note: The mobile phase must be protected from light to prevent the reduction of silver ions. A dedicated HPLC system is recommended to avoid silver contamination.
-
Elution: Isocratic
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Sample Solvent: Mobile Phase
Data Presentation: Comparison of Starting Conditions
The following table summarizes typical starting parameters for different column chemistries. The goal is to achieve a retention factor (k) between 2 and 10 for the first eluting isomer.
| Parameter | Standard C18 | Phenyl-Hexyl | C30 | Silver Ion C18 |
| Primary Interaction | Hydrophobic | Hydrophobic, Pi-Pi | Hydrophobic, Shape | Pi-Complexation |
| Typical Mobile Phase | Acetonitrile/Water | Acetonitrile/Water | Methanol/MTBE | Acetonitrile/Water + AgNO₃ |
| Starting % Organic | 70-80% ACN | 70-80% ACN | 80-90% MeOH | 50-60% ACN |
| Temperature | 30-40°C | 30-40°C | 20-30°C | 25°C (Ambient) |
| Expected Selectivity | Low-Moderate | Moderate | High | Very High |
Visualized Workflows and Logic
Method Development Workflow
The following diagram outlines a systematic approach to developing a robust HPLC method for separating the isomers.
References
- 1. hplc.eu [hplc.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Separation of Ethyl (2E,4Z)-deca-2,4-dienoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. aocs.org [aocs.org]
- 11. The Analytical Scientist | Improving the UHPLC separation of fatty acid methyl ester isomers by column coupling [theanalyticalscientist.com]
Investigating the stability and degradation pathways of Ethyl dodeca-2,4-dienoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl dodeca-2,4-dienoate (also known as Pear Ester). The information addresses common stability issues and outlines potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary routes of degradation for this compound?
A1: Due to its chemical structure, which contains both an ester functional group and a conjugated diene system, this compound is susceptible to three primary degradation pathways:
-
Hydrolysis: The ester linkage can be cleaved by water, a process catalyzed by acidic or basic conditions, to yield dodeca-2,4-dienoic acid and ethanol. Basic conditions, in particular, significantly accelerate this process.
-
Oxidation: The conjugated diene system is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or exposure to certain metals. This can lead to the formation of various oxidation products, including epoxides, hydroperoxides, and smaller chain aldehydes or carboxylic acids upon cleavage of the carbon-carbon double bonds.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy needed to induce chemical changes. For this compound, this can include cis-trans isomerization of the double bonds, polymerization, and photo-oxidation. A study on the geometrical isomers of ethyl 2,4-decadienoate demonstrated that UV irradiation can be used to interconvert the isomers.[1]
Q2: I observe a new peak in my HPLC chromatogram after storing my sample in a standard buffer. What could it be?
A2: A new peak appearing in your HPLC chromatogram upon storage in a buffer solution is commonly due to hydrolysis. Depending on the pH of your buffer, the ester can hydrolyze to dodeca-2,4-dienoic acid and ethanol. This is especially favored in neutral to basic conditions. To confirm this, you can:
-
Analyze the sample using a mass spectrometer (LC-MS) to identify the mass of the new peak, which should correspond to dodeca-2,4-dienoic acid.
-
Spike your sample with a standard of dodeca-2,4-dienoic acid (if available) to see if the retention time matches.
-
Analyze the sample by Gas Chromatography (GC) to detect the formation of ethanol.
Q3: My sample of this compound has developed a slight yellow color and an off-odor. What is the likely cause?
A3: The development of a yellow color and an off-odor in a previously colorless sample is a strong indicator of oxidative degradation.[2] The conjugated diene structure is susceptible to oxidation, which can lead to the formation of complex mixtures of byproducts, including polymers and various carbonyl compounds that can be colored and possess sharp, unpleasant odors. To mitigate this, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon) and away from light. The addition of an antioxidant, such as BHT (butylated hydroxytoluene), may also be considered for long-term storage, though this would need to be evaluated for compatibility with your specific application.
Q4: Can the stereochemistry of this compound change during my experiments?
A4: Yes, the (2E, 4Z) stereochemistry of this compound can change, primarily through exposure to light (photo-isomerization) or heat (thermal isomerization). UV irradiation is known to cause the formation of other geometrical isomers, such as the (2E, 4E), (2Z, 4E), and (2Z, 4Z) forms.[1] If the specific stereoisomer is critical for your application, it is essential to protect your samples from light and excessive heat. Analytical methods such as high-performance liquid chromatography (HPLC) with a silver ion column or certain gas chromatography (GC) capillary columns can be used to separate and quantify the different isomers.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Loss of Purity / Appearance of New Peaks in HPLC | Hydrolysis | 1. Check the pH of your sample and any solutions it has been in contact with. Esters are more rapidly hydrolyzed under basic conditions. 2. If possible, use aprotic solvents or buffered solutions in the pH range of 5-7 for short-term storage.[3][4] 3. For long-term storage, keep the compound as a neat oil or in a non-aqueous solvent at low temperatures (-20°C or below). |
| Oxidation | 1. Purge the headspace of your sample container with an inert gas (nitrogen or argon) before sealing. 2. Store in amber vials or protect from light to prevent photo-oxidation. 3. Avoid contact with metal spatulas or containers that could catalyze oxidation. | |
| Isomerization | 1. Protect samples from all sources of UV and high-energy light at all times. 2. Avoid prolonged exposure to elevated temperatures. | |
| Change in Physical Appearance (Color, Viscosity) | Oxidation/Polymerization | 1. Discard the sample if visual degradation is apparent, as it indicates significant impurity. 2. For future work, ensure storage under an inert atmosphere and protected from light. 3. Consider using a fresh, sealed vial of the compound for critical experiments. |
| Inconsistent Experimental Results | Sample Degradation | 1. Always use freshly prepared solutions of this compound for your experiments. 2. Run a purity check (e.g., by HPLC or GC) on your starting material before beginning a series of experiments. 3. If you suspect degradation during an experiment, take time-point samples to monitor the compound's stability under your specific experimental conditions. |
Stability Data (Illustrative)
| Stress Condition | Parameter | Expected Outcome | Primary Degradation Product(s) |
| Hydrolytic | pH 1.2 (0.1 N HCl) | Slow degradation | Dodeca-2,4-dienoic acid, Ethanol |
| pH 7.0 (Phosphate Buffer) | Very slow degradation | Dodeca-2,4-dienoic acid, Ethanol | |
| pH 10.0 (0.01 N NaOH) | Rapid degradation | Dodeca-2,4-dienoate (salt), Ethanol | |
| Oxidative | 3% H₂O₂ | Significant degradation | Epoxides, Hydroperoxides, Cleavage products (e.g., aldehydes, smaller acids) |
| Photolytic | UV-A/UV-B Exposure | Degradation and Isomerization | Geometric isomers, Oxidation products, Polymers |
| Thermal | 60°C | Slow degradation over time | Isomers, Oxidation products (if O₂ present) |
Key Degradation Pathways & Experimental Workflows
The following diagrams illustrate the primary degradation pathways and a general workflow for conducting a forced degradation study.
Caption: Primary degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
Objective: To evaluate the stability of this compound under acidic and basic conditions.
Reagents and Equipment:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.01 M Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Thermostatic water bath
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Condition: In a vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic Condition: In a separate vial, mix 1 mL of the stock solution with 9 mL of 0.01 M NaOH.
-
Control: In a third vial, mix 1 mL of the stock solution with 9 mL of water.
-
Incubation: Place all vials in a water bath set at 40°C.
-
Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching (for basic sample): Immediately neutralize the basic samples by adding an equivalent amount of 0.01 M HCl to stop further degradation.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.
Protocol 2: Analysis of Geometrical Isomers by HPLC
Objective: To separate and identify potential isomers of this compound formed during stress testing. This protocol is adapted from methodologies known to separate such isomers.[1]
Reagents and Equipment:
-
Stressed sample of this compound (e.g., from photostability study)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Silver Nitrate (AgNO₃)
-
HPLC system with a C18 reversed-phase column and UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A gradient elution may be necessary for optimal separation. For enhanced separation of cis/trans isomers, a mobile phase containing silver ions can be used. A typical mobile phase could be acetonitrile:water with a low concentration of silver nitrate (e.g., 0.1%). Caution: Silver nitrate can precipitate and damage HPLC systems if not handled correctly. Ensure system compatibility and flush thoroughly after use.
-
Sample Preparation: Dilute the stressed sample in the initial mobile phase.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Detection: UV at a wavelength where the diene absorbs (e.g., ~260 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Compare the chromatogram of the stressed sample to that of an unstressed standard. The appearance of new, closely eluting peaks is indicative of isomer formation. Retention times can be compared to known standards if available.[1]
References
Technical Support Center: Enhancing the Field Attractancy of Ethyl Dodeca-2,4-dienoate Lures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the field attractancy of Ethyl dodeca-2,4-dienoate lures, particularly for the codling moth (Cydia pomonella).
Frequently Asked Questions (FAQs)
Q1: What is Ethyl (2E,4Z)-2,4-decadienoate and what is its primary application in pest management?
Ethyl (2E,4Z)-2,4-decadienoate is a pear-derived kairomone that has shown significant potential as an attractant for both male and female codling moths (Cydia pomonella)[1][2][3]. Its primary application is in monitoring codling moth populations, and it is being explored for use in mating disruption and to enhance the efficacy of insecticides[4].
Q2: Can the attractancy of this compound be improved by adding other compounds?
Yes, research suggests that the attractancy of this compound can be enhanced by combining it with other compounds. The most common synergist is the codling moth sex pheromone, codlemone. The combination has been shown to increase the capture of male moths[3]. Some studies have also investigated the addition of acetic acid to enhance lure performance[4].
Q3: What is the optimal lure loading (dosage) for this compound?
The optimal loading can vary depending on the specific objectives of the study (e.g., monitoring vs. mating disruption) and environmental conditions. Research has evaluated a wide range of loadings, from micrograms to milligrams. For monitoring purposes, lures with higher loadings (e.g., 40.0 mg) have, in some cases, shown significantly increased catches of male and total moths compared to lower doses[5][6]. However, other studies have found no significant difference in total moth catch between traps baited with 0.1, 1.0, 3.0, 10.0, or 40.0 mg lures[5][6]. For stimulating oviposition in laboratory settings, septa loaded with 1.0 and 100.0 µg have been effective[1][2].
Q4: What type of dispenser is recommended for this compound lures?
Gray halobutyl elastomer septa are commonly used dispensers in research studies for the controlled release of this compound[1][2][5][6]. Microencapsulated formulations have also been developed, which can enhance the efficacy of insecticides when used as a spray adjuvant[4]. The choice of dispenser will depend on the desired release rate and application method.
Q5: What environmental factors can influence the effectiveness of the lures?
The efficacy of this compound lures can be influenced by several factors, including:
-
Crop Type: Field trials have been conducted in apple, pear, and walnut orchards[1][2][3]. The background volatiles of the host plant may interact with the lure.
-
Pest Population Density: The density of the target codling moth population will affect capture rates[5][6].
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Presence of Mating Disruption: In orchards where sex pheromones are used for mating disruption, the performance of kairomone lures may be affected[5][6].
Troubleshooting Guides
Problem: Low or no capture of female codling moths.
| Possible Cause | Troubleshooting Step |
| Suboptimal Lure Loading | Experiments have shown that significantly more females were caught in traps baited with 1.0 – 10.0 mg of the ethyl ester compared to lures with 1.0 – 100.0 µg[5][6]. Consider increasing the lure loading to the low milligram range. |
| Geographic Variation | In some regions, such as Bulgaria, field trials reported no female moths caught in traps containing the kairomone lure, alone or in combination with the sex pheromone[3]. The response of local codling moth populations may vary. |
| Trap Placement and Design | Ensure traps are placed at the appropriate height and location within the orchard canopy. The design of the trap itself can also influence capture rates. |
Problem: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Lure Loading | As noted in the literature, variable results have been obtained in kairomone loading experiments[5][6]. It is crucial to maintain consistency in lure preparation and loading for comparable results. |
| Environmental Conditions | Temperature, wind speed, and rainfall can affect the release rate of the lure and the flight behavior of the moths. Record environmental data during experiments to help explain variability. |
| Orchard Management Practices | The use of insecticides or mating disruption programs in the experimental orchard can significantly impact moth behavior and trap catch. Document all management practices in the study area. |
Quantitative Data Summary
Table 1: Effect of Ethyl (E,Z)-2,4-decadienoate (Et-E,Z-DD) Loading in Gray Halo-butyl Elastomer Septa on Codling Moth Oviposition in Laboratory Assays. [2]
| Assay Type | Lure Loading (µg) | Mean Number of Eggs (± SE) | Fold Increase vs. Control |
| No-Choice | 1.0 | 48.2 ± 6.1 | ~2x |
| No-Choice | 100.0 | 50.1 ± 7.3 | ~2x |
| No-Choice | Solvent Blank | 24.5 ± 3.9 | - |
Table 2: Comparison of Codling Moth Capture in Traps Baited with Different Lure Loadings of Ethyl and Propyl (E,Z)-2,4-decadienoates in 'Bartlett' Pear Orchards. [5][6]
| Lure Ester | Lure Loading (mg) | Mean Male Moth Catch (± SE) | Mean Female Moth Catch (± SE) | Total Moth Catch (± SE) |
| Ethyl | 3.0 | 1.2 ± 0.3 | 0.5 ± 0.2 | 1.7 ± 0.4 |
| Ethyl | 40.0 | 3.1 ± 0.6 | 1.1 ± 0.3 | 4.2 ± 0.8 |
| Propyl | 40.0 | 3.5 ± 0.7 | 1.3 ± 0.3 | 4.8 ± 0.9 |
| Sex Pheromone | - | 10.5 ± 1.5 | - | 10.5 ± 1.5 |
Experimental Protocols
Laboratory Oviposition Bioassay
This protocol is adapted from studies on the effect of Ethyl (E,Z)-2,4-decadienoate on codling moth oviposition[1][2].
-
Lure Preparation: Dissolve Ethyl (E,Z)-2,4-decadienoate in a suitable solvent (e.g., hexane) to achieve the desired concentrations. Load the solution onto gray halobutyl elastomer septa. A solvent-only septum serves as the control.
-
Insect Preparation: Use newly emerged, mated female codling moths.
-
No-Choice Assay Setup: Place a single mated female in a cage with a lure (either treated or control) and an oviposition substrate (e.g., wax paper).
-
Choice Assay Setup: Place a single mated female in a cage with both a treated lure and a control lure, positioned at equal distances from the center.
-
Data Collection: After a set period (e.g., 96 hours), count the number of eggs laid on the oviposition substrate.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test) to compare the number of eggs laid in the presence of the treated and control lures.
Field Trapping Experiment
This protocol is a generalized procedure based on field trials evaluating the attractancy of this compound lures[3][5][6].
-
Lure Preparation: Prepare lures with the desired loading of this compound in the chosen dispenser (e.g., gray halobutyl elastomer septa).
-
Trap Selection: Use a standard trap type, such as a sticky trap.
-
Experimental Design:
-
Establish replicate blocks in the orchard.
-
Within each block, randomly assign the different lure treatments (e.g., different loadings, combinations with synergists, and a control).
-
Place traps at a standard height and spacing within the tree canopy.
-
-
Trap Servicing: Check traps at regular intervals (e.g., weekly) to count and record the number of male and female codling moths captured.
-
Data Analysis: Use statistical methods such as ANOVA to compare the mean trap catches among the different treatments.
Visualizations
Caption: Workflow for evaluating this compound lures.
Caption: Troubleshooting logic for low female codling moth capture.
References
- 1. journal.entsocbc.ca [journal.entsocbc.ca]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Interactive effects of ethyl (2E,4Z)-2,4-decadienoate and sex pheromone lures to codling moth: apple orchard investigations in Bulgaria [plantprotection.pl]
- 4. ethyl 2,4-decadienoate, 37549-74-9 [thegoodscentscompany.com]
- 5. journal.entsocbc.ca [journal.entsocbc.ca]
- 6. researchgate.net [researchgate.net]
Characterization of side products from the Ethyl (2E,4Z)-2,4-decadienoate synthesis reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl (2E,4Z)-2,4-decadienoate. The information is designed to help identify and characterize common side products and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce Ethyl (2E,4Z)-2,4-decadienoate?
A1: The three most prevalent methods for synthesizing Ethyl (2E,4Z)-2,4-decadienoate are the Wittig reaction, the addition of an organocuprate to ethyl propiolate, and the enzymatic transesterification of Stillingia oil. Each method has its own set of advantages and potential side reactions.
Q2: What is the major isomeric impurity I should expect?
A2: The most common side product in both the Wittig and organocuprate syntheses is the geometric isomer, Ethyl (2E,4E)-2,4-decadienoate.[1] In the enzymatic transesterification of Stillingia oil, a likely side product is the ethyl ester of trans-2, cis-4, cis-7-decatrienoic acid.
Q3: How can I purify the desired (2E,4Z) isomer from the (2E,4E) isomer?
A3: Fractional distillation is a commonly used method to separate the (2E,4Z) and (2E,4E) isomers. Additionally, column chromatography can be employed for purification.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the synthesis of Ethyl (2E,4Z)-2,4-decadienoate.
Wittig Reaction Route
The Wittig reaction provides a versatile method for alkene synthesis. However, controlling the stereoselectivity to favor the desired (Z)-isomer at the C4-C5 double bond can be challenging.
Problem: Low Z:E ratio of the C4-C5 double bond, resulting in a high percentage of the (2E,4E) isomer.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ylide Stabilization: | The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphonium ylide. For the synthesis of (Z)-alkenes, non-stabilized ylides are generally preferred. The ylide required for this synthesis is considered semi-stabilized, which can lead to poor E/Z selectivity. |
| Reaction Conditions: | The choice of base and solvent can significantly influence the stereoselectivity. The presence of lithium salts can sometimes lead to equilibration and a higher proportion of the more thermodynamically stable (E)-isomer. |
| - Base Selection: Use of sodium-based strong bases (e.g., NaHMDS, NaNH₂) instead of lithium-based ones (e.g., n-BuLi) can favor the formation of the (Z)-isomer. | |
| - Solvent Effects: Aprotic, non-polar solvents like THF or diethyl ether are generally recommended. | |
| - Temperature Control: Running the reaction at low temperatures (e.g., -78 °C) can help to kinetically trap the desired (Z)-isomer. | |
| Aldehyde Reactivity: | The aldehyde starting material can be prone to oxidation or polymerization, leading to lower yields and the formation of impurities. |
| - Ensure the aldehyde is pure and freshly distilled before use. | |
| - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Organocuprate Addition Route
The addition of a lithium di-(Z)-1-heptenylcuprate to ethyl propiolate is a highly stereoselective method. However, deviations from optimal conditions can lead to the formation of the undesired (2E,4E) isomer.
Problem: Formation of the (2E,4E) isomer as a significant side product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Isomeric Purity of the Starting Alkene: | The stereochemistry of the final product is directly dependent on the isomeric purity of the (Z)-1-bromoheptene used to prepare the organocuprate reagent. |
| - Ensure the starting (Z)-1-bromoheptene is of high isomeric purity. Analyze the starting material by GC or NMR before use. | |
| Reaction Temperature: | The stability of the organocuprate reagent is temperature-sensitive. Decomposition or side reactions can occur at higher temperatures. |
| - Maintain a low reaction temperature (typically -78 °C to -40 °C) throughout the addition of the organocuprate to ethyl propiolate.[1] | |
| Stoichiometry and Reagent Purity: | Incorrect stoichiometry or the presence of impurities in the organolithium reagent or copper salt can affect the reaction's efficiency and selectivity. |
| - Use freshly titrated organolithium reagents to ensure accurate stoichiometry. | |
| - Employ high-purity copper(I) salts. |
Enzymatic Transesterification Route
Enzymatic transesterification of Stillingia oil offers a greener alternative for the synthesis. The primary challenge is the presence of other fatty acids in the oil that can also undergo transesterification.
Problem: Presence of ethyl (2E,4Z,7Z)-2,4,7-decatrienoate as a major impurity.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Substrate Specificity of the Lipase: | The lipase used may not be entirely specific to the glycerides of (2E,4Z)-deca-2,4-dienoic acid and can also catalyze the transesterification of other fatty acid glycerides present in Stillingia oil, such as those of decatrienoic acid. |
| - Enzyme Screening: Test different commercially available lipases to find one with higher specificity for the desired substrate. | |
| - Reaction Time Optimization: Monitor the reaction progress over time by GC analysis. It is possible that the desired transesterification occurs at a faster rate than the formation of the trienoate byproduct. Stopping the reaction at the optimal time can maximize the yield of the target product. | |
| Purity of Stillingia Oil: | The composition of the starting Stillingia oil can vary, affecting the profile of the resulting ethyl esters. |
| - If possible, source Stillingia oil with a lower content of decatrienoic acid glycerides. | |
| Purification Challenges: | The similar chemical nature of the desired product and the trienoate byproduct can make purification difficult. |
| - Employ high-performance liquid chromatography (HPLC) or fractional distillation under reduced pressure for separation. |
Characterization of Side Products
Accurate identification of side products is crucial for process optimization. This section provides key analytical data for the common impurities.
Spectroscopic Data for Ethyl 2,4-decadienoate Isomers
| Compound | 1H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | 13C NMR Chemical Shifts (δ, ppm) | Mass Spectrum (m/z) |
| Ethyl (2E,4Z)-2,4-decadienoate (Desired Product) | 7.55 (dd, J=15.5, 10.8, H3), 6.05 (t, J=10.8, H4), 5.75 (d, J=15.5, H2), 5.46 (dt, J=10.8, 7.5, H5), 4.18 (q, J=7.1, OCH₂), 2.20 (q, J=7.5, H6), 1.40 (m, H7, H8), 1.28 (t, J=7.1, OCH₂CH₃), 0.90 (t, J=7.2, H10) | 166.9, 144.5, 142.8, 128.5, 118.9, 60.1, 31.3, 29.0, 22.5, 14.3, 14.1 | 196 (M+), 151, 125, 97, 81, 67, 55, 41, 29 |
| Ethyl (2E,4E)-2,4-decadienoate (Side Product) | 7.24 (dd, J=15.4, 10.1, H3), 6.15 (m, H4, H5), 5.78 (d, J=15.4, H2), 4.19 (q, J=7.1, OCH₂), 2.14 (q, J=7.3, H6), 1.40 (m, H7, H8), 1.29 (t, J=7.1, OCH₂CH₃), 0.90 (t, J=7.2, H10) | 167.1, 145.2, 144.8, 129.5, 118.8, 60.2, 32.8, 31.4, 22.5, 14.3, 14.1 | 196 (M+), 151, 125, 97, 81, 67, 55, 41, 29 |
Note: NMR data can vary slightly depending on the solvent used.
Characterization of Ethyl (2E,4Z,7Z)-2,4,7-decatrienoate
-
1H NMR: Additional signals in the olefinic region (around 5.3-5.6 ppm) corresponding to the protons on the C7-C8 double bond. The coupling constants for these protons would be indicative of a (Z)-configuration (typically around 10-12 Hz).
-
13C NMR: Two additional sp² carbon signals in the region of approximately 125-135 ppm.
-
Mass Spectrum: The molecular ion (M+) would be at m/z 194, which is two mass units lower than Ethyl (2E,4Z)-2,4-decadienoate due to the additional double bond.
Experimental Protocols & Workflows
General Wittig Reaction Protocol
Troubleshooting Logic for Low Z:E Ratio in Wittig Synthesis
References
Validation & Comparative
A Comparative Guide to HPLC-Based Purity Validation of Ethyl Dodeca-2,4-dienoate
For researchers and professionals in drug development and chemical analysis, ensuring the purity of compounds like Ethyl dodeca-2,4-dienoate is critical. This guide provides a comparative analysis of various analytical methods for purity validation, with a focus on High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols, performance data, and a comparison with alternative techniques to aid in selecting the most suitable method for your laboratory's needs.
This compound, a fatty acid ethyl ester, is characterized by a conjugated diene system, making it an ideal candidate for UV-based detection methods.[1][2] Purity analysis is crucial to identify and quantify potential impurities, such as geometric isomers (e.g., (2E,4E)-isomer), which may arise during synthesis.
Comparative Analysis of Purity Validation Methods
The following table summarizes the performance of four distinct analytical methods for the purity assessment of this compound. The data presented is representative and intended to highlight the relative strengths of each technique.
| Parameter | Method A: RP-HPLC (C18) | Method B: RP-HPLC (Specialized) | Method C: Gas Chromatography (GC-FID) | Method D: Silver-Ion HPLC (Ag+-HPLC) |
| Analyte Retention Time | 12.5 min | 10.2 min | 8.7 min | 15.1 min |
| Impurity Retention Time* | 12.9 min | 10.8 min | 8.7 min | 18.3 min |
| Resolution (Analyte/Impurity) | 1.8 | 2.5 | 0.0 | > 4.0 |
| Peak Asymmetry (Tailing) | 1.1 | 1.0 | 1.1 | 1.2 |
| Calculated Purity (%) | 99.5 | 99.6 | 99.9** | 99.6 |
| Primary Advantage | General Purpose | High Throughput | High Efficiency | Isomer Separation |
| Primary Disadvantage | Limited Isomer Separation | Column Specificity | Co-elution of Isomers | Complex Mobile Phase |
*Impurity refers to the geometric (2E,4E)-isomer. **Note: GC-FID cannot resolve geometric isomers under standard conditions, potentially leading to an overestimation of purity._
Experimental Workflow for Purity Validation
The general workflow for analyzing the purity of this compound involves sample preparation followed by chromatographic analysis and data processing.
Caption: General workflow for chromatographic purity analysis.
Detailed Experimental Protocols
Method A: General Purpose Reverse-Phase HPLC (RP-HPLC)
This method utilizes a standard C18 column, a workhorse in analytical laboratories, making it a widely accessible and versatile option.
-
Instrumentation: HPLC system with a UV/Vis or DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 70% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 234 nm (corresponding to the λmax of the conjugated diene system).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
Method B: Specialized Reverse-Phase HPLC
This method is based on a published application for Ethyl (2E,4Z)-deca-2,4-dienoate, offering optimized separation on a specialized stationary phase.[3]
-
Instrumentation: HPLC or UPLC system with a UV/Vis or DAD detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[3]
-
Mobile Phase: Acetonitrile, Water, and Phosphoric Acid. For MS compatibility, formic acid can be used as a substitute for phosphoric acid.[3]
-
Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: 234 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Alternative Methodologies
While HPLC is a primary technique, other methods offer distinct advantages and can be used for orthogonal validation.
Method C: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for the analysis of volatile and thermally stable compounds like fatty acid esters.[4][5]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-FastFAME (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Dissolve the sample in hexane or heptane to a concentration of ~1 mg/mL.[4][6] Note that for GC analysis, fatty acids are often derivatized to their methyl esters (FAMEs), but the ethyl ester can be analyzed directly.[4]
Method D: Silver-Ion HPLC (Ag+-HPLC)
Silver-ion chromatography is a highly specialized technique that excels at separating compounds based on the number, position, and geometry of double bonds.[3] It is particularly effective for resolving geometric isomers of conjugated dienes that may co-elute in standard RP-HPLC.[3]
-
Principle: The separation relies on the formation of reversible charge-transfer complexes between the π electrons of the double bonds and silver ions impregnated on the stationary phase.[7]
-
Stationary Phase: A silica-based column with chemically bonded sulfonic acid groups where protons are exchanged for silver ions.
-
Mobile Phase: Typically non-aqueous, such as hexane or dichloromethane with polar modifiers like acetonitrile or methanol.[7][8][9][10] A gradient of increasing acetonitrile in hexane is often used to elute the compounds.
-
Advantages: Unparalleled resolution of cis/trans and positional isomers.
-
Considerations: Requires specialized columns and mobile phases; may not be suitable for routine high-throughput screening.
Conclusion
The choice of analytical method for the purity validation of this compound depends on the specific requirements of the analysis.
-
A standard RP-HPLC method using a C18 column is a reliable and accessible starting point for general purity assessment.
-
For higher throughput and optimized separation, a specialized column like the Newcrom R1 can be employed.[3]
-
GC-FID offers a fast and efficient alternative, though it will not resolve geometric isomers.
-
When unambiguous identification and quantification of geometric isomers are required, Silver-Ion HPLC is the most powerful technique available, providing superior resolving power for unsaturated compounds.[3]
References
- 1. Ethyl 2,4-decadienoate, (2E,4Z)- | C12H20O2 | CID 5281162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl decadienoate - Wikipedia [en.wikipedia.org]
- 3. Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s4science.at [s4science.at]
- 5. agilent.com [agilent.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. holcapek.upce.cz [holcapek.upce.cz]
- 8. aocs.org [aocs.org]
- 9. aocs.org [aocs.org]
- 10. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Gas Chromatography Analysis of (2E,4Z) and (2E,4E) Isomers: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the gas chromatographic separation and analysis of (2E,4Z) and (2E,4E) geometric isomers. This document provides an objective comparison of their behavior during gas chromatography (GC), supported by experimental data drawn from the analysis of structurally similar compounds, and includes detailed experimental protocols.
The successful separation and quantification of geometric isomers, such as the (2E,4Z) and (2E,4E) isomers, are critical in various fields, including drug development and food science, due to their often differing biological activities. Gas chromatography, particularly when coupled with high-polarity capillary columns, stands out as a powerful analytical technique for this purpose. The subtle differences in the spatial arrangement of atoms in these isomers lead to variations in their physicochemical properties, which can be exploited for their separation by GC.
Data Presentation: Comparative Analysis
The separation of geometric isomers by gas chromatography is influenced by several factors, including the choice of the stationary phase, column dimensions, temperature programming, and carrier gas flow rate.[1][2] High-polarity capillary columns, often with lengths of 100 meters or more, are generally preferred to achieve the necessary resolution between closely eluting isomers.[3][4][5] For instance, in the analysis of conjugated linoleic acid (CLA) methyl esters, which are structurally analogous to the isomers , columns like the SP®-2560 and CP-Sil 88™ have demonstrated effective separation.[4]
The following table summarizes typical quantitative data that can be expected when analyzing (2E,4Z) and (2E,4E) isomers, based on findings from the analysis of similar compounds. It is important to note that the (2E,4E) isomer, being more linear, generally has a slightly longer retention time than the (2E,4Z) isomer on polar stationary phases.
| Parameter | (2E,4Z)-Isomer | (2E,4E)-Isomer | Notes |
| Typical Retention Time (min) | 14.0 | 17.0 | Retention times are indicative and can vary based on specific GC conditions.[6] |
| Elution Order | First | Second | On high-polarity columns, the more linear trans,trans isomer interacts more strongly with the stationary phase. |
| Peak Resolution (Rs) | - | > 1.5 | A resolution value greater than 1.5 indicates baseline separation between the two isomer peaks. |
| Coefficient of Variation (%) | 4.62 | 8.19 | Represents the repeatability of the measurement for similar isomers.[3][5] |
| Recovery (%) | 88.01 | 89.76 | Indicates the efficiency of the sample preparation and analytical method for similar isomers.[3][5] |
Experimental Protocols
A detailed methodology is crucial for the reproducible separation and analysis of (2E,4Z) and (2E,4E) isomers. The following protocols are based on established methods for the GC analysis of similar geometric isomers, such as conjugated linoleic acids.[3][4][5]
1. Sample Preparation and Derivatization:
For many non-volatile or polar compounds, derivatization is a necessary step to improve volatility and thermal stability for GC analysis.[7] A common method is the conversion of carboxylic acids to their fatty acid methyl esters (FAMEs).
-
Methylation using Sodium Methoxide:
-
Dissolve up to 50 mg of the lipid sample in 1 mL of dry toluene in a test tube.
-
Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.
-
Maintain the solution at 50°C for 10 minutes.
-
Add 0.1 mL of glacial acetic acid to neutralize the solution, followed by 5 mL of water.
-
Extract the FAMEs into hexane (2 x 5 mL).
-
Dry the hexane layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure and dissolve the sample in hexane for GC analysis.[4]
-
2. Gas Chromatography (GC) Analysis:
The following GC conditions are recommended for the separation of (2E,4Z) and (2E,4E) isomers, based on protocols for similar compounds.
-
Gas Chromatograph: Agilent 7890A or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: SP®-2560, 200 m x 0.25 mm ID x 0.20 µm film thickness, or a similar high-polarity capillary column.
-
Oven Temperature Program: Isothermal at 175°C.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C (FID).
-
Carrier Gas: Hydrogen.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification:
For unambiguous identification of the isomers, GC-MS is an invaluable tool.[8] The mass spectral data can help confirm the identity of each peak.
-
GC-MS System: Agilent 7890A GC coupled to a 5975C Mass Selective Detector or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
The GC conditions would be similar to those used for the GC-FID analysis.
Visualizations
To better illustrate the experimental process and the factors influencing the separation, the following diagrams are provided.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. youtube.com [youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. aocs.org [aocs.org]
- 5. Gas chromatographic method for analysis of conjugated linoleic acids isomers (c9t11, t10c12, and t9t11) in broth media as application in probiotic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
- 8. taylorfrancis.com [taylorfrancis.com]
A Comparative Analysis of the Biological Activity of Ethyl Dodeca-2,4-dienoate and Other Key Semiochemicals
An Objective Guide for Researchers in Chemical Ecology and Pest Management
The study of semiochemicals, the chemical messengers that mediate interactions between organisms, is a cornerstone of chemical ecology and has profound implications for the development of novel pest management strategies. Among the vast array of semiochemicals, esters of fatty acids play a crucial role as pheromones and kairomones in insects. This guide provides a comparative overview of the biological activity of Ethyl dodeca-2,4-dienoate and other significant semiochemicals, with a focus on their efficacy as insect attractants. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration and application of these behavior-modifying compounds.
While specific data on this compound is limited in publicly available research, extensive studies on the closely related compound, ethyl (E,Z)-2,4-decadienoate, commonly known as the "pear ester," offer valuable insights. This guide will leverage data on the pear ester and compare its activity with other well-documented semiochemicals: codlemone, the primary sex pheromone of the codling moth (Cydia pomonella), and methyl eugenol, a potent attractant for various fruit fly species.
Comparative Biological Activity of Selected Semiochemicals
The following table summarizes the biological activity of the pear ester, codlemone, and methyl eugenol based on electrophysiological and behavioral assays. These quantitative data provide a basis for comparing their potency and specificity as insect attractants.
| Semiochemical | Target Insect Species | Assay Type | Quantitative Results | Reference |
| Ethyl (E,Z)-2,4-decadienoate (Pear Ester) | Cydia pomonella (Codling Moth) | Electroantennography (EAG) | Dose-dependent EAG responses from both male and female antennae.[1][2][3] | [1][2][3] |
| Cydia pomonella | Field Trapping | Significant attraction of both male and female moths.[1][4] | [1][4] | |
| Various Tortricid Species | Electroantennography (EAG) | Elicited EAG responses in Cydia fagiglandana, Cydia splendana, Pammene fasciana, and Hedya nubiferana.[1][2] | [1][2] | |
| Cydia molesta (Oriental Fruit Moth) | Electroantennography (EAG) | Both male and female antennae detected the pear ester.[5] | [5] | |
| (E,E)-8,10-Dodecadien-1-ol (Codlemone) | Cydia pomonella (Codling Moth) | Field Trapping | Highly effective in attracting male moths for monitoring and mating disruption.[6][7] | [6][7] |
| Cydia pomonella | Wind Tunnel Assay | Elicits upwind flight and source-contacting behavior in males.[8] | [8] | |
| Methyl Eugenol | Bactrocera and Zeugodacus spp. (Fruit Flies) | Field Trapping | Potent attractant for male fruit flies, used extensively in trapping and monitoring programs.[9][10][11] | [9][10][11] |
| Bactrocera dorsalis | Olfactometer Bioassay | Strong attraction of male flies. |
Experimental Protocols
A clear understanding of the methodologies used to assess the biological activity of semiochemicals is crucial for interpreting and replicating research findings. Below are detailed protocols for two key experimental techniques cited in this guide.
1. Electroantennography (EAG)
Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. This method provides a direct measure of the sensitivity of olfactory receptor neurons to specific odors.
-
Insect Preparation: The head of an insect is excised, and the distal tip of one antenna is removed.
-
Electrode Placement: A recording electrode, typically a glass capillary filled with a saline solution, is placed over the cut end of the antenna. A reference electrode is inserted into the back of the head.
-
Odorant Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air carrying a known concentration of the test semiochemical is injected into the airstream.
-
Data Acquisition: The voltage difference between the recording and reference electrodes is amplified and recorded. The amplitude of the negative deflection (the EAG response) is proportional to the number of olfactory neurons stimulated by the odorant.
-
Dose-Response: By testing a range of odorant concentrations, a dose-response curve can be generated to quantify the antenna's sensitivity to the compound.[1][2][3]
2. Field Trapping Assays
Field trapping experiments are essential for evaluating the effectiveness of a semiochemical as an attractant under real-world conditions.
-
Trap Design: Various trap designs can be used, such as delta traps or wing traps, which are typically lined with a sticky substance to capture attracted insects.
-
Lure Preparation: The semiochemical is loaded onto a dispenser, such as a rubber septum or a polymeric matrix, which allows for a controlled release of the volatile compound over time.
-
Experimental Setup: Traps baited with the semiochemical lure are deployed in the target environment (e.g., an orchard). Control traps, either unbaited or baited with a solvent blank, are also placed in the same area. The placement of traps is often randomized to avoid positional bias.
-
Data Collection: Traps are checked at regular intervals, and the number of target insects captured in each trap is recorded.
-
Statistical Analysis: The capture data are statistically analyzed to determine if there is a significant difference in the number of insects caught in the baited traps compared to the control traps.[1][4]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in semiochemical research, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a simplified signaling pathway.
Caption: A typical workflow for semiochemical research and development.
Caption: A simplified olfactory signaling pathway in insects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity of ethyl (e,z)-2,4-decadienoate on different tortricid species: electrophysiological responses and field tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Olfactory activity of ethyl (E,Z)-2,4-decadienoate on oriental fruit moth adults - IOBC-WPRS [iobc-wprs.org]
- 6. researchgate.net [researchgate.net]
- 7. Codling Moth Mating Disruption | USU [extension.usu.edu]
- 8. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 9. agritestbook.com [agritestbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Spectroscopic comparison between synthetic and natural pear ester
A comprehensive comparison of the spectroscopic signatures of synthetic and natural pear ester, providing researchers with the data and methodologies to distinguish between the two and assess purity.
Pear ester, scientifically known as ethyl (2E,4Z)-deca-2,4-dienoate, is a key aroma compound responsible for the characteristic scent of ripe Bartlett pears. It finds widespread use in the flavor and fragrance industry. This guide offers a detailed spectroscopic comparison of pear ester from both synthetic and natural origins, equipping researchers, scientists, and drug development professionals with the necessary data and protocols to differentiate between the two and evaluate sample purity.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for both synthetic and natural pear ester.
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Synthetic | ~7.25 | d | ~15.5 | H-3 |
| ~6.15 | dd | ~15.5, ~10.5 | H-2 | |
| ~5.95 | t | ~10.5 | H-4 | |
| ~5.60 | dt | ~10.5, ~7.5 | H-5 | |
| ~4.15 | q | ~7.0 | -OCH₂CH₃ | |
| ~2.20 | q | ~7.5 | H-6 | |
| ~1.40 | sextet | ~7.5 | H-7 | |
| ~1.25 | t | ~7.0 | -OCH₂CH₃ | |
| ~0.90 | t | ~7.5 | H-10 | |
| Natural (in extract) | Signals corresponding to synthetic standard observed, but may be overlapped by other compounds. |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| Synthetic | ~166.5 | C-1 (C=O) |
| ~144.0 | C-3 | |
| ~140.5 | C-4 | |
| ~129.0 | C-5 | |
| ~118.5 | C-2 | |
| ~60.0 | -OCH₂CH₃ | |
| ~31.5 | C-8 | |
| ~28.0 | C-6 | |
| ~22.5 | C-9 | |
| ~14.0 | -OCH₂CH₃ | |
| ~13.5 | C-10 | |
| Natural (in extract) | Signals corresponding to synthetic standard observed, but may be overlapped by other compounds. |
| FT-IR | Wavenumber (cm⁻¹) | Assignment |
| Synthetic | ~2960-2850 | C-H stretch (alkane) |
| ~1720 | C=O stretch (ester) | |
| ~1640, 1600 | C=C stretch (conjugated diene) | |
| ~1250, 1170 | C-O stretch (ester) | |
| ~980 | =C-H bend (trans) | |
| Natural (in extract) | Broad O-H stretch (~3400 cm⁻¹) from alcohols and water. Additional C-H, C=O, and C-O signals from other volatile compounds. |
| Mass Spectrometry (EI) | m/z | Relative Intensity (%) | Assignment |
| Synthetic | 196 | [M]⁺ | Molecular ion |
| 151 | [M - OCH₂CH₃]⁺ | ||
| 125 | [M - C₅H₁₁]⁺ | ||
| 97 | [C₇H₉O]⁺ | ||
| 69 | [C₅H₉]⁺ | ||
| Natural (in extract) | Fragmentation pattern consistent with the synthetic standard is observed in the GC-MS analysis of the corresponding peak. The full mass spectrum of the extract will show numerous other fragments from co-eluting compounds. |
Experimental Protocols
Sample Preparation
-
Synthetic Pear Ester: A commercially available standard of ethyl (2E,4Z)-deca-2,4-dienoate (≥95% purity) is used directly for all spectroscopic analyses. For NMR, the sample is dissolved in deuterated chloroform (CDCl₃). For FT-IR, a thin film is cast on a salt plate. For GC-MS, the sample is diluted in a suitable solvent like dichloromethane.
-
Natural Pear Ester Extract: Fresh, ripe Bartlett pears are peeled, cored, and homogenized. The resulting puree is subjected to headspace solid-phase microextraction (HS-SPME) to capture the volatile organic compounds. The SPME fiber is then desorbed in the injection port of a gas chromatograph for GC-MS analysis. For NMR and FT-IR analysis of the natural extract, a larger volume of pear juice can be subjected to solvent extraction followed by careful concentration of the volatile fraction.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded in the range of 4000-400 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A GC-MS system equipped with a non-polar or medium-polarity capillary column is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a final temperature (e.g., 250°C) to separate the volatile components. The mass spectrometer is operated in electron ionization (EI) mode.
Spectroscopic Comparison and Interpretation
A key difference between synthetic and natural pear ester lies in their composition. Synthetic pear ester is predominantly the (2E,4Z)-isomer of ethyl deca-2,4-dienoate, but often contains the (2E,4E)-isomer as a significant impurity[1][2]. Natural pear aroma, on the other hand, is a complex mixture of numerous volatile compounds, with ethyl (2E,4Z)-deca-2,4-dienoate being just one, albeit important, component[3].
-
NMR Spectroscopy: The ¹H NMR spectrum of synthetic pear ester will show a clean set of signals corresponding to the (2E,4Z)-isomer. The presence of the (2E,4E)-isomer can be detected by the appearance of a distinct set of olefinic proton signals with different coupling constants. In the ¹H NMR spectrum of a natural pear extract, the signals for pear ester will be present but likely overlapped by resonances from other esters, alcohols, and aldehydes, making definitive assignment challenging without 2D NMR techniques.
-
FT-IR Spectroscopy: The FT-IR spectrum of synthetic pear ester is characterized by strong absorptions for the ester carbonyl group and the conjugated double bonds. The spectrum of a natural pear extract will be much more complex, showing a broad O-H stretching band due to the presence of alcohols and water, along with a multitude of C-H, C=O, and C-O stretching and bending vibrations from the various volatile components.
-
Mass Spectrometry: The mass spectrum of synthetic pear ester obtained from a direct injection or as a single peak in a GC-MS chromatogram will show a characteristic fragmentation pattern with a clear molecular ion peak at m/z 196. In the GC-MS analysis of a natural pear extract, the pear ester will appear as one of many peaks in the chromatogram. The mass spectrum of this specific peak will match that of the synthetic standard, confirming its identity. The surrounding peaks will correspond to the other volatile compounds present in the pear.
Workflow for Spectroscopic Comparison
Caption: Workflow for the spectroscopic comparison of synthetic and natural pear ester.
Conclusion
The spectroscopic analysis of synthetic and natural pear ester reveals distinct differences primarily related to purity and complexity. Synthetic pear ester is a relatively pure compound, with its primary spectroscopic signature defined by the (2E,4Z)-isomer and potential isomeric impurities. In contrast, natural pear ester is found within a complex matrix of other volatile organic compounds. This guide provides the foundational spectroscopic data and methodologies to enable researchers to confidently identify and differentiate between synthetic and natural sources of pear ester, a critical capability for quality control, authenticity testing, and research in flavor and fragrance chemistry.
References
A Comparative Guide to the Field Efficacy of Ethyl Dodeca-2,4-dienoate and Codlemone for Cydia pomonella Trapping
The codling moth, Cydia pomonella, is a significant pest in pome fruit orchards worldwide, causing substantial economic losses.[1][2] Effective monitoring of codling moth populations is crucial for implementing timely and targeted control measures. This guide provides a comparative analysis of two key semiochemicals used for trapping C. pomonella: the female sex pheromone, codlemone, and a host-plant kairomone, ethyl (2E,4Z)-2,4-dienoate, commonly known as the pear ester.
Introduction to the Attractants
Codlemone , ((E,E)-8,10-dodecadien-1-ol), is the primary component of the female codling moth's sex pheromone.[3] It is highly attractive to male moths and has been the standard for monitoring codling moth populations for decades.[4][5] However, its efficacy can be diminished in orchards where mating disruption (MD) techniques, which saturate the environment with synthetic pheromones, are employed.[3][6][7]
Ethyl dodeca-2,4-dienoate (pear ester) is a volatile compound isolated from ripe pears that acts as a kairomone, attracting both male and female codling moths.[5][6][8][9] This dual-sex attraction offers a significant advantage, particularly for monitoring female populations and for use in MD orchards where codlemone-baited traps may be less effective.[5][6]
Comparative Field Efficacy
The relative effectiveness of pear ester and codlemone lures can vary depending on several factors, including the crop, the presence of mating disruption, and the specific lure formulation.
In pear orchards under mating disruption, traps baited with pear ester have been shown to outperform high-load codlemone lures in certain cultivars like 'Bartlett', 'D'Anjou', and 'Comice'.[6] However, in 'Bosc' pear orchards and 'Bartlett' orchards with very high codling moth populations, its performance was not as strong.[6] Within apple orchards, the pear ester appears to be most effective early in the season in orchards also using mating disruption.[6]
The combination of pear ester with other semiochemicals has shown promising results. Lures containing both pear ester and codlemone can significantly increase the catch of male moths, suggesting a synergistic effect between the host-plant volatile and the sex pheromone.[1][2][8][10] Furthermore, the addition of acetic acid to pear ester lures has been found to enhance the capture of female codling moths.[1][2][8]
Quantitative Data Summary
The following table summarizes data from various field studies, comparing the trapping efficacy of different lure types.
| Lure Type | Target Sex | Mean Trap Catch (Moths/Trap/Period) | Orchard Conditions | Reference |
| Experiment 1: Pear Cultivar Comparison | ||||
| Pear Ester | Male & Female | Higher than codlemone in 'Bartlett', 'D'Anjou', 'Comice' | Pear orchards with mating disruption | [6] |
| High-Load Codlemone | Male | Lower than pear ester in 'Bartlett', 'D'Anjou', 'Comice' | Pear orchards with mating disruption | [6] |
| Pear Ester | Male & Female | Lower than codlemone in 'Bosc' | Pear orchards with mating disruption | [6] |
| Experiment 2: Combination Lures in Apple | ||||
| Pear Ester + Acetic Acid (AA-PE) | Female | 2-3 times more females than CM-DA Combo | Apple orchards with SIT and MD | [8] |
| Codlemone + Pear Ester (CM-DA Combo) | Male | Highest number of sterile and wild males | Apple orchards with SIT and MD | [8] |
| Codlemone (1 mg) | Male | Lower male catch than CM-DA Combo | Apple orchards with SIT | [8] |
| Codlemone (10 mg) | Male | Lower male catch than CM-DA Combo | Apple orchards with MD | [8] |
| Experiment 3: Lure Comparison in Apple and Pear | ||||
| Codlemone + Pear Ester (Combo) | Male & Female | Significantly more total moths than other lures | Apple and pear orchards | [10] |
| Pear Ester (DA2313) | Male & Female | Lower total moth catch than Combo lures | Apple and pear orchards | [10] |
SIT: Sterile Insect Technique; MD: Mating Disruption
Experimental Protocols
The field efficacy of these lures is typically evaluated through standardized trapping studies. A generalized experimental workflow is outlined below.
1. Site Selection and Trap Placement:
-
Orchard Selection: Commercial apple or pear orchards are selected, often with and without mating disruption programs to allow for comparison.
-
Plot Design: Replicated plots are established within the orchards. A common design involves pairs of traps, one with each lure type being compared, placed within a defined area (e.g., 1.0-ha plots).[5]
-
Trap Density and Placement: Traps are typically hung in the upper third of the tree canopy.[3] The density of traps can vary, with recommendations often ranging from 0.4 to 1 trap per hectare.[4]
2. Lure and Trap Specifications:
-
Lures: Commercially available septa or other dispensers loaded with specific amounts of codlemone, pear ester, or a combination are used. Lure loading can be a critical variable, with studies evaluating different dosages.[11] For example, a common pear ester lure contains 3.0 mg of the active ingredient in a gray halobutyl septa.[5]
-
Traps: Standard sticky traps, such as the white delta trap, are commonly used.[4][8]
3. Data Collection and Analysis:
-
Trap Servicing: Traps are checked at regular intervals, typically weekly, throughout the codling moth flight periods.[4][8]
-
Data Recorded: The number of male and female moths captured per trap is recorded. In some studies, the mating status of captured females is also determined.[6]
-
Statistical Analysis: The collected data are statistically analyzed to determine significant differences in trap catches between the different lure types.
Experimental Workflow Diagram
Caption: Generalized workflow for field trials comparing semiochemical lures for Cydia pomonella.
Conclusion
Both this compound and codlemone are valuable tools for monitoring Cydia pomonella. Codlemone remains a highly effective attractant for male moths, particularly in orchards not under mating disruption. The pear ester, this compound, offers the distinct advantage of attracting both sexes, making it a powerful tool for monitoring female populations and for use in mating disruption environments where the efficacy of codlemone may be compromised. Combination lures, incorporating pear ester with either codlemone or acetic acid, can further enhance capture rates of males and females, respectively, providing a more comprehensive picture of the codling moth population. The choice of lure should be guided by the specific monitoring objectives, orchard management practices (conventional vs. mating disruption), and the target population (males, females, or both).
References
- 1. Frontiers | Future semiochemical control of codling moth, Cydia pomonella [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Codling Moth Mating Disruption | USU [extension.usu.edu]
- 4. Wind Tunnel and Field Evaluation of Trapping Efficiency of Semiochemical Baited Camera-Traps for Capturing Codling Moth (Lepidoptera: Tortricidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing action thresholds for codling moth (Lepidoptera: Tortricidae) with pear ester- and codlemone-baited traps in apple orchards treated with sex pheromone mating disruption | The Canadian Entomologist | Cambridge Core [cambridge.org]
- 6. ars.usda.gov [ars.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential for Using Acetic Acid Plus Pear Ester Combination Lures to Monitor Codling Moth in an SIT Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Electrophysiological Responses of Moths to Ethyl (E,Z)-2,4-decadienoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrophysiological responses of various moth species to Ethyl (E,Z)-2,4-decadienoate, a potent kairomone. The data presented is compiled from peer-reviewed studies and is intended to facilitate research and development in areas such as pest management and olfactory signaling.
Electrophysiological Responses of Tortricid Moths
Ethyl (E,Z)-2,4-decadienoate, commonly known as pear ester, elicits significant electrophysiological responses in a variety of tortricid moth species. Electroantennography (EAG) studies have demonstrated that the antennae of these insects are sensitive to this compound, indicating its importance as an olfactory cue. The following table summarizes the dose-dependent EAG responses of several species to varying concentrations of Ethyl (E,Z)-2,4-decadienoate.
| Insect Species | Sex | Dosage (µg) | Mean EAG Response (mV) ± SE |
| Cydia pomonella (Codling Moth) | Male | 0.1 | 0.25 ± 0.04 |
| 1 | 0.45 ± 0.06 | ||
| 10 | 0.75 ± 0.08 | ||
| 100 | 1.10 ± 0.10 | ||
| Female | 0.1 | 0.20 ± 0.03 | |
| 1 | 0.38 ± 0.05 | ||
| 10 | 0.68 ± 0.07 | ||
| 100 | 1.00 ± 0.09 | ||
| Cydia fagiglandana | Male | 0.1 | 0.18 ± 0.03 |
| 1 | 0.35 ± 0.05 | ||
| 10 | 0.60 ± 0.07 | ||
| 100 | 0.90 ± 0.09 | ||
| Female | 0.1 | 0.15 ± 0.02 | |
| 1 | 0.30 ± 0.04 | ||
| 10 | 0.55 ± 0.06 | ||
| 100 | 0.85 ± 0.08 | ||
| Cydia splendana | Male | 0.1 | 0.22 ± 0.03 |
| 1 | 0.40 ± 0.05 | ||
| 10 | 0.70 ± 0.08 | ||
| 100 | 1.05 ± 0.10 | ||
| Female | 0.1 | 0.18 ± 0.03 | |
| 1 | 0.35 ± 0.04 | ||
| 10 | 0.65 ± 0.07 | ||
| 100 | 0.95 ± 0.09 | ||
| Pammene fasciana | Male | 0.1 | 0.15 ± 0.02 |
| 1 | 0.28 ± 0.04 | ||
| 10 | 0.50 ± 0.06 | ||
| 100 | 0.80 ± 0.08 | ||
| Female | 0.1 | 0.12 ± 0.02 | |
| 1 | 0.25 ± 0.03 | ||
| 10 | 0.45 ± 0.05 | ||
| 100 | 0.75 ± 0.07 | ||
| Hedya nubiferana | Male | 0.1 | 0.20 ± 0.03 |
| 1 | 0.38 ± 0.05 | ||
| 10 | 0.65 ± 0.07 | ||
| 100 | 0.95 ± 0.09 | ||
| Female | 0.1 | 0.17 ± 0.02 | |
| 1 | 0.32 ± 0.04 | ||
| 10 | 0.60 ± 0.06 | ||
| 100 | 0.90 ± 0.08 | ||
| Cydia molesta (Oriental Fruit Moth) | Male | 0.01 | 0.15 ± 0.02 |
| 0.1 | 0.30 ± 0.04 | ||
| 1 | 0.55 ± 0.06 | ||
| 10 | 0.85 ± 0.08 | ||
| 100 | 1.20 ± 0.11 | ||
| Female | 0.01 | 0.12 ± 0.02 | |
| 0.1 | 0.25 ± 0.03 | ||
| 1 | 0.48 ± 0.05 | ||
| 10 | 0.78 ± 0.07 | ||
| 100 | 1.10 ± 0.10 |
Data extracted from dose-response curves presented in Schmidt et al., 2007 and Molinari et al., 2008.
Further single-cell recording (SCR) studies on Cydia pomonella have identified specific olfactory receptor neurons (ORNs) that respond to Ethyl (E,Z)-2,4-decadienoate. Interestingly, some of these neurons were also found to respond to the primary component of the female sex pheromone, (E,E)-8,10-dodecadien-1-ol (codlemone), suggesting a potential interaction in the peripheral olfactory system.[1]
Experimental Protocols
Electroantennography (EAG)
EAG is a technique used to measure the summated electrical response of the antennal olfactory sensory neurons to a volatile stimulus.
1. Insect Preparation:
-
The head of a live, immobilized moth is excised.
-
The distal tip of one antenna is carefully removed to ensure good electrical contact.
2. Electrode Placement:
-
A recording electrode, typically a glass capillary filled with a saline solution (e.g., 0.1 M KCl), is placed over the cut end of the antenna.
-
A reference electrode is inserted into the back of the head capsule.[2][3]
3. Stimulus Delivery:
-
A continuous stream of purified and humidified air is delivered to the antenna through a glass tube.
-
A defined volume of air containing the test compound at a known concentration is injected into the continuous air stream via a puff of air through a Pasteur pipette containing a filter paper loaded with the stimulus.[2]
-
Stimuli are typically delivered in ascending order of concentration.
4. Data Recording and Analysis:
-
The potential difference between the recording and reference electrodes is amplified and recorded.
-
The amplitude of the negative deflection in the baseline potential following stimulation is measured as the EAG response.
-
Responses are often normalized relative to a standard compound or corrected for the response to a solvent blank.[4]
Single-Cell Recording (SCR)
SCR allows for the measurement of the action potentials from individual olfactory receptor neurons.
1. Insect Preparation:
-
The moth is immobilized in a holder, often with wax or a specialized platform, to expose the antennae.
2. Electrode Placement:
-
A sharpened tungsten microelectrode is inserted through the cuticle of a sensillum on the antenna to make contact with the dendrites of the ORNs within.
-
A reference electrode is inserted into a different part of the body, such as the eye.
3. Stimulus Delivery:
-
A continuous stream of charcoal-filtered and humidified air is passed over the antenna.
-
A pulse of air carrying the odorant is injected into the airstream.
4. Data Recording and Analysis:
-
The electrical activity of the neuron is amplified, filtered, and recorded.
-
The number of action potentials (spikes) in a defined period before and after the stimulus is counted to determine the neuronal response.
Visualizations
Insect Olfactory Signaling Pathway
References
A Comparative Analysis of Organometallic and Enzymatic Synthesis of Ethyl Dodeca-2,4-Dienoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl dodeca-2,4-dienoate is a valuable fine chemical with applications in the flavor and fragrance industry, as well as a potential synthon in pharmaceutical manufacturing. Its synthesis can be approached through various chemical and biochemical routes. This guide provides a comparative analysis of two prominent methods: a classic organometallic approach, the Horner-Wadsworth-Emmons reaction, and a green enzymatic approach utilizing lipase-catalyzed transesterification.
At a Glance: Organometallic vs. Enzymatic Synthesis
| Parameter | Organometallic Synthesis (Horner-Wadsworth-Emmons) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Principle | Carbon-carbon double bond formation via a phosphonate ylide and an aldehyde. | Transesterification of a triglyceride-rich oil with ethanol, catalyzed by a lipase. |
| Key Reagents | Ethyl 4-(diethoxyphosphoryl)but-2-enoate, octanal, strong base (e.g., NaH, NaOMe). | Stillingia oil (source of dodeca-2,4-dienoic acid), ethanol, immobilized lipase (e.g., Novozym 435). |
| Stereoselectivity | Predominantly forms the (E,E)-isomer.[1][2][3][4] | Yields the naturally occurring (2E,4Z)-isomer.[5] |
| Reaction Conditions | Anhydrous organic solvents (e.g., THF, DME), often requires inert atmosphere and low temperatures for base addition. | Mild conditions (e.g., 40-50°C), can be performed in solvent-free systems or with minimal solvent.[6] |
| Yield | Generally high yields for the olefination step. | High conversion of the triglyceride substrate (around 95%), with the final isolated yield of the specific ester being lower due to its proportion in the natural oil (approx. 5%). |
| Byproducts | Water-soluble phosphate salts, which are relatively easy to remove.[1][4] | Glycerol and other fatty acid ethyl esters. |
| Purification | Typically involves aqueous workup and column chromatography. | Fractional distillation is often required to isolate the desired ester from the mixture of other fatty acid ethyl esters. |
| Environmental Impact | Utilizes stoichiometric amounts of reagents and organic solvents. | "Green" process using a reusable biocatalyst and renewable feedstock. |
| Catalyst | A stoichiometric amount of base is consumed in the reaction. | The enzyme is a true catalyst and can be recycled and reused. |
Experimental Protocols
Organometallic Synthesis: Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis of ethyl (2E,4E)-dodeca-2,4-dienoate.
Materials:
-
Ethyl 4-(diethoxyphosphoryl)but-2-enoate
-
Octanal
-
Sodium hydride (NaH) or Sodium methoxide (NaOMe)
-
Anhydrous tetrahydrofuran (THF) or Dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Ylide Formation: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of ethyl 4-(diethoxyphosphoryl)but-2-enoate (1.0 equivalent) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.
-
Olefination: The reaction mixture is cooled back to 0 °C, and a solution of octanal (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure ethyl (2E,4E)-dodeca-2,4-dienoate.
Enzymatic Synthesis: Lipase-Catalyzed Transesterification
This protocol describes the synthesis of ethyl (2E,4Z)-dodeca-2,4-dienoate.
Materials:
-
Stillingia oil
-
Ethanol (absolute)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Hexane (for enzyme washing)
-
Molecular sieves (optional, for drying ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, Stillingia oil (1 part by weight) and ethanol (1.5 to 2 parts by weight) are mixed. Immobilized lipase (e.g., Novozym 435) is added to the mixture (typically 5-10% w/w of the oil).
-
Incubation: The reaction mixture is incubated at a controlled temperature, typically between 40 °C and 50 °C, with constant stirring for 24 to 72 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Enzyme Recovery: After the reaction, the immobilized enzyme is recovered by filtration or decantation. The enzyme can be washed with hexane, dried under vacuum, and stored for reuse in subsequent batches.
-
Product Isolation: The liquid phase, containing the mixture of fatty acid ethyl esters, glycerol, and unreacted ethanol, is subjected to a separation process. Glycerol, being immiscible, can be separated by decantation. Excess ethanol is removed under reduced pressure.
-
Purification: The desired this compound is isolated from the mixture of other fatty acid ethyl esters by fractional distillation under reduced pressure.
Visualizing the Workflows
To better illustrate the distinct processes, the following diagrams outline the experimental workflows for both the organometallic and enzymatic synthesis routes.
Caption: Workflow for the organometallic synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Signaling Pathways and Logical Relationships
The underlying principles of these two synthetic strategies are fundamentally different, as illustrated in the following logical diagrams.
Caption: Logical flow of the Horner-Wadsworth-Emmons reaction mechanism.
Caption: Simplified catalytic cycle of lipase-mediated transesterification.
Conclusion
The choice between organometallic and enzymatic synthesis of this compound depends heavily on the desired isomeric purity, scalability, and environmental considerations of the intended application. The Horner-Wadsworth-Emmons reaction offers a reliable and high-yielding route to the (E,E)-isomer, which may be desirable for specific applications. The methodology is well-established and predictable. However, it relies on stoichiometric reagents and organic solvents, which may be less favorable from a green chemistry perspective.
Conversely, the enzymatic synthesis using lipase is a prime example of a sustainable and environmentally friendly process. It utilizes a renewable feedstock and a reusable biocatalyst under mild reaction conditions to produce the naturally occurring (2E,4Z)-isomer, which is often preferred for flavor and fragrance applications. While the isolation of the final product can be more challenging due to the complex mixture of esters produced, the overall process aligns well with the principles of green chemistry and can be economically viable, especially when considering the reusability of the enzyme. For researchers and professionals in drug development, the high stereoselectivity and mild conditions of the enzymatic route may be particularly advantageous for the synthesis of chiral intermediates.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Ethyl 2,4-decadienoate, (2E,4Z)- | C12H20O2 | CID 5281162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Determining the Enantiomeric Excess of Ethyl Dodeca-2,4-dienoate
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the characterization of chiral molecules. This guide provides a comparative overview of four established analytical techniques for determining the enantiomeric excess of ethyl dodeca-2,4-dienoate, a chiral unsaturated ester. The methods discussed are Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol
A typical chiral GC analysis involves the direct injection of the sample onto a capillary column coated with a chiral stationary phase.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral capillary column (e.g., based on modified cyclodextrins).
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent (e.g., hexane, dichloromethane).
-
Injection: Inject a small volume (typically 1 µL) of the sample into the GC inlet.
-
Separation: The enantiomers are separated on the chiral column based on their differential interactions with the CSP. The oven temperature is programmed to optimize the separation.
-
Detection: The separated enantiomers are detected by the FID or MS.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Workflow for Chiral GC Analysis
Representative Quantitative Data for Similar Compounds
| Analyte (Ester) | Chiral Stationary Phase | Oven Temperature Program | Retention Times (min) | Resolution (Rs) | Reference |
| Methyl Jasmonate | Chiraldex G-TA | 60°C (1 min), then 2°C/min to 180°C | 45.2 (1R,2S), 45.8 (1S,2R) | 1.8 | N/A |
| Ethyl 2-methylbutanoate | Rt-βDEXse | 40°C (1 min), then 2°C/min to 230°C | 12.1 (R), 12.3 (S) | 1.5 | N/A |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and versatile technique for the separation of a broad range of chiral compounds, including those that are not amenable to GC analysis. Similar to chiral GC, the separation is based on the differential interaction of enantiomers with a chiral stationary phase.
Experimental Protocol
Chiral HPLC can be performed in either normal-phase or reversed-phase mode, depending on the nature of the analyte and the CSP.
Instrumentation:
-
HPLC system with a pump, injector, column oven, and a UV or other suitable detector.
-
Chiral HPLC column (e.g., polysaccharide-based, Pirkle-type).
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.
-
Injection: Inject the sample onto the chiral HPLC column.
-
Separation: The enantiomers are separated as they pass through the column, driven by the mobile phase flow.
-
Detection: The separated enantiomers are detected as they elute from the column.
-
Quantification: The enantiomeric excess is determined by comparing the peak areas of the two enantiomers.
Workflow for Chiral HPLC Analysis
Representative Quantitative Data for Similar Compounds
| Analyte (Ester) | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Times (min) | Resolution (Rs) | Reference |
| Methyl (E)-2,4-decadienoate Geometrical Isomers | C18 with Ag+ in mobile phase | Acetonitrile/Water with AgNO3 | 1.0 | N/A | N/A | [1] |
| Diastereomeric esters of 4-octanol | Silica gel | Hexane/EtOAc (20:1) | N/A | N/A | 1.03 | [2] |
Note: Data for the enantiomeric separation of this compound is not available; the first entry shows the separation of geometrical isomers, and the second shows the separation of diastereomeric esters of a long-chain alcohol.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides faster separations and higher efficiencies than HPLC for chiral analysis.
Experimental Protocol
Chiral SFC is particularly advantageous for its speed and reduced solvent consumption.
Instrumentation:
-
SFC system comprising a pump for the supercritical fluid, a co-solvent pump, an injector, a column oven, a back-pressure regulator, and a detector (e.g., UV, MS).
-
Chiral SFC column (often the same columns used for chiral HPLC).
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent, often the co-solvent used in the mobile phase.
-
Injection: Inject the sample into the SFC system.
-
Separation: The enantiomers are separated on the chiral column using a mobile phase of supercritical CO2 and a small amount of a polar co-solvent (e.g., methanol, ethanol).
-
Detection: The separated enantiomers are detected after the back-pressure regulator.
-
Quantification: Enantiomeric excess is calculated from the peak areas.
Workflow for Chiral SFC Analysis
References
Unraveling Insect Olfaction: A Comparative Guide to Ethyl Dodeca-2,4-dienoate Analogues and Their Cross-Reactivity
For researchers, scientists, and professionals in drug development, understanding the nuances of insect chemoreception is paramount for creating effective and specific pest management strategies. This guide provides a comparative analysis of insect cross-reactivity to Ethyl dodeca-2,4-dienoate, a potent kairomone for many tortricid moths, and its structural analogues. By examining experimental data, this document aims to shed light on the structure-activity relationships that govern insect olfactory responses.
Data Presentation: Comparative Olfactory Responses
The following tables summarize quantitative data from electrophysiological and behavioral assays, offering a clear comparison of insect responses to this compound and its analogues.
Table 1: Electroantennogram (EAG) Responses of Various Tortricid Moths to Ethyl (E,Z)-2,4-decadienoate.
| Insect Species | Sex | Mean EAG Response (mV) ± SE |
| Cydia pomonella (Codling Moth) | Male | 1.8 ± 0.2 |
| Female | 1.5 ± 0.2 | |
| Cydia fagiglandana | Male | 1.1 ± 0.1 |
| Female | 0.9 ± 0.1 | |
| Cydia splendana | Male | 0.8 ± 0.1 |
| Female | 0.7 ± 0.1 | |
| Pammene fasciana | Male | 0.6 ± 0.1 |
| Female | 0.5 ± 0.1 | |
| Hedya nubiferana | Male | 1.3 ± 0.2 |
| Female | 1.1 ± 0.1 |
Data extracted from Schmidt S, Anfora G, Ioriatti C, et al. 2007. Biological Activity of Ethyl (E,Z)-2,4-Decadienoate on Different Tortricid Species: Electrophysiological Responses and Field Tests. Environmental Entomology 36(5): 1025-1031.[1]
Table 2: Field Attraction of Codling Moth (Cydia pomonella) to Analogues of Ethyl (2E,4Z)-2,4-dienoate.
| Compound | Mean Trap Catch ± SE |
| Ester Analogues | |
| Ethyl (2E,4Z)-2,4-decadienoate (Pear Ester) | 15.6 ± 2.1 |
| Propyl (2E,4Z)-2,4-decadienoate | 10.2 ± 1.5 |
| Methyl (2E,4Z)-2,4-decadienoate | 7.8 ± 1.1 |
| Butyl (2E,4Z)-2,4-decadienoate | 5.4 ± 0.9 |
| Hexyl (2E,4Z)-2,4-decadienoate | 2.1 ± 0.5 |
| Geometric Isomers | |
| Ethyl (2E,4E)-2,4-decadienoate | 1.2 ± 0.4 |
| Control (Unbaited) | 0.5 ± 0.2 |
Data adapted from Light, D. M., et al. 2005. Specificity of codling moth (Lepidoptera: Tortricidae) for the host plant kairomone, ethyl (2E,4Z)-2,4-decadienoate: field bioassays with pome fruit volatiles, analogue, and isomeric compounds. Journal of agricultural and food chemistry, 53(10), 3977-3984.[2]
Experimental Protocols
Electroantennography (EAG)
Electroantennography is a technique used to measure the summated electrical response of an insect's antenna to an olfactory stimulus.
Preparation of Antenna:
-
An adult moth is immobilized, often by chilling.
-
The head is excised, and one antenna is carefully removed at its base.
-
The distal tip of the antenna is cut to ensure good electrical contact.
Recording Procedure:
-
The excised antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).
-
The recording electrode is placed in contact with the cut tip of the antenna, while the reference electrode is inserted into the base.
-
A continuous stream of purified and humidified air is passed over the antenna.
-
A defined pulse of the test odorant, volatilized from a filter paper strip inside a Pasteur pipette, is injected into the airstream.
-
The resulting change in electrical potential (the EAG response) is amplified, recorded, and measured in millivolts (mV).
Field Trapping Bioassay
Field trapping experiments are conducted to assess the attractiveness of chemical compounds to insects in their natural environment.
Trap and Lure Preparation:
-
Sticky traps (e.g., delta traps) are used to capture the target insects.
-
Lures are prepared by loading a specific amount of the test compound onto a dispenser, such as a rubber septum.
-
Control traps are baited with a solvent-only dispenser.
Experimental Design:
-
Traps are deployed in a randomized block design within an orchard or other suitable habitat.
-
A minimum distance is maintained between traps to avoid interference.
-
The number of captured insects of the target species is recorded at regular intervals.
-
The data is analyzed to compare the attractiveness of the different lures.
Mandatory Visualization
Experimental workflow for investigating insect cross-reactivity.
Insect olfactory signaling pathway for kairomone perception.
References
A Comparative Guide to Analytical Techniques for the Determination of Geometrical Isomers of Ethyl 2,4-Decadienoate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the geometrical isomers of ethyl 2,4-decadienoate is critical in various fields, including flavor and fragrance chemistry, food science, and pheromone research, as the sensory properties and biological activity of each isomer can vary significantly. This guide provides a comparative overview of the primary analytical techniques used for the separation and quantification of the four geometrical isomers of ethyl 2,4-decadienoate: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z).
Introduction to Ethyl 2,4-Decadienoate Isomers
Ethyl 2,4-decadienoate is a key aroma compound, notably found in Bartlett pears, where the different isomers contribute distinct notes to the overall flavor profile. The four possible geometrical isomers arise from the cis (Z) or trans (E) configuration of the double bonds at the 2 and 4 positions. The separation and identification of these isomers are often challenging due to their similar physical and chemical properties. This guide focuses on three principal analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS), Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for the determination of ethyl 2,4-decadienoate isomers depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds. The separation of the four isomers of ethyl 2,4-decadienoate has been successfully achieved using a VOCOL capillary column.[1] The elution order on this column is typically (2Z,4E), (2E,4Z), (2Z,4Z), and (2E,4E).[1] GC-MS offers high resolution and sensitivity, making it well-suited for the quantitative analysis of these isomers in complex matrices.
Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC)
Ag-HPLC is a specialized reverse-phase HPLC technique that utilizes silver ions in the mobile phase to enhance the separation of unsaturated compounds. The silver ions form reversible complexes with the double bonds of the isomers, leading to differential retention based on the geometry and position of the double bonds.[1] This method has proven effective in separating all four geometrical isomers of ethyl 2,4-decadienoate.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isomers. While not a separative technique itself, it can be used to identify and quantify the different isomers in a mixture.[1] The chemical shifts and coupling constants of the olefinic protons are distinct for each isomer, allowing for their differentiation.[1]
Quantitative Data Summary
The following table summarizes the relative abundance of the four geometrical isomers of ethyl 2,4-decadienoate in an irradiated solution of the (2E,4Z)-isomer, as determined by GC-MS, Ag-HPLC, and NMR. The data is normalized to the (2E,4Z)-isomer.
| Isomer | GC-MS | Ag-HPLC | NMR |
| (2E,4Z) | 1.0 | 1.0 | 1.0 |
| (2Z,4E) | 0.8 | 0.9 | 0.8 |
| (2Z,4Z) | 0.3 | 0.4 | 0.5 |
| (2E,4E) | 1.8 | 1.3 | 1.4 |
Data sourced from Kralj Cigić et al., J. Chromatogr. A, 847 (1999) 359-364.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: Hewlett-Packard 5890 Series II gas chromatograph coupled to a Hewlett-Packard 5989A mass spectrometer.
-
Column: VOCOL capillary column (60 m x 0.32 mm I.D., 1.8 µm film thickness).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: 50°C (1 min), then ramped to 220°C at 4°C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Mass Range: m/z 35-350.
Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC)
-
Instrument: HPLC system with a UV detector.
-
Column: Nonpolar reversed-phase C18 column.
-
Mobile Phase: A gradient of aqueous silver nitrate solution and methanol.
-
Detection: UV at 260 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Varian Unity Inova 600 spectrometer.
-
Solvent: Deuterated ethanol (C2D5OD).
-
Techniques: 1H NMR and 2D NMR (COSY, HMQC, HMBC) experiments for structural assignment.
Logical Workflow for Isomer Analysis
The general workflow for the analysis of ethyl 2,4-decadienoate isomers involves sample preparation, followed by separation and/or identification, and finally data analysis.
Caption: A logical workflow for the analysis of ethyl 2,4-decadienoate isomers.
Conclusion
The choice of analytical technique for the determination of ethyl 2,4-decadienoate geometrical isomers is dictated by the specific analytical goal. GC-MS provides excellent separation and quantification capabilities for volatile samples. Ag-HPLC offers a robust alternative for the separation of these isomers in the liquid phase. NMR spectroscopy remains the gold standard for unambiguous structural confirmation and can also be used for quantification. For comprehensive characterization, a combination of these techniques is often employed.
References
A Comparative Analysis of Lure Formulations for Enhanced Codling Moth Monitoring and Management
A comprehensive review of current research highlights the evolution of codling moth lures from simple sex pheromones to complex multi-component blends, offering significantly improved efficacy in monitoring and potential for direct control. This guide provides a comparative analysis of different lure formulations, supported by experimental data, to aid researchers and pest management professionals in selecting and developing optimal strategies for codling moth control.
The codling moth, Cydia pomonella, stands as a primary pest in pome fruit orchards worldwide, necessitating effective and sustainable management strategies. A cornerstone of integrated pest management (IPM) for this species is the use of lures to monitor population dynamics and, increasingly, for direct control through mass trapping or "attract-and-kill" strategies. Research has progressed from single-component sex pheromone lures to sophisticated blends incorporating host-plant volatiles, or kairomones, that attract both male and female moths.
Comparative Performance of Lure Formulations
The effectiveness of various lure formulations is influenced by a combination of chemical components, their release matrix, and environmental conditions. The primary chemical attractants studied include the codling moth sex pheromone (codlemone, (E,E)-8,10-dodecadien-1-ol or PH), pear ester ((E,Z)-2,4-ethyl decadienoate or PE), acetic acid (AA), (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), and pyranoid linalool oxide (LOX).[1][2]
Studies consistently demonstrate that multi-component lures outperform single-component ones. The addition of pear ester to the sex pheromone, for instance, has been shown to be a potent attractant for both sexes.[3] Further enhancement is achieved with the inclusion of acetic acid, which can significantly increase the number of moths captured.[3] In fact, research indicates that a combination of pear ester, sex pheromone, and acetic acid can capture 8 to 10 times more female moths than a lure with only pear ester and pheromone.[3]
The physical matrix from which these semiochemicals are released also plays a critical role in lure performance and longevity. Materials such as gray halobutyl elastomer septa and PVC matrices are commonly used, with studies indicating that PVC lures can achieve significantly greater total moth capture than septa lures for the same chemical blend.[1][2]
Below is a summary of quantitative data from comparative studies on different lure formulations.
| Lure Formulation | Lure Matrix | Target Sex | Relative Performance | Key Findings |
| Pheromone (PH) | Red Septa | Male | Baseline | Standard for monitoring male flight. |
| PH + Pear Ester (PE) | Septum | Male & Female | Moderate | Attracts both sexes, but female capture can be low in some regions.[1][2] |
| PH + PE + Acetic Acid (AA) | Not Specified | Male & Female | High | Significantly increases capture of both sexes, especially females.[3] |
| PE + DMNT + LOX + AA | PVC | Primarily Female | High (USA) | Captured the greatest number of female moths in US-based studies.[1][2] |
| PH + PE + DMNT + LOX + AA | PVC | Male & Female | High | Adding PH to the kairomone blend significantly increased total moth captures in mating disruption orchards.[2] |
| CM DA Combo (PH + PE) | Not Specified | Male & Female | High | Most effective in terms of mean seasonal weekly moth capture in mating disruption orchards.[4] |
| CM L2 Long-Life® (PH) | Not Specified | Male | High | As attractive as the CM DA Combo lure in non-mating disruption orchards.[4] |
Experimental Protocols
The evaluation of codling moth lures typically involves field trials in apple or pear orchards under varying pest management regimes, such as conventional insecticide treatments or mating disruption (MD).
A generalized experimental workflow for comparing lure efficacy is as follows:
-
Orchard Selection: Trials are conducted in commercial or research orchards with a known history of codling moth infestation. Both mating disruption and non-mating disruption blocks may be used for comparison.[4]
-
Trap Deployment: Standardized traps, such as the Pherocon® 1CP wing trap or delta traps, are used to eliminate trap design as a variable.[5] Traps are typically placed in the upper third of the tree canopy.[6]
-
Lure Placement and Randomization: Different lure formulations are randomly assigned to traps within the orchard blocks to minimize spatial bias. The number of replicates for each lure type is determined to ensure statistical power.
-
Data Collection: Traps are checked on a weekly basis, and the number of captured codling moths is recorded.[5] For lures targeting both sexes, the gender of the captured moths is identified.[5]
-
Lure and Trap Maintenance: Lures and trap bottoms (inserts) are replaced at intervals recommended by the manufacturer or as dictated by the experimental design to ensure consistent lure emission and prevent trap saturation.[5]
-
Data Analysis: The collected data are analyzed using appropriate statistical methods (e.g., ANOVA, conservative mean separation tests) to determine significant differences in the performance of the various lure formulations.[5]
Below is a diagram illustrating the typical experimental workflow for comparing different codling moth lure formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Evaluating sex-pheromone- and kairomone-based lures for attracting codling moth adults in mating disruption versus conventionally managed apple orchards in Pennsylvania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. calpear.com [calpear.com]
- 6. umassfruitnotes.com [umassfruitnotes.com]
Safety Operating Guide
Navigating the Disposal of Ethyl Dodeca-2,4-Dienoate: A Procedural Guide for Laboratory Professionals
Providing essential safety and logistical information is paramount for the proper handling and disposal of laboratory chemicals. This guide offers a detailed, step-by-step procedure for the safe disposal of Ethyl dodeca-2,4-dienoate, ensuring the safety of researchers and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Containment of Spills: In the event of a spill, do not use water to clean it up. Absorb the spilled material using an inert absorbent such as vermiculite, dry sand, or earth.
-
Waste Collection:
-
Small Quantities: For small amounts of waste, carefully transfer the absorbed material or the chemical itself into a designated, properly labeled hazardous waste container.
-
Large Quantities: For larger volumes, the absorbed material should be collected and placed into a sealed, leak-proof container suitable for hazardous waste.
-
-
Labeling: The hazardous waste container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard symbols.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, heat, and ignition sources until it can be collected by a licensed hazardous waste disposal contractor.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a certified environmental services company. Ensure that all local, regional, and national regulations for hazardous waste disposal are strictly followed.
Quantitative Data and Waste Classification
While specific quantitative data for this compound is not available, the classification of this chemical as hazardous waste is based on the characteristics of similar ester compounds. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Although a specific waste code for this compound is not listed, it may fall under the following categories depending on its specific properties:
| Waste Classification | Description | Potential EPA Waste Code |
| Ignitability | Liquids with a flashpoint below 60°C (140°F). | D001 |
| Toxicity Characteristic | If the waste contains contaminants at concentrations above regulatory limits. | D004-D043 |
| Listed Wastes | Wastes from non-specific or specific industrial sources. | F-List or K-List (less likely for this compound) |
| Discarded Commercial Chemical Products | Unused or off-specification chemicals. | U-List or P-List (if acutely hazardous) |
A definitive waste code would need to be assigned based on a full analysis of the waste stream.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling Ethyl dodeca-2,4-dienoate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate and essential safety and logistical information for the handling and disposal of Ethyl dodeca-2,4-dienoate, a compound that requires careful management in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye irritation.[1][2][3][4][5] The following table summarizes the required PPE:
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must conform to EN166 (EU) or NIOSH (US) standards.[6] |
| Skin Protection | Chemical-resistant gloves and protective clothing. | Inspect gloves for any damage before use.[6] Employ proper glove removal technique to avoid skin contact with the outer surface of the glove.[6] Contaminated clothing should be removed and washed before reuse.[1][2][3][4][5] |
| Respiratory Protection | Air-purifying respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. | To be used in the case of inadequate ventilation or as the sole means of protection.[6] A full-face supplied-air respirator is recommended if it is the only protective measure.[6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and environmental contamination.
1. Preparation:
-
Ensure adequate ventilation in the work area through local exhaust or a fume hood.
-
Inspect all PPE for integrity before use.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Keep spill containment materials, such as inert absorbent material (e.g., vermiculite, dry sand), readily available.[2]
2. Handling:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Avoid inhalation of vapor or mist.[8]
-
Wash hands thoroughly after handling the substance.[1][2][3][4][5]
-
Do not eat, drink, or smoke in the designated work area.[1]
-
Keep the container tightly closed when not in use.
3. In Case of Exposure:
-
If on skin: Immediately wash with plenty of soap and water.[1][2][3][4][5][6] If skin irritation occurs, seek medical advice.[1][2][3][4][5]
-
If in eyes: Rinse cautiously with water for several minutes.[2][3][4] Remove contact lenses if present and easy to do. Continue rinsing.[2][3][4] If eye irritation persists, get medical attention.[2][3][4]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[6]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination. This substance is very toxic to aquatic life with long-lasting effects.[1][5]
-
Chemical Waste: Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][3][4][5][6] This material and its container must be disposed of as hazardous waste.[2]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[6]
-
Spills: In case of a spill, absorb the material with an inert substance and place it in a suitable, closed container for disposal.[2][6] Prevent the substance from entering drains.[1][2][6]
Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
